molecular formula C18H34O2 B8209820 cis-8-Octadecenoic acid CAS No. 1329-02-8

cis-8-Octadecenoic acid

Cat. No.: B8209820
CAS No.: 1329-02-8
M. Wt: 282.5 g/mol
InChI Key: WRIDQFICGBMAFQ-KHPPLWFESA-N
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Description

cis-8-Octadecenoic acid is a monounsaturated fatty acid of significant interest in dermatological and biochemical research. Recent investigative studies have identified this specific fatty acid as a biologically active component of skin sebum, with a proposed role in skin inflammatory responses. Research indicates it may be a factor in the induction of facial skin redness, potentially through a mechanism involving the upregulation of pro-inflammatory cytokines such as interleukin-36γ . This positions cis-8-Octadecenoic acid as a crucial compound for in vitro studies aimed at understanding the underlying causes of skin erythema and the complex interplay between skin surface lipids and the immune system . As a naturally occurring fatty acid, it is also identified during phytochemical analyses of plant extracts, contributing to the broader understanding of fatty acid profiles in natural products . This product is supplied as a high-purity reagent for laboratory research applications only. It is strictly intended for use in cell culture, biochemical assays, and analytical processes. For Research Use Only. Not for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-8-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIDQFICGBMAFQ-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415240
Record name cis-8-Octadecenoic acid
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Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5684-71-9, 26764-26-1, 1329-02-8
Record name cis-8-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5684-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-8-Octadecenoic acid
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Foundational & Exploratory

cis-8-Octadecenoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to cis-8-Octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-8-Octadecenoic acid (C18:1n-10) is a monounsaturated fatty acid and a positional isomer of the more common oleic acid (cis-9-octadecenoic acid).[1][2] While less studied than its C9 counterpart, cis-8-octadecenoic acid holds unique biological relevance and presents specific challenges and opportunities in chemical synthesis and analysis. It is found in natural sources such as partially hydrogenated vegetable oils and milk fat.[1][3] Recent research has begun to elucidate its role in skin physiology, particularly in relation to inflammatory responses, distinguishing its activity from other C18:1 isomers.[4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, biological significance, and analytical methodologies, designed to equip researchers and drug development professionals with the foundational knowledge required to explore its potential.

Molecular Profile and Physicochemical Properties

Chemical Structure and Isomerism

cis-8-Octadecenoic acid is a long-chain fatty acid with an 18-carbon backbone.[5] Its defining feature is a single carbon-carbon double bond located between the 8th and 9th carbon atoms, numbering from the carboxyl end. The "cis" (or "Z") configuration signifies that the hydrogen atoms attached to the double-bonded carbons are on the same side of the chain, resulting in a distinct kink.[6] This structural feature is critical as it differentiates it from its geometric isomer, trans-8-octadecenoic acid, and its various positional isomers like oleic acid (cis-9), petroselinic acid (cis-6), and vaccenic acid (cis-11).[1][7] This specific geometry influences its physical properties and its interaction with biological systems.

Nomenclature and Identifiers
  • Systematic IUPAC Name : (8Z)-octadec-8-enoic acid[5]

  • Common Name : cis-8-Octadecenoic acid

  • Synonyms : 8(Z)-Octadecenoic acid, C18:1(8Z), C18:1n-10, Δ8-cis-Octadecenoic acid[8][9]

  • CAS Number : 5684-71-9[10]

  • Molecular Formula : C18H34O2[10]

  • Molecular Weight : 282.46 g/mol [9][10]

Physicochemical Data

The properties of cis-8-octadecenoic acid are dictated by its long hydrocarbon tail and the polar carboxylic acid head. The cis-double bond prevents the molecules from packing tightly, resulting in a lower melting point compared to its saturated counterpart, stearic acid.[6] It is typically a liquid at room temperature and is soluble in organic solvents like ethanol, DMF, and DMSO, but insoluble in water.[2][6]

PropertyValueSource(s)
Molecular Weight 282.46 g/mol [9][10]
Molecular Formula C18H34O2[10]
Physical State Liquid[6][9]
Purity Commercially available at ≥98%[7][8]
Topological Polar Surface Area 37.30 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 15[1]
logP (calculated) 6.11 - 6.5[1][5]
Solubility Soluble in Ethanol, DMSO, DMF[2]
Spectral Analysis

Characterization of cis-8-octadecenoic acid relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the position and cis geometry of the double bond. Specific chemical shifts for the vinylic protons and carbons are key identifiers.

  • Mass Spectrometry (MS) : When coupled with Gas Chromatography (GC-MS), it provides information on the molecular weight and fragmentation pattern, often after derivatization to its methyl ester (FAME).[11]

  • Infrared (IR) Spectroscopy : IR analysis can confirm the presence of the carboxylic acid functional group (O-H and C=O stretches) and the cis C=C double bond.

Synthesis and Purification

The synthesis of specific fatty acid isomers like cis-8-octadecenoic acid requires precise chemical control to establish the double bond at the correct position and with the desired cis-stereochemistry.

Synthetic Routes

A common and effective method for synthesizing cis-alkenes is the Wittig reaction . This approach offers high regioselectivity and stereoselectivity.

  • Causality of Choice : The Wittig reaction is chosen because it allows for the formation of a carbon-carbon double bond at a specific location by coupling an aldehyde with a phosphonium ylide. By using a stabilized or semi-stabilized ylide under specific conditions (e.g., low temperatures, specific bases like potassium t-butoxide), the reaction can be directed to strongly favor the formation of the Z (cis) isomer.[12] An alternative involving the semihydrogenation of an alkyne precursor using a poisoned catalyst (like Lindlar's catalyst) is also a viable strategy.[13]

A plausible Wittig synthesis for cis-8-octadecenoic acid would involve reacting n-decanal with the ylide generated from (8-carboxyheptyl)triphenylphosphonium bromide.

Detailed Laboratory Synthesis Protocol (Wittig Reaction Example)

This protocol outlines a generalized, self-validating procedure for synthesizing the methyl ester of cis-8-octadecenoic acid, which can then be hydrolyzed.

Step 1: Ylide Generation

  • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add (8-methoxycarbonylheptyl)triphenylphosphonium bromide.

  • Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to -50°C in a dry ice/acetone bath.

  • Slowly add a strong base, such as potassium t-butoxide in THF, dropwise over 1 hour. The formation of the deep orange-red ylide indicates a successful reaction. Stir for an additional 3 hours at this temperature.

    • Experimental Insight: The low temperature is critical to prevent side reactions and maintain the stability of the ylide, which is crucial for achieving high cis-selectivity.[12]

Step 2: Wittig Reaction

  • To the ylide solution, add a solution of n-decanal in anhydrous THF dropwise over 1.5 hours, ensuring the temperature remains at -50°C.

  • After the addition is complete, allow the reaction to slowly warm to -20°C and stir for 16 hours.[12]

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Work-up and Ester Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer three times with hexane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl cis-8-octadecenoate.

  • Purify the crude ester using silica gel column chromatography.

Step 4: Hydrolysis to the Free Fatty Acid

  • Dissolve the purified methyl ester in a mixture of methanol and 10% aqueous sodium hydroxide.[12]

  • Heat the mixture to reflux (approx. 70°C) for 3-4 hours.

  • Cool the reaction, acidify with 10% hydrochloric acid to a pH of ~2, and extract the free fatty acid with toluene.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield cis-8-octadecenoic acid.

Step 5: Final Purification & Validation

  • High purity can be achieved by recrystallization from methanol at low temperatures (e.g., -20°C).[12]

  • Self-Validation : The final product's identity and purity must be confirmed by GC-MS (as the FAME derivative), ¹H NMR, and ¹³C NMR to verify the isomer purity and absence of trans isomers or residual solvents.

Purification and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_char Characterization & Validation synthesis Crude Product (from Wittig Reaction) col_chrom Column Chromatography (Silica Gel) synthesis->col_chrom Initial Cleanup tlc TLC Monitoring synthesis->tlc hydrolysis Base Hydrolysis col_chrom->hydrolysis recrystal Low-Temp Recrystallization (Methanol) hydrolysis->recrystal Final Purity gcms GC-MS (as FAME) (Purity & Isomer Ratio) recrystal->gcms nmr NMR (¹H, ¹³C) (Structure & Geometry) recrystal->nmr final Pure cis-8-Octadecenoic Acid (>99% Purity) gcms->final nmr->final

Caption: Workflow for synthesis, purification, and validation of cis-8-octadecenoic acid.

Biological Role and Mechanism of Action

While research is ongoing, cis-8-octadecenoic acid has been identified as a significant component of human sebum and is implicated in skin health and inflammation.

Known Biological Functions
  • Component of Sebum : It is one of the most abundant C18:1 fatty acid isomers found in human sebum, the oily substance secreted by sebaceous glands.[4]

  • Skin Inflammation : Studies have shown a positive correlation between the proportion of cis-8-octadecenoic acid in sebum and facial skin redness (erythema).[4] This suggests a potential role as a pro-inflammatory mediator in the skin.

  • Biosynthesis : In biological systems, cis-8-octadecenoic acid (18:1n-10) can be formed through the elongation of sapienic acid (16:1n-10).[14]

Interaction with Receptors and Signaling Pathways

Research suggests that, similar to oleic acid, cis-8-octadecenoic acid may exert its effects through specific cellular signaling pathways. One study indicated that it upregulates the expression of the pro-inflammatory cytokine interleukin-36γ (IL-36γ) in human keratinocytes. This effect appears to be mediated, at least in part, through the NMDA-type glutamate receptor .[4] The upregulation of the IL-36γ to IL-37 (anti-inflammatory) ratio may contribute to increased skin redness and inflammation.[4]

G C8_FA cis-8-Octadecenoic Acid NMDAR NMDA Receptor (in Keratinocytes) C8_FA->NMDAR Activates Signal Intracellular Signaling Cascade NMDAR->Signal IL36g ↑ IL-36γ Expression (Pro-inflammatory) Signal->IL36g Inflammation Skin Redness & Inflammation IL36g->Inflammation

Caption: Proposed signaling pathway for cis-8-octadecenoic acid in skin inflammation.

Analytical Methodologies

Accurate identification and quantification of cis-8-octadecenoic acid, especially in complex biological matrices, requires high-resolution analytical techniques due to the presence of numerous isomers.

Chromatographic Techniques

Gas Chromatography (GC) is the gold standard for fatty acid analysis.

  • Method : The fatty acids are first converted to their more volatile Fatty Acid Methyl Esters (FAMEs) via transesterification.[15][16] The FAMEs are then separated on a highly polar capillary column (e.g., SP-2560).[17][18]

  • Causality of Choice : Highly polar cyanopropyl stationary phases in columns like the SP-2560 allow for the separation of FAME isomers based on subtle differences in polarity and geometry (cis vs. trans) and the position of the double bond.[17][19]

  • Detection : A Flame Ionization Detector (FID) is standard for quantification, while Mass Spectrometry (MS) is used for definitive identification based on fragmentation patterns.[18]

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) can also be used for separating unsaturated fatty acid isomers. The silver ions interact reversibly with the double bonds, allowing for separation based on the degree of unsaturation and geometry.[18]

Detailed Protocol: Quantification in Biological Samples (Sebum)

This protocol provides a framework for the extraction and analysis of cis-8-octadecenoic acid from a lipid-rich matrix.

Step 1: Sample Collection and Lipid Extraction

  • Collect sebum samples from the skin surface using appropriate collection strips or swabs.

  • Perform a lipid extraction using a modified Bligh-Dyer method with a methanol/chloroform/water solvent system.[15]

  • Add an internal standard (e.g., C17:0 or C21:0 fatty acid) at the beginning of the extraction for accurate quantification.[17]

  • Separate the phases by centrifugation. The lipids, including the free fatty acids, will be in the lower chloroform phase.

Step 2: Derivatization to FAMEs

  • Evaporate the chloroform extract to dryness under a stream of nitrogen.

  • Add a reagent such as 14% boron trifluoride in methanol (BF₃-methanol) or acidic methanol.[16]

  • Heat the sample in a sealed vial at 100°C for 30-60 minutes to convert all fatty acids to their methyl esters.

  • Cool the sample, add water and hexane, vortex, and centrifuge. The FAMEs will partition into the upper hexane layer.

Step 3: GC-FID/MS Analysis

  • Transfer the hexane layer to a GC vial.

  • Inject the sample into a GC system equipped with a highly polar capillary column (e.g., SP-2560, 100 m length).

  • Use a temperature program that provides optimal separation of the C18:1 isomers. A slow temperature ramp is often required.[19]

  • Identify the cis-8-octadecenoic acid methyl ester peak by comparing its retention time to a certified reference standard. Confirm identity using MS if available.

  • Quantify the peak area relative to the internal standard to determine its concentration in the original sample.

Validation : The method's accuracy is validated by the clear separation of cis-8-octadecenoic acid from its neighboring isomers (e.g., cis-7 and cis-9) and the use of a certified reference standard for positive identification and calibration.[17]

Conclusion

cis-8-Octadecenoic acid, though less prominent than oleic acid, is an important fatty acid isomer with distinct biological functions, particularly in skin physiology. Its unique structure presents specific challenges in both chemical synthesis, where stereocontrol is paramount, and in analysis, where high-resolution chromatography is necessary to resolve it from other isomers. As research continues to uncover its role in inflammatory pathways and other biological processes, the robust methodologies for its synthesis and quantification outlined in this guide will be critical for advancing our understanding and exploring its potential in drug development and dermatological science.

References

  • Santa Cruz Biotechnology, Inc. cis-8-Octadecenoic acid.

  • CymitQuimica. CAS 5684-71-9: cis-8-Octadecenoic acid.

  • Matreya LLC. cis-8-Octadecenoic Acid (CAS 5684-71-9).

  • Bertin Bioreagent. cis-8-Octadecenoic Acid - Biochemicals.

  • Larodan. 8(Z)-Octadecenoic acid.

  • LIPID MAPS Structure Database. cis-8-Octadecenoic acid.

  • PubChem. cis-8-Octadecenoic acid.

  • Biomol.com. cis-8-Octadecenoic Acid | CAS 5684-71-9 | Cayman Chemical.

  • MedChemExpress. (Z)-Octadec-8-enoic acid.

  • Kato, A., et al. (2021). A possible role of cis-8-octadecenoic acid of the sebum in facial skin redness. Journal of Dermatology.

  • Ramos-Molina, B., et al. (2022). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. MDPI.

  • Gunstone, F. D., & Lie, K. E. (1970). A Study of n-Octadecenoic Acids. I. Synthesis of cis- and trans-7- through 12- and of 17-Octadecenoic Acids. Journal of the American Oil Chemists' Society.

  • Yoshinaga, K., et al. (2014). Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. PubMed.

  • PubChem. 8-Octadecenoic acid.

  • Fernando, I. P. S., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. PMC.

  • NIST WebBook. 8-Octadecenoic acid, methyl ester.

  • Heidelberg University. ANALYSIS OF FATTY ACIDS.

  • BenchChem. Technical Support Center: Resolving Cis and Trans Isomers of 9,10-Octadecadienoic Acid.

  • BenchChem. An In-depth Technical Guide on the Transesterification of cis-11-Octadecenoic Acid to its Methyl Ester.

  • Yoshinaga, K., et al. (2014). Resolution Behavior of cis- and trans-Octadecenoic Acid Isomers by AOCS Official Method Using SP-2560 Column. ResearchGate.

  • Kondo, K., et al. (2019). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. SCIREA Journal of Chemistry.

  • Wageningen University & Research. Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions.

  • ResearchGate. Mass spectrum of 8-Octadecenoic acid, methyl (RT: 18.9) from extracellular non-protein fraction Bacillus subtilis SK09.

  • Hou, C. T., et al. (2005). Production of (E) 10-Hydroxy-8-octadecenoic Acid with Lyophilized Microbial Cells. ResearchGate.

Sources

The Biological Function of cis-8-Octadecenoic Acid in Human Sebum: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, dermatological research has heavily focused on squalene, triglycerides, and common fatty acids in human sebum. However, advanced lipidomics has recently isolated cis-8-Octadecenoic acid (18:1Δ8) —a unique monounsaturated fatty acid (MUFA) and the most abundant C18:1 isomer in human sebum—as a critical bioactive lipid[1]. Far from being a biologically inert structural component, cis-8-Octadecenoic acid acts as a potent signaling molecule governing epidermal inflammation, neutrophil chemotaxis, and cellular survival mechanisms such as ferroptosis resistance[2][3].

As a Senior Application Scientist, I have structured this guide to unpack the biosynthetic origins, pathophysiological functions, and validated experimental protocols surrounding cis-8-Octadecenoic acid. This whitepaper is designed for drug development professionals and researchers aiming to target sebaceous lipid signaling in inflammatory dermatoses (e.g., rosacea, acne) and oncology.

Biosynthetic Origins and Lipidomic Profile

Unlike most mammals, humans possess a unique sebaceous lipid metabolism driven by the atypical activity of Fatty Acid Desaturase 2 (FADS2). While FADS2 typically acts as a Δ6-desaturase on polyunsaturated fatty acids (PUFAs), in the human sebaceous gland, it preferentially acts on saturated palmitic acid (16:0) to generate sapienic acid (16:1Δ6) [4][5].

Sapienic acid undergoes a two-carbon elongation via elongase enzymes (ELOVL) to form cis-8-Octadecenoic acid (18:1Δ8) . A fraction of this MUFA is further desaturated by FADS1 (Δ5-desaturase) to form sebaleic acid (18:2Δ5,8) [2][6].

Biosynthesis PA Palmitic Acid (16:0) SA Sapienic Acid (16:1Δ6) PA->SA FADS2 (Δ6-desaturase) C8O cis-8-Octadecenoic Acid (18:1Δ8) SA->C8O ELOVL (Elongase) SBA Sebaleic Acid (18:2Δ5,8) C8O->SBA FADS1 (Δ5-desaturase)

Biosynthetic pathway of human-specific sebaceous lipids originating from palmitic acid.

Table 1: Quantitative Profile of Key Sebaceous Fatty Acids

To contextualize cis-8-Octadecenoic acid, the following table summarizes the structural and functional properties of the primary sebaceous lipid network[1][4][5].

Lipid NameShorthandPrecursorDownstream MetabolitePrimary Biological Function
Sapienic Acid 16:1Δ6Palmitic Acidcis-8-Octadecenoic AcidAntimicrobial defense (membrane depolarization)
cis-8-Octadecenoic Acid 18:1Δ8Sapienic AcidSebaleic AcidPro-inflammatory signaling (Erythema); Ferroptosis resistance
Sebaleic Acid 18:2Δ5,8cis-8-Octadecenoic5-HODE / 5-oxo-ODENeutrophil chemoattraction via 5-Lipoxygenase pathway
Oleic Acid 18:1Δ9Stearic AcidN/AMild inflammation; barrier disruption at high concentrations

Pathophysiological Role in Facial Erythema (Skin Redness)

Recent clinical lipidomic profiling has established a direct positive correlation between the proportion of cis-8-Octadecenoic acid in sebum and facial erythema (cheek redness) in healthy individuals[1].

Mechanistically, cis-8-Octadecenoic acid acts on normal human epidermal keratinocytes (NHEKs) by binding to N-methyl-D-aspartate (NMDA)-type glutamate receptors . This receptor activation triggers an intracellular signaling cascade that significantly upregulates the expression of Interleukin-36γ (IL-36γ) , a potent pro-inflammatory cytokine, while suppressing or maintaining the anti-inflammatory cytokine Interleukin-37 (IL-37)[7]. The resulting elevated IL-36γ/IL-37 ratio drives localized micro-inflammation and vasodilation, manifesting clinically as erythema.

Signaling Lipid cis-8-Octadecenoic Acid (Sebum Surface) Receptor NMDA-type Glutamate Receptor (Keratinocytes) Lipid->Receptor Binding & Activation Gene Upregulation of IL-36γ (Pro-inflammatory) Receptor->Gene Downstream Signaling Antagonist MK801 (Antagonist) Antagonist->Receptor Competitive Blockade Outcome Facial Skin Redness (Erythema) Gene->Outcome Inflammatory Cascade

Mechanistic pathway of cis-8-Octadecenoic acid-induced facial erythema via NMDA receptor activation.

Experimental Protocol 1: Validating cis-8-Octadecenoic Acid-Induced IL-36γ Expression

To study this inflammatory axis in drug discovery (e.g., screening for rosacea therapeutics), a highly controlled in vitro assay is required. The inclusion of the NMDA receptor antagonist MK801 is a critical, self-validating step to prove that cytokine release is receptor-mediated rather than an artifact of non-specific lipid toxicity or membrane fluidization[7].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed primary Normal Human Epidermal Keratinocytes (NHEKs) in 6-well plates at

    
     cells/well using Epilife medium. After 24 hours, switch to a lipid-depleted, growth-factor-free basal medium for 12 hours. Causality: Starvation eliminates baseline interference from serum lipids and synchronizes the cell cycle.
    
  • Receptor Blockade (Control): Pre-treat the experimental group with 100 μM or 250 μM of MK801 (a non-competitive NMDA receptor antagonist) for 1 hour.

  • Lipid Stimulation: Treat cells with 150 μM of highly purified cis-8-Octadecenoic acid (dissolved in 0.1% ethanol vehicle) for 7 to 8 hours. Apply vehicle alone to the negative control group.

  • RNA Extraction & RT-qPCR: Lyse cells and extract total RNA. Perform RT-qPCR targeting the IL-36G and IL-37 genes, normalizing against a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the IL-36γ/IL-37 mRNA expression ratio. Validation: A successful assay will show a marked spike in the ratio in the lipid-only group, which is dose-dependently abrogated in the MK801 pre-treated group, confirming NMDA-dependent causality.

Modulation of Ferroptosis in 3D Cellular Environments

Beyond the skin barrier, cis-8-Octadecenoic acid has recently been identified as a critical modulator of ferroptosis —an iron-dependent, non-apoptotic cell death driven by the lethal accumulation of lipid hydroperoxides[3].

Cancer cells grown in 3D spheroids or in vivo tumor models naturally upregulate Stearoyl-CoA desaturase (SCD) and shift their lipidomic profile. Exogenous MUFAs, including cis-8-Octadecenoic acid, are activated by Acyl-CoA synthetase long-chain family member 3 (ACSL3) and incorporated into the cell membrane. By displacing highly oxidizable polyunsaturated fatty acids (PUFAs) from membrane phospholipids, cis-8-Octadecenoic acid creates a "ferroptosis-resistant" cell state, effectively neutralizing the efficacy of Glutathione Peroxidase 4 (GPX4) inhibitors[3][8].

Experimental Protocol 2: Assessing Ferroptosis Rescue by cis-8-Octadecenoic Acid

This protocol evaluates the ability of cis-8-Octadecenoic acid to rescue cells from GPX4-inhibitor-induced ferroptosis. Utilizing a 3D culture model is paramount, as 2D monolayers fail to accurately replicate the in vivo MUFA/PUFA membrane dynamics[3].

Step-by-Step Methodology:

  • 3D Spheroid Generation: Seed cancer cells (e.g., HT-1080) in ultra-low attachment 96-well plates to form 3D spheroids over 48 hours. Causality: 3D architecture induces physiological hypoxia and upregulates MUFA biosynthetic pathways, providing a clinically relevant baseline.

  • Lipid Pre-loading: Supplement the culture media with 125 μM cis-8-Octadecenoic acid for 12 hours prior to ferroptosis induction. Causality: This allows ACSL3-mediated activation and incorporation of the MUFA into the phospholipid bilayer, displacing PUFAs.

  • Ferroptosis Induction: Treat the spheroids with RSL3 (a direct GPX4 inhibitor) at IC50 concentrations for 24 hours.

  • Lipid Peroxidation Quantification: Dissociate the spheroids into single cells and stain with BODIPY™ 581/591 C11 (2 μM) for 30 minutes.

  • Flow Cytometry Analysis: Measure the fluorescence shift from red (~590 nm) to green (~510 nm). Validation: Oxidation of the diene portion of BODIPY C11 shifts its emission. A valid rescue by cis-8-Octadecenoic acid will show a significantly lower green/red fluorescence ratio compared to the RSL3-only control, proving that the MUFA physically prevented lipid peroxidation.

Conclusion and Future Perspectives

cis-8-Octadecenoic acid is a highly specialized, human-specific lipid that bridges the gap between structural barrier integrity and active biochemical signaling. Its dual role—acting as a pro-inflammatory signaling molecule via NMDA receptors in the epidermis, and as an anti-ferroptotic structural shield in cell membranes—makes it a compelling target for pharmacological intervention.

For dermatological drug development, formulating topical NMDA receptor antagonists or FADS2 inhibitors could mitigate cis-8-Octadecenoic acid-driven erythema in rosacea and acne. Conversely, in oncology, understanding how this lipid prevents lipid peroxidation could unlock new combinatorial strategies to sensitize solid tumors to ferroptosis-inducing therapies.

References

  • Sebaceous gland lipids PMC - NIH URL:[Link]

  • Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty Acid Sebaleic Acid to a Potent Granulocyte Chemoattractant PMC - NIH URL:[Link]

  • A Possible Role of cis-8-Octadecenoic Acid of the Sebum in Facial Skin Redness PubMed / Journal of Cosmetic Dermatology (Kato et al., 2024) URL:[Link]

  • Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer MDPI Cells URL:[Link]

  • Lipid composition differentiates ferroptosis sensitivity between in vitro and in vivo systems BioRxiv (Park et al., 2024) URL:[Link]

Sources

Natural occurrence of cis-8-Octadecenoic acid in milk fat

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Natural Occurrence of cis-8-Octadecenoic Acid in Milk Fat Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ruminant milk fat is the most complex naturally occurring fat, containing over 400 distinct fatty acids. Among these, the octadecenoic acid (C18:1) isomers represent a significant fraction, arising from intricate microbial and endogenous metabolic processes. While oleic acid (cis-9 C18:1) and vaccenic acid (trans-11 C18:1) are the most abundant and well-studied isomers, a diverse array of minor positional and geometric isomers, including cis-8-octadecenoic acid, are also present.[1][2] The presence and concentration of these minor isomers serve as a metabolic fingerprint, offering insights into the intricate workings of rumen biohydrogenation and its response to dietary and animal factors. This guide provides a comprehensive technical overview of the origins, influencing factors, and state-of-the-art analytical methodologies for the study of cis-8-octadecenoic acid and its related isomers in milk fat, designed for professionals in lipid research and development.

The Biosynthetic Origins of C18:1 Isomers in Ruminants

The unique fatty acid profile of milk fat is primarily a consequence of the symbiotic relationship between the ruminant and its rumen microbiota. The C18:1 isomers found in milk fat are products of two primary pathways: microbial biohydrogenation in the rumen and endogenous synthesis within the mammary gland.

Rumen Biohydrogenation: The Primary Source

The foremost origin of C18:1 isomer diversity, including cis-8-octadecenoic acid, is the process of biohydrogenation (BH) in the rumen.[3][4] Rumen microorganisms, such as Butyrivibrio fibrisolvens, view dietary polyunsaturated fatty acids (PUFAs) like linoleic acid (C18:2n-6) and α-linolenic acid (C18:3n-3) as toxic.[5][6] To detoxify their environment, they employ a series of enzymatic reactions involving isomerization and reduction to convert these PUFAs into the more stable, saturated stearic acid (C18:0).[4][7]

This conversion is not a direct process but a multi-step pathway that generates a vast array of intermediate isomers of C18:2 (conjugated linoleic acids, CLAs) and C18:1.[4][5] A portion of these intermediates escapes the rumen, is absorbed in the small intestine, and is subsequently incorporated into milk fat.[5] The specific pathways and the resulting isomer profile are highly sensitive to the rumen environment, particularly pH.[3]

  • The "Normal" Pathway: Typically favored in high-forage diets, this pathway converts linoleic acid primarily through cis-9, trans-11 CLA to trans-11 C18:1 (vaccenic acid), which is then hydrogenated to stearic acid.

  • The "Shifted" Pathway: Under low rumen pH conditions, often induced by high-grain diets, an alternative pathway is activated.[7] This pathway generates trans-10, cis-12 CLA and subsequently increases the ruminal outflow of trans-10 C18:1.[5]

Cis-8-octadecenoic acid is one of the many minor positional isomers formed during these complex biohydrogenation sequences. Its formation is a testament to the metabolic versatility of the rumen microbiome, which can produce C18:1 isomers with double bonds in nearly every position from Δ4 to Δ16.[8]

Rumen_Biohydrogenation_Pathway LA Linoleic Acid (cis-9, cis-12 C18:2) CLA CLA Isomers (e.g., cis-9, trans-11) LA->CLA Isomerization LNA α-Linolenic Acid (cis-9, cis-12, cis-15 C18:3) LNA->CLA TVA trans-11 C18:1 (Vaccenic Acid) CLA->TVA Reduction T10 trans-10 C18:1 CLA->T10 Reduction (shifted pathway) Minor Other C18:1 Isomers (trans-Δ6-16, cis-Δ6-14) including cis-8-Octadecenoic acid CLA->Minor SA Stearic Acid (C18:0) TVA->SA Reduction T10->SA Minor->SA Reduction

Figure 1: Simplified Rumen Biohydrogenation of Dietary C18 PUFAs.
Endogenous Synthesis in the Mammary Gland

The second major pathway contributing to the C18:1 pool is de novo synthesis within the mammary epithelial cells. The enzyme Stearoyl-CoA Desaturase (SCD or Δ9-desaturase) introduces a cis double bond at the 9th carbon position of saturated fatty acids.[9] Its primary function in this context is the conversion of stearic acid (C18:0), which is abundant from both diet and complete biohydrogenation, into oleic acid (cis-9 C18:1).[10] SCD can also convert trans-11 C18:1 (vaccenic acid) from the rumen into cis-9, trans-11 CLA, a potent anticarcinogen.[10] While this pathway is specific to the Δ9 position and is not a direct source of cis-8-octadecenoic acid, it is a critical determinant of the overall C18:1 profile in milk fat.

Factors Influencing C18:1 Isomer Concentrations

The concentration of all biohydrogenation intermediates, including cis-8-octadecenoic acid, is highly dynamic and sensitive to a range of nutritional and physiological factors. Understanding these drivers is key to manipulating the fatty acid profile of milk.

FactorSpecificsCausality (Mechanism of Action)Impact on C18:1 Isomer Profile
Diet: Forage vs. Concentrate High-forage diets vs. high-concentrate (grain) diets.[11]High-grain diets can lower rumen pH, which alters microbial populations and shifts biohydrogenation pathways away from the typical trans-11 route towards the trans-10 route.[5][7]Increases trans-10 C18:1 and other alternative isomers; decreases the ratio of trans-11 to trans-10 C18:1.[11][12]
Diet: Fat Supplementation Supplementation with plant oils (e.g., soybean, corn, linseed oil) rich in C18:2 and C18:3.[13]Increases the substrate load (PUFAs) for biohydrogenation, potentially overwhelming the capacity of the main pathway and leading to an accumulation and outflow of various intermediates.[7][12]Enhances concentrations of vaccenic acid (trans-11 C18:1) and CLA, but can also increase other trans and cis isomers depending on the oil and basal diet.[13][14]
Diet: Forage Type Grass silage vs. maize silage.[15]Different forages contain varying profiles of fatty acids and other compounds that can influence the rumen microbial ecosystem.Replacing grass silage with maize silage has been shown to affect the profile of odd- and branched-chain fatty acids, which are also of microbial origin, indicating a shift in the microbial population that would also alter C18:1 isomer production.[15]
Animal Factors Stage of lactation, breed, genetics.[16]Early lactation involves mobilization of body fat reserves, which have their own fatty acid profile. Different breeds can have inherent differences in rumen function and mammary gland enzyme activity.Fatty acid profiles change significantly throughout lactation, with higher levels of long-chain fatty acids from body reserves in the early stages.[16]

Table 1: Key Factors Modulating the C18:1 Isomer Profile in Ruminant Milk Fat.

Analytical Workflow for Isomer-Specific Quantification

Accurate quantification of minor isomers like cis-8-octadecenoic acid requires a robust, high-resolution analytical approach. The complexity of the milk fat matrix necessitates a multi-step process from lipid extraction to chromatographic separation. The gold-standard technique is gas chromatography (GC) of fatty acid methyl esters (FAMEs).[1]

Analytical_Workflow Start Milk Sample Extraction Step 1: Lipid Extraction (e.g., Folch Method) Start->Extraction Derivatization Step 2: FAME Derivatization (Base-catalyzed transesterification) Extraction->Derivatization Total Lipids Fractionation Optional: Argentation TLC/HPLC (Separates cis/trans isomers) Derivatization->Fractionation FAMEs Mixture GC Step 3: GC-FID/MS Analysis (High-polarity 100m column) Derivatization->GC Direct Injection Fractionation->GC Simplified Fractions Data Step 4: Data Analysis (Peak identification & quantification) GC->Data Result Isomer Profile Data->Result

Figure 2: Workflow for the Analysis of Fatty Acid Isomers in Milk Fat.
Detailed Experimental Protocol: GC-FAME Analysis

This protocol provides a self-validating system for the comprehensive analysis of C18:1 isomers. The causality for key steps is explained to ensure technical accuracy.

1. Lipid Extraction (Modified Folch Method) [17]

  • Objective: To quantitatively extract total lipids from the milk matrix while excluding non-lipid components.

  • Protocol:

    • Homogenize 2.5 g of milk with 25 mL of a chloroform:methanol (2:1, v/v) solvent mixture for 30 minutes.

    • Perform ultrasonication for 20 minutes to ensure complete cell disruption and lipid release.

    • Add 10 mL of a saturated NaCl solution to induce phase separation.

    • Centrifuge at 4,000 rpm for 20 minutes. The lower chloroform phase, containing the lipids, will be clearly separated.

    • Carefully collect the lower chloroform phase.

    • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator at 45°C.

  • Causality: The chloroform:methanol mixture is effective at solvating both polar (e.g., phospholipids) and non-polar (e.g., triacylglycerols) lipids. The saline wash removes water-soluble contaminants.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) [18][19]

  • Objective: To convert non-volatile fatty acids into volatile FAMEs suitable for GC analysis.

  • Protocol:

    • Dissolve the dried lipid extract (approx. 50 mg) in 2 mL of hexane.

    • Add 1 mL of 5.4 M sodium methoxide in methanol.

    • Vortex vigorously for 1 minute. This is a rapid transesterification reaction.

    • Allow the phases to separate. The upper hexane layer now contains the FAMEs.

    • Transfer the clear hexane layer to a GC vial for analysis.

  • Causality: Base-catalyzed (sodium methoxide) transesterification is performed at room temperature and is rapid, minimizing the risk of thermal degradation or isomerization of conjugated double bond systems, which can occur with acid-catalyzed methods.[18]

3. Gas Chromatographic (GC) Separation and Quantification [1][17][20]

  • Objective: To achieve baseline separation of the complex mixture of fatty acid isomers.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a high-polarity fused silica capillary column.

  • Critical Component - The GC Column:

    • Choice: A highly polar 100 m x 0.25 mm i.d., 0.20 µm film thickness cyanopropyl-based column (e.g., SP™-2560 or CP-Sil 88) is mandatory for resolving positional and geometric C18:1 isomers. Shorter or less polar columns will not provide sufficient resolution.[17][21]

  • GC Conditions (Example):

    • Injector: 250°C, Split ratio 50:1 or 100:1.

    • Carrier Gas: Hydrogen or Helium at a constant flow of ~1.0-1.4 mL/min.

    • Oven Program: An initial hold at a low temperature (e.g., 65°C for 4 min) followed by a slow, controlled ramp (e.g., 16°C/min to 185°C, hold for 12 min) is crucial for separating the closely eluting isomers.[18] The exact program must be optimized for the specific column and analyte set.

    • Detector (FID): 250°C.

  • Quantification:

    • Peak areas are integrated and compared to those of a certified FAME reference standard mixture containing known concentrations of various fatty acids.

    • An internal standard (e.g., C13:0 or C19:0) should be added before derivatization to correct for variations in extraction and injection volume.

    • Results are typically expressed as a percentage or weight (e.g., g/100g ) of total identified fatty acids.

Reported Concentrations and Significance

Cis-8-octadecenoic acid is consistently found as a minor component of milk fat. Its concentration is significantly lower than that of its structural isomers.[2][22]

Fatty Acid IsomerCommon NameTypical Concentration Range (% of total FAMEs)Primary Origin
cis-9 C18:1Oleic Acid20.0 - 30.0%Endogenous (SCD) & Dietary
trans-11 C18:1Vaccenic Acid1.0 - 6.0%Rumen Biohydrogenation
trans-10 C18:1-0.2 - 2.0% (can be higher with MFD)Rumen Biohydrogenation
cis-8 C18:1 -< 0.5% Rumen Biohydrogenation
Other cis isomers (Δ6,7,10-14)-< 1.0% (collectively)Rumen Biohydrogenation
Other trans isomers (Δ6-10, 12-16)-1.0 - 3.0% (collectively)Rumen Biohydrogenation

Table 2: Typical concentration ranges of major and minor C18:1 isomers in bovine milk fat. Data synthesized from multiple sources.[2][11][12][23]

While the biological activity of cis-8-octadecenoic acid itself is not well-characterized, other novel octadecenoic acid metabolites, such as those produced by gut microbiota, have been shown to possess anti-inflammatory properties and can influence host metabolism.[24][25][26] This suggests that even minor fatty acid isomers could have undiscovered biological roles, warranting further investigation.

Conclusion and Future Directions

The natural occurrence of cis-8-octadecenoic acid in milk fat is a direct consequence of the complex microbial metabolic events within the rumen. Although present at low concentrations, its existence highlights the vast isomeric diversity generated during the biohydrogenation of dietary fats. Its level, in conjunction with the broader C18:1 isomer profile, can serve as a sensitive biomarker for rumen function and the metabolic effects of different dietary regimens.

Future research should focus on:

  • Microbial Origins: Identifying the specific species or strains of rumen bacteria responsible for producing the cis-8 isomer.

  • Biological Activity: Investigating the potential metabolic and signaling effects of pure cis-8-octadecenoic acid in cell culture and animal models to determine if it possesses unique bioactivity distinct from its more abundant isomers.

  • High-Throughput Analytics: Developing more rapid analytical methods, potentially using advanced mass spectrometry or spectroscopic techniques, to better quantify minor isomers in large-scale studies.

By continuing to explore the intricacies of the milk fat metabolome, we can gain a deeper understanding of ruminant physiology and unlock new opportunities for developing dairy products with enhanced nutritional and functional properties.

References

  • Ledoux, M., Laloux, L., & Wolff, R. L. (2000). Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review. Analusis, 28(5), 402-412. [Link]

  • Berg + Schmidt. (n.d.). Unintended drop in milk fat - when biohydrogenation in the rumen becomes a problem. Berg + Schmidt. [Link]

  • Li, X., et al. (2022). Producing natural functional and low-carbon milk by regulating the diet of the cattle—The fatty acid associated rumen fermentation, biohydrogenation, and microorganism response. Frontiers in Nutrition. [Link]

  • Alves, S. P., & Bessa, R. J. B. (2022). Trans-10 shifted ruminal biohydrogenation and its implications for ruminant milk and meat fat content and quality. Animal Production Science. [Link]

  • Polan, C. E., McNeill, J. J., & Tove, S. B. (1964). Biohydrogenation of unsaturated fatty acids by rumen bacteria. Journal of Bacteriology, 88(4), 1056–1064. [Link]

  • Volac Wilmar Feed Ingredients. (n.d.). Biohydrogenation. Megalac. [Link]

  • Ledoux, M., Laloux, L., & Wolff, R. L. (2000). Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review. AFSSA. [Link]

  • Fontecha, J., et al. (2019). Total and Free Fatty Acids Analysis in Milk and Dairy Fat. Foods, 8(3), 99. [Link]

  • Wolff, R. L. (2000). Analytical methods for determination of trans -C18 fatty acid isomers in milk fat. A review. ResearchGate. [Link]

  • Loor, J. J., et al. (2006). Examination of the persistency of milk fatty acid composition responses to plant oils in cows given different basal diets, with particular emphasis on trans-C18:1 fatty acids and isomers of conjugated linoleic acid. Animal Science, 81(2), 253-264. [Link]

  • Jensen, R. G., et al. (1991). Distribution of isomeric octadecenoic fatty acids in milk fat. Journal of Dairy Science, 74(5), 1540-1544. [Link]

  • Bauman, D. E., & Griinari, J. M. (2001). Range of trans-C18:1 and conjugated C18:2 concentrations reported for milk fat. ResearchGate. [Link]

  • Costa, V. A., et al. (2009). Validation of the determination of fatty acids in milk by gas chromatography. Química Nova, 32(9). [Link]

  • Corl, B. A., et al. (2001). Duodenal and Milk Trans Octadecenoic Acid and Conjugated Linoleic Acid (CLA) Isomers Indicate that Postabsorptive Synthesis Is the Predominant Source of cis-9-Containing CLA in Lactating Dairy Cows. ResearchGate. [Link]

  • LIPID MAPS. (2024). cis-8-Octadecenoic acid. LIPID MAPS Structure Database. [Link]

  • Kim, H. J., et al. (2016). Detection for Non-Milk Fat in Dairy Product by Gas Chromatography. Journal of Milk Science and Biotechnology, 34(1), 35-42. [Link]

  • Sun, H. (n.d.). Determination of Fatty Acid Methyl Esters (FAMEs) in Milk Matrix Using an Agilent 5977E GC/MS. Agilent. [Link]

  • Agilent Technologies. (n.d.). Fatty Acid and FAME Analysis Using State-of-the-Art Gas Chromatography. Agilent. [Link]

  • Revol-Cavalier, J., et al. (2025). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship.org. [Link]

  • AbuGhazaleh, A. A., et al. (2003). Least squares means for C18:1 and C18:2 isomers in milk fat of cows fed experimental diets. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-8-Octadecenoic acid. PubChem Compound Database. [Link]

  • Burns, T. A. (2011). FATTY ACIDS AND LIPOGENESIS IN RUMINANT ADIPOCYTES. Clemson OPEN. [Link]

  • Salzano, A., et al. (2022). Milk Fat Depression and Trans-11 to Trans-10 C18:1 Shift in Milk of Two Cattle Farming Systems. Animals, 12(2), 209. [Link]

  • O'Callaghan, Y. (2012). Chapter 1.1 Fatty Acid Synthesis. DORAS | DCU Research Repository. [Link]

  • Bionity. (n.d.). Vaccenic acid. Bionity.com. [Link]

  • Griinari, J. M., et al. (1998). Trans-Octadecenoic Acids and Milk Fat Depression in Lactating Dairy Cows. Semantic Scholar. [Link]

  • Volac Wilmar Feed Ingredients. (n.d.). Dietary fatty acids : Effects on milk fat and dairy products. Megalac. [Link]

  • Vlaeminck, B., et al. (2006). Factors affecting odd- and branched-chain fatty acids in milk: a review. Animal Feed Science and Technology, 131(3-4), 389-417. [Link]

  • Heo, S.-J., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of Applied Phycology, 30(5), 3051-3058. [Link]

  • GERLI. (n.d.). Vaccenic acid. Cyberlipid. [Link]

  • Metabolon. (n.d.). Vaccenic acid. Metabolon. [Link]

  • Wikipedia. (n.d.). Vaccenic acid. Wikipedia. [Link]

  • Revol-Cavalier, J., et al. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. [Link]

  • Field, C. J., et al. (2008). Human health benefits of vaccenic acid. Applied Physiology, Nutrition, and Metabolism, 33(4), 857-866. [Link]

  • Ulberth, F., & Henninger, M. (1994). Rapid analysis of the isomers of trans-octadecenoic acid in milk fat. Journal of Dairy Science, 77(7), 1835-1841. [Link]

  • Wolff, R. L., et al. (2001). Trans- and cis-octadecenoic acid isomers in the hump and milk lipids from Camelus dromedarius. Lipids, 36(10), 1151-1158. [Link]

Sources

Technical Guide: The Role of cis-8-Octadecenoic Acid in Facial Erythema and Sebum-Driven Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of cis-8-octadecenoic acid , a specific fatty acid isomer abundant in human sebum, and its newly elucidated role in the pathophysiology of facial erythema (redness).

Executive Summary

Facial erythema in "healthy" individuals (often sub-clinical rosacea or sensitive skin) has long been attributed to general sebum overproduction. However, recent lipidomic profiling has isolated cis-8-octadecenoic acid (C18:1n-10) —an isomer of oleic acid—as a critical driver of this inflammatory response.

Unlike the ubiquitous oleic acid (cis-9-octadecenoic acid), cis-8-octadecenoic acid is a hallmark of human sebaceous gland metabolism, derived from the elongation of sapienic acid. This guide details the biochemical origin of this isomer, its specific signaling pathway via the IL-36γ/IL-37 axis , and experimental protocols for quantifying its impact on skin barrier homeostasis.

Biochemistry: The Unique Origin of cis-8-Octadecenoic Acid

To understand the pathogenicity of cis-8-octadecenoic acid, one must distinguish its biosynthetic pathway from that of common membrane lipids. While most bodily tissues utilize Delta-9 desaturase (SCD) to produce oleic acid, the human sebaceous gland highly expresses Delta-6 desaturase (FADS2) .

The "Sebaceous" Pathway vs. The "Systemic" Pathway

In the sebaceous gland, the enzyme FADS2 acts on palmitic acid (C16:0) to form sapienic acid (C16:1∆6), the major component of human sebum. cis-8-octadecenoic acid is the direct elongation product of sapienic acid.

  • Systemic Route (Epidermal/Dermal Cells): Stearic Acid (C18:0)

    
    Oleic Acid (C18:1∆9) 
    
  • Sebaceous Route (Sebocytes): Palmitic Acid (C16:[1]0)

    
     Sapienic Acid (C16:1∆6) 
    
    
    
    cis-8-Octadecenoic Acid (C18:1∆8)

This distinction is vital: cis-8-octadecenoic acid is not merely a lipid; it is a sebum-specific biomarker . Its presence in the stratum corneum indicates sebaceous secretion, not epidermal barrier breakdown.

Visualization of Lipid Metabolism

The following diagram illustrates the divergence between the inflammatory sebaceous pathway and the standard systemic pathway.

LipidMetabolism Palmitic Palmitic Acid (C16:0) Sapienic Sapienic Acid (C16:1 cis-6) [Sebum Signature] Palmitic->Sapienic FADS2 (Delta-6 Desaturase) Sebocyte Specific Stearic Stearic Acid (C18:0) Oleic Oleic Acid (C18:1 cis-9) [Systemic/Ubiquitous] Stearic->Oleic SCD (Delta-9 Desaturase) Cis8 cis-8-Octadecenoic Acid (C18:1 cis-8) [Erythema Driver] Sapienic->Cis8 ELOVL (Elongation)

Figure 1: Divergent synthesis of C18:1 isomers. The FADS2-mediated pathway (yellow/red) is unique to sebocytes, generating cis-8-octadecenoic acid.

Mechanism of Action: The IL-36γ/IL-37 Axis

Recent research (Kato et al., 2024) has identified that cis-8-octadecenoic acid functions as a pro-inflammatory signal by disrupting the balance of Interleukin-36 cytokines.

The Cytokine Imbalance

The skin relies on a balance between pro-inflammatory IL-36γ and anti-inflammatory IL-37 .

  • Healthy State: High IL-37 / Low IL-36γ.

  • Erythematous State: cis-8-octadecenoic acid penetrates the stratum corneum and shifts this ratio towards IL-36γ dominance.

The NMDA Receptor Connection

Similar to oleic acid, cis-8-octadecenoic acid appears to trigger calcium influx via N-methyl-D-aspartate (NMDA)-type glutamate receptors on keratinocytes. This calcium influx activates downstream transcription factors (likely NF-κB or AP-1), leading to the transcriptional upregulation of IL-36γ.

Key Difference: While oleic acid is more potent at lower concentrations (50 µM), cis-8-octadecenoic acid is the most abundant C18:1 isomer in sebum. Therefore, its cumulative physiological concentration in the follicular infundibulum likely exerts a sustained inflammatory pressure that drives chronic redness.

Mechanism Sebum Sebum Excretion (High cis-8 content) Penetration Penetration into Stratum Corneum Sebum->Penetration NMDAR NMDAR Activation (Keratinocyte Surface) Penetration->NMDAR Ligand Binding CaInflux Intracellular Ca2+ Influx NMDAR->CaInflux Transcript Transcriptional Regulation CaInflux->Transcript IL36 UPREGULATION: IL-36γ (Pro-inflammatory) Transcript->IL36 IL37 DOWNREGULATION: IL-37 (Anti-inflammatory) Transcript->IL37 Redness Facial Erythema (Vasodilation) IL36->Redness Dominant Signal IL37->Redness Loss of Inhibition

Figure 2: Pathophysiological cascade. cis-8-octadecenoic acid shifts the cytokine profile of keratinocytes via NMDAR signaling, resulting in visible erythema.

Experimental Data Summary

The following data summarizes the comparative effects of C18:1 isomers on keratinocyte inflammation markers.

Parametercis-9-Octadecenoic (Oleic)cis-8-Octadecenoic (Sebum Isomer)
Source Diet, Epidermal synthesisSebaceous Gland (Exclusive)
Abundance in Sebum ModerateHigh (Most abundant C18:1)
Potency (at 50 µM) High induction of IL-36γLow/No significant induction
Potency (at >100 µM) Cytotoxic potentialSignificant induction of IL-36γ
Time to Peak Effect Rapid (<8 hours)Sustained (Peaking at 24 hours)
Correlation with Erythema ModerateStrong Positive Correlation

Data synthesized from Kato et al. (2024) and comparative lipidomics studies.

Experimental Protocols

For researchers aiming to validate this mechanism or screen anti-inflammatory compounds, the following self-validating protocols are recommended.

Protocol A: Lipidomic Profiling of Sebum (Targeting cis-8)

Objective: Quantify the ratio of cis-8 to cis-9 in facial sebum.

  • Collection:

    • Degrease the forehead/cheek with 70% ethanol.

    • Apply Sebutape® adhesive patches for 30 minutes.

    • Store patches at -80°C immediately to prevent oxidation.

  • Extraction:

    • Extract lipids using the Bligh and Dyer method (Chloroform:Methanol:Water).

    • Derivatize fatty acids to Fatty Acid Methyl Esters (FAMEs) using boron trifluoride-methanol (14% BF3-MeOH) at 60°C for 10 mins.

  • Analysis (GC-MS):

    • Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560) is mandatory to separate cis-8 and cis-9 isomers. Standard non-polar columns will co-elute these isomers.

    • Validation: Use authentic standards for Methyl cis-8-octadecenoate and Methyl oleate.

    • Calculation: Report cis-8 as a percentage of Total Fatty Acids (TFA).

Protocol B: Keratinocyte Inflammation Assay (IL-36γ/IL-37 Ratio)

Objective: Screen compounds for their ability to inhibit cis-8-induced inflammation.

  • Cell Culture:

    • Use Normal Human Epidermal Keratinocytes (NHEK) in serum-free keratinocyte growth medium (KGM).

    • Grow to 80% confluence.

  • Preparation of Fatty Acid BSA Conjugates:

    • cis-8-octadecenoic acid is lipophilic and cytotoxic in free form.

    • Dissolve FA in ethanol, then complex with fatty-acid-free BSA (molar ratio 4:1 FA:BSA) in PBS.

    • Control: Vehicle (Ethanol/BSA) without FA.

  • Treatment:

    • Treat cells with cis-8-BSA complex at 100 µM and 150 µM (physiologically relevant high doses).

    • Incubate for 24 hours (critical for cis-8 kinetics).

  • Quantification (qRT-PCR):

    • Extract RNA (RNeasy kit).

    • Target Primers: IL36G (IL-36γ) and IL37.

    • Reference Gene: RPL13A or GAPDH.

    • Calculation: Calculate

      
      . The primary endpoint is the Ratio: 
      
      
      
      .
  • Validation Check:

    • Positive Control: Oleic Acid (50 µM) should show induction at 8 hours.

    • If cis-8 does not induce IL-36γ at 24h, verify the BSA conjugation efficiency (free FA may precipitate).

Therapeutic Implications

The identification of cis-8-octadecenoic acid as a specific driver of redness shifts the therapeutic focus from "oil control" to "lipid modulation."

  • Sebum Inhibition: Agents that reduce total sebocyte output (e.g., isotretinoin, topical anti-androgens) will directly reduce the load of cis-8.

  • NMDAR Antagonism: Topical ingredients that block the NMDA receptor on keratinocytes could prevent the cytokine cascade without altering sebum composition. Magnesium and Zinc ions are known weak NMDAR antagonists.

  • Antioxidants: Prevention of lipid peroxidation. While cis-8 is a mono-unsaturate and less prone to peroxidation than squalene, oxidized byproducts of sebum often act synergistically.

References

  • Kato, A., Shimizu, E., Tsujimura, H., Kawamoto, A., Watarai, E., Igarashi, T., & Yoshida, H. (2025).[2] A Possible Role of cis-8-Octadecenoic Acid of the Sebum in Facial Skin Redness. Journal of Cosmetic Dermatology, 24(1), e16570.[2]

  • Katsuta, Y., Iida, T., Inomata, S., & Denda, M. (2005). Unsaturated fatty acids induce calcium influx into keratinocytes and cause abnormal differentiation of epidermis. Journal of Investigative Dermatology, 124(5), 1008-1013.

  • Camera, E., et al. (2010). Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray ionization mass spectrometry. Journal of Lipid Research, 51(11), 3377-3388.

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Navigating the Complex Landscape of Octadecenoic Acid Isomers in Partially Hydrogenated Vegetable Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Partially hydrogenated vegetable oils (PHVOs) have long been a staple in the food industry for their functional properties, including extended shelf-life and desirable textures.[1] However, the process of partial hydrogenation introduces a complex array of geometric (cis/trans) and positional isomers of fatty acids, primarily octadecenoic acid (C18:1). The consumption of certain of these isomers, particularly industrial trans fatty acids (iTFAs), has been linked to adverse health effects, prompting a global regulatory shift away from PHVOs.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the formation of octadecenoic acid isomers in PHVOs, detailed protocols for their analytical determination, and a summary of their health implications. We will explore the nuances of advanced analytical techniques, including high-resolution gas chromatography (GC), silver-ion high-performance liquid chromatography (Ag-HPLC), and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR), offering field-proven insights into experimental design and data interpretation.

The Genesis of Isomeric Complexity: The Chemistry of Partial Hydrogenation

Partial hydrogenation is a chemical process that converts liquid vegetable oils into semi-solid fats by reacting them with hydrogen gas in the presence of a metal catalyst, typically nickel, at high temperatures and pressures.[1] The primary goal is to reduce the number of double bonds in polyunsaturated fatty acids (like linoleic acid, C18:2) and monounsaturated fatty acids (like oleic acid, C18:1) to create a more saturated and stable fat.

However, the reaction is not a simple saturation process. Under catalytic conditions, the reaction is reversible, allowing for the dissociation of hydrogen from the fatty acid chain. This reversibility is the root cause of isomerization. Two main types of isomerization occur:

  • Geometric Isomerization: The natural configuration of double bonds in vegetable oils is the cis form. During partial hydrogenation, the energetic conditions and interaction with the catalyst surface can cause a rotation around the double bond before it is either saturated or desorbed from the catalyst. This results in the formation of the more thermodynamically stable trans isomer. The most well-known example is the conversion of cis-9-octadecenoic acid (oleic acid) to trans-9-octadecenoic acid (elaidic acid).[4]

  • Positional Isomerization: The double bond can also migrate along the carbon chain.[5] For example, the double bond in oleic acid, naturally at the Δ9 position (the 9th carbon from the carboxyl end), can shift to positions Δ8, Δ10, Δ11, and others. This creates a wide array of positional isomers, each with potentially different physical properties and metabolic fates.[6]

The extent and type of isomerization can be controlled by modifying hydrogenation conditions such as temperature, pressure, catalyst type, and agitation speed.[5][7]

Hydrogenation_Isomerization cluster_process Partial Hydrogenation Process cluster_products Reaction Products Oleic cis-9-Octadecenoic Acid (Oleic Acid) Catalyst Metal Catalyst (e.g., Nickel) + H₂ High Temperature & Pressure Oleic->Catalyst Adsorption Intermediate Adsorbed Half-Hydrogenated Intermediate on Catalyst Surface Catalyst->Intermediate Intermediate->Oleic Desorption without change (reversible) Stearic Octadecanoic Acid (Stearic Acid) (Fully Saturated) Intermediate->Stearic Desorption after full hydrogenation Elaidic trans-9-Octadecenoic Acid (Elaidic Acid) (Geometric Isomer) Intermediate->Elaidic Desorption after rotation & H removal Positional cis/trans Positional Isomers (e.g., Δ6, Δ7, Δ10, Δ11, Δ12...) (Positional & Geometric Isomers) Intermediate->Positional Desorption after double bond migration

Caption: The process of partial hydrogenation and isomer formation.

Isomer Profiles in Partially Hydrogenated Vegetable Oils

The partial hydrogenation of common vegetable oils like soybean, canola, and cottonseed oil results in a complex mixture of C18:1 isomers. The distribution of these isomers is highly variable and depends on the starting oil and the specific hydrogenation process conditions.

Isomer TypeCommon Examples in PHVOsTypical Range (% of total FAMEs)Notes
cis-Octadecenoic Acid cis-9 (Oleic), cis-10, cis-11, cis-12, etc.20 - 50%A significant portion of the original oleic acid remains, alongside newly formed positional isomers.
trans-Octadecenoic Acid trans-9 (Elaidic), trans-10, trans-11, trans-12, etc.10 - 40%The distribution often shows a bell-shaped curve centered around the original Δ9 position, with significant amounts of isomers from Δ6 to Δ14.
trans-Octadecadienoic Acid cis-9, trans-13; trans,trans isomers< 5%Formed from the partial hydrogenation of linoleic acid (C18:2).[8]

Note: FAMEs stands for Fatty Acid Methyl Esters. The ranges are approximate and can vary widely.

In contrast, fats from ruminant animals (like butter) contain naturally occurring trans fats, with vaccenic acid (trans-11-octadecenoic acid) being the most predominant isomer.[9] Industrially produced trans fats are characterized by a broader profile of isomers, with elaidic acid (trans-9) and trans-10 often being major components.[9]

Analytical Methodologies for Isomer Characterization

The accurate separation and quantification of octadecenoic acid isomers are challenging due to their similar chemical and physical properties. A multi-faceted analytical approach is often required.

Gas Chromatography (GC)

Capillary Gas Chromatography (GC) is the most widely used technique for fatty acid analysis.[10][11] To improve volatility, fatty acids are first derivatized to their fatty acid methyl esters (FAMEs). The separation of positional and geometric isomers requires long, highly polar capillary columns.

Key Column Chemistry: Highly polar stationary phases, such as those containing high percentages of cyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88), are essential for resolving these isomers.[11][12] The separation is based on the interaction of the FAMEs with the stationary phase. Generally, trans isomers elute before their corresponding cis isomers.

Step-by-Step Protocol: GC-FID Analysis of FAMEs

  • Lipid Extraction: Extract total lipids from the sample using a standard method like Folch or Bligh-Dyer. For many food samples, acid hydrolysis is performed first to break down complex lipids.[13]

  • Internal Standard Addition: Before extraction or methylation, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0, or heneicosanoic acid, C21:0) for accurate quantification.[13][14]

  • Saponification & Methylation (Derivatization): a. Saponify the extracted lipids using a base (e.g., KOH in methanol) to release free fatty acids.[12] b. Methylate the free fatty acids to FAMEs using a reagent like boron trifluoride in methanol (BF₃-methanol).[12][15] c. Add hexane to extract the FAMEs, followed by water to wash away the catalyst. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for injection.

  • GC Analysis: a. Instrument: Gas chromatograph with a flame ionization detector (FID). b. Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[16] c. Carrier Gas: Helium or Hydrogen. d. Injection: 1 µL of the FAMEs solution (approx. 20 mg/mL in hexane).[13] e. Temperature Program: A typical program starts at a lower temperature, holds for a period to separate early-eluting FAMEs, and then ramps up to a higher temperature to elute longer-chain fatty acids. An isothermal temperature of around 175-180°C is often used for C18 isomer separation.[10] f. Detection: FID.

  • Peak Identification & Quantification: a. Identify peaks by comparing their retention times to those of authenticated primary reference standards (e.g., individual cis/trans C18:1 isomer standards). b. Quantify each isomer by relating its peak area to the peak area of the internal standard.

GC_Workflow Sample Food Sample IS Add Internal Standard (e.g., C17:0 or C21:0) Sample->IS Extract Lipid Extraction (e.g., Acid Hydrolysis) IS->Extract Deriv Saponification & Methylation (e.g., KOH/MeOH, BF₃-Methanol) Extract->Deriv FAMEs Fatty Acid Methyl Esters (FAMEs) in Hexane Deriv->FAMEs GC GC-FID Analysis (Highly Polar 100m Column) FAMEs->GC Data Data Analysis: Peak Identification & Quantification GC->Data Report Isomer Profile Report Data->Report

Caption: Workflow for GC-FID analysis of fatty acid isomers.

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)

Ag-HPLC is a powerful technique for separating fatty acids based on the number, configuration, and position of their double bonds.[17][18] The separation mechanism relies on the reversible formation of charge-transfer complexes between silver ions (Ag⁺) on the stationary phase and the π-electrons of the double bonds in the fatty acid chains.[19]

Principle of Separation:

  • Degree of Unsaturation: The more double bonds a fatty acid has, the more strongly it is retained.

  • Geometric Configuration: cis double bonds form stronger complexes with silver ions than trans double bonds, leading to longer retention times for cis isomers.[17]

  • Positional Isomerism: The position of the double bond also influences retention, though to a lesser extent.

Ag-HPLC is often used as a preparative technique to fractionate complex FAME mixtures into groups (e.g., saturates, trans-monoenes, cis-monoenes, dienes) before quantification by GC.[18][20][21]

Step-by-Step Protocol: Ag-HPLC Fractionation of FAMEs

  • Sample Preparation: Prepare FAMEs from the lipid extract as described in the GC protocol (Section 3.1).

  • HPLC Analysis: a. Instrument: HPLC system with a UV or evaporative light scattering detector (ELSD). b. Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids).[17] c. Mobile Phase: Typically a non-polar solvent system, such as hexane with a small percentage of a more polar modifier like acetonitrile. Isocratic elution is common.[17] d. Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min. e. Temperature: Column temperature is a critical parameter and can be controlled to optimize separation.[17]

  • Fraction Collection: a. Monitor the elution profile using the detector. b. Collect fractions corresponding to the different classes of fatty acids (e.g., the trans-monoene fraction and the cis-monoene fraction) as they elute from the column.

  • Analysis of Fractions: a. Evaporate the solvent from each collected fraction. b. Re-dissolve the isolated FAMEs in hexane and analyze each fraction separately by GC-FID as described in Section 3.1. This provides a much cleaner chromatogram for accurate quantification of isomers within each class.[20]

AgHPLC_Workflow cluster_fractions Collected Fractions FAMEs Complex FAME Mixture (from PHVO) HPLC Ag-HPLC Separation (Silver-Ion Column) FAMEs->HPLC Fractionate Fraction Collection HPLC->Fractionate Trans trans-Monoene Fraction Fractionate->Trans Cis cis-Monoene Fraction Fractionate->Cis Diene Diene Fraction Fractionate->Diene GC GC-FID Analysis of Each Fraction Trans->GC Cis->GC Diene->GC Report Detailed Isomer Profile GC->Report

Caption: Workflow for Ag-HPLC fractionation followed by GC analysis.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a rapid and non-destructive method primarily used for the quantification of total isolated trans fat content.[22][23] It is less informative than GC for individual isomer analysis but serves as an excellent screening tool.

Principle of Measurement: The method relies on the characteristic absorption band of the C-H out-of-plane bending vibration of isolated trans double bonds, which occurs at approximately 966 cm⁻¹.[23][24] The area or height of this peak is proportional to the concentration of trans fats in the sample.

Step-by-Step Protocol: ATR-FTIR for Total trans Fat

  • Instrument & Calibration: a. Use an FT-IR spectrometer equipped with a heated ATR accessory. b. Generate a calibration curve using standards of known trans fat concentration (e.g., prepared from trielaidin).[22]

  • Sample Preparation: a. Melt the fat or oil sample to ensure it is homogeneous. b. No derivatization is required.[22]

  • Measurement: a. Apply a small amount (a few microliters) of the melted sample directly onto the ATR crystal.[22] b. Record the infrared spectrum. c. Clean the crystal thoroughly between samples.

  • Quantification: a. Measure the peak area or height at ~966 cm⁻¹. b. Calculate the total trans fat content by comparing the sample's peak size to the calibration curve.

Health Implications and Regulatory Landscape

The primary health concern associated with PHVOs is the presence of iTFAs. Extensive research has shown that consumption of iTFAs adversely affects blood lipid profiles by increasing low-density lipoprotein (LDL, or "bad") cholesterol and decreasing high-density lipoprotein (HDL, or "good") cholesterol. This contributes to an increased risk of coronary heart disease.[22] While different positional and geometric isomers may have varying metabolic effects, the overall consensus is that iTFAs are detrimental to cardiovascular health.[25][26]

In response to this evidence, regulatory agencies worldwide have taken action.

  • U.S. Food and Drug Administration (FDA): In 2015, the FDA determined that PHVOs are no longer "Generally Recognized as Safe" (GRAS) for use in human food.[3] The final compliance date for manufacturers to remove PHOs from their products was January 1, 2021.[27][28][29][30]

  • World Health Organization (WHO): The WHO has called for the global elimination of industrially-produced trans fats from the food supply.[31] It recommends that total trans fat intake be limited to less than 1% of total energy intake, which is less than 2.2 grams per day for a 2000-calorie diet.[2][32]

Conclusion and Future Perspectives

The analysis of octadecenoic acid isomers in partially hydrogenated vegetable oils is a complex but critical task for ensuring food safety, compliance with regulations, and understanding metabolic health. High-resolution capillary GC remains the gold standard for detailed isomer profiling, while Ag-HPLC provides an invaluable tool for fractionation and simplification of complex mixtures. ATR-FTIR offers a rapid method for screening total trans fat content.

As the food industry has largely shifted away from PHVOs due to regulatory pressures, the focus of research is moving towards understanding the health effects of residual trans fats from other sources and the metabolic fate of specific minor positional and geometric isomers. Continued advancements in chromatographic and mass spectrometric techniques will be essential for researchers and scientists to meet these evolving analytical challenges and to further elucidate the intricate relationship between fatty acid structure and human health.

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An In-depth Technical Guide to cis-8-Octadecenoic Acid: From Molecular Properties to Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of cis-8-Octadecenoic acid, a monounsaturated fatty acid of growing interest to researchers, scientists, and drug development professionals. This document delves into its fundamental chemical and physical properties, metabolic pathways, analytical methodologies, and potential therapeutic applications, offering a consolidated resource for advanced research and development.

Core Molecular and Physicochemical Properties

cis-8-Octadecenoic acid, a positional isomer of the more commonly known oleic acid, possesses a unique molecular architecture that dictates its physical and chemical behavior.

Molecular Formula and Weight: The chemical formula for cis-8-Octadecenoic acid is C₁₈H₃₄O₂ .[1][2] Its molecular weight is approximately 282.46 g/mol .[1][2]

Structure: This fatty acid is characterized by an 18-carbon chain with a single cis-configured double bond located between the eighth and ninth carbon atoms from the carboxyl end.

Diagram: Chemical Structure of cis-8-Octadecenoic Acid

Caption: 2D structure of cis-8-Octadecenoic acid.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₈H₃₄O₂[1][2]
Molecular Weight 282.46 g/mol [1][2]
CAS Number 5684-71-9[1]
Appearance Colorless to yellowish oily liquid[2]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, DMF, and DMSO.[2]
Melting Point Lower than saturated fatty acids of similar chain length.[2]

Spectroscopic and Analytical Characterization

Precise identification and quantification of cis-8-Octadecenoic acid are paramount in research and clinical settings. This section outlines key analytical techniques and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for the pure cis-8-isomer is not readily available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar monounsaturated fatty acids. Key signals would include:

  • ¹H NMR: Peaks in the olefinic region (δ 5.3-5.4 ppm) corresponding to the protons on the cis-double bond, a triplet at approximately δ 2.3 ppm for the methylene group alpha to the carboxyl group, and a triplet at around δ 0.9 ppm for the terminal methyl group.

  • ¹³C NMR: Resonances for the carboxyl carbon (around δ 180 ppm), the two olefinic carbons (around δ 129-130 ppm), and a series of signals for the methylene carbons in the aliphatic chain.

Infrared (IR) Spectroscopy: The IR spectrum of cis-8-Octadecenoic acid would exhibit characteristic absorption bands. A study on a similar compound, cis-6-octadecenoic acid, provides insight into the expected peaks.[3][4] Key absorptions would include:

  • A broad O-H stretching band from the carboxylic acid group around 3000 cm⁻¹.

  • C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹.

  • A sharp C=O stretching peak of the carboxyl group at approximately 1710 cm⁻¹.[5]

  • A characteristic C=C stretching vibration for the cis-alkene around 1655 cm⁻¹.

  • A C-H bending vibration for the cis-disubstituted alkene around 720 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the methyl ester of cis-8-Octadecenoic acid is a common analytical approach. The fragmentation pattern would be expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from cleavage at various points along the fatty acid chain. The fragmentation pattern can be complex, but key ions can help in identification.[6][7]

Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol provides a general workflow for the analysis of fatty acids, including cis-8-Octadecenoic acid, in a biological sample.

  • Lipid Extraction: Extract total lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer method.

  • Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by heating the sample with a reagent such as methanolic HCl or BF₃-methanol.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for good separation of FAME isomers.

      • Injector: Split/splitless injector, with an appropriate split ratio.

      • Oven Program: A temperature gradient program is used to separate the FAMEs based on their boiling points and polarity.

      • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-500).

      • Data Acquisition: Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification if target analytes are known.

  • Data Analysis:

    • Identify the FAMEs by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

    • Quantify the individual FAMEs by integrating the peak areas and comparing them to the peak area of an internal standard.

Biochemical Significance and Metabolic Pathways

cis-8-Octadecenoic acid is a naturally occurring monounsaturated fatty acid found in sources such as partially hydrogenated vegetable oil and milk fat.[8] Its metabolism is integrated into the general pathways of fatty acid metabolism.

Biosynthesis: One potential biosynthetic route for cis-8-octadecenoic acid involves the elongation of sapienic acid (cis-6-hexadecenoic acid, 16:1n-10). Sapienic acid is formed from the desaturation of palmitic acid by the enzyme fatty acid desaturase 2 (FADS2).[9]

Catabolism: Like other fatty acids, cis-8-Octadecenoic acid is expected to undergo β-oxidation in the mitochondria to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. The metabolism of cis- and trans-isomers of octadecenoic acids can differ, with trans-isomers sometimes being oxidized more readily.[10]

Diagram: Simplified Metabolic Fate of cis-8-Octadecenoic Acid

cis-8-Octadecenoic Acid cis-8-Octadecenoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase cis-8-Octadecenoic Acid->Acyl-CoA Synthetase cis-8-Octadecenoyl-CoA cis-8-Octadecenoyl-CoA Acyl-CoA Synthetase->cis-8-Octadecenoyl-CoA β-Oxidation β-Oxidation cis-8-Octadecenoyl-CoA->β-Oxidation Esterification Esterification cis-8-Octadecenoyl-CoA->Esterification Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Energy (ATP) Energy (ATP) Citric Acid Cycle->Energy (ATP) Triglycerides & Phospholipids Triglycerides & Phospholipids Esterification->Triglycerides & Phospholipids

Caption: Overview of the activation and catabolic/anabolic fate of cis-8-Octadecenoic acid.

Pharmacology, Toxicology, and Potential Applications

The biological activities of cis-8-Octadecenoic acid and its derivatives are an active area of investigation, with potential implications for dermatology and inflammatory conditions.

Pharmacokinetics: The pharmacokinetic profile of cis-8-Octadecenoic acid has not been extensively studied. However, as a fatty acid, it is expected to be absorbed in the small intestine, transported in lipoproteins, and taken up by tissues for energy or storage. The kinetics of different fatty acids can vary.[11]

Toxicology: There is limited specific toxicological data for cis-8-Octadecenoic acid. However, studies on related C18 monounsaturated fatty acids suggest that they have low acute toxicity.[12] High concentrations of some fatty acids can be irritating to the skin.[12] One study indicated that long-chain monounsaturated fatty acids, like oleic acid, can be toxic to pancreatic beta cells.[13][14]

Potential Applications in Research and Drug Development:

  • Dermatology: A recent study has implicated cis-8-octadecenoic acid in facial skin redness. The proportion of this fatty acid in sebum was positively correlated with erythema, suggesting a role in skin inflammation.[15] This finding opens avenues for research into its mechanism of action and potential as a biomarker or therapeutic target in inflammatory skin conditions.

  • Anti-inflammatory Properties: A derivative, 8-oxo-9-octadecenoic acid, has been shown to possess potent anti-inflammatory effects by inhibiting the production of inflammatory mediators in macrophage cells.[16][17] This suggests that cis-8-Octadecenoic acid could be a precursor to bioactive lipids with therapeutic potential.

  • Metabolic Studies: As a specific positional isomer of octadecenoic acid, it serves as a valuable tool for studying the substrate specificity of enzymes involved in fatty acid metabolism and the differential biological effects of various fatty acid isomers.[18]

Chemical Synthesis

The synthesis of specific isomers of unsaturated fatty acids is crucial for research purposes. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including cis-alkenes.[1][19][20][21][22]

Experimental Workflow: Synthesis of cis-8-Octadecenoic Acid via the Wittig Reaction

This generalized workflow outlines the key steps for the synthesis of cis-8-Octadecenoic acid.

Alkyl Halide Alkyl Halide Phosphonium Salt Formation Phosphonium Salt Formation Alkyl Halide->Phosphonium Salt Formation Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Formation Ylide Formation Ylide Formation Phosphonium Salt Formation->Ylide Formation Strong Base Strong Base Strong Base->Ylide Formation Wittig Reaction Wittig Reaction Ylide Formation->Wittig Reaction Aldehyde Aldehyde Aldehyde->Wittig Reaction cis-Alkene cis-Alkene Wittig Reaction->cis-Alkene Purification Purification cis-Alkene->Purification cis-8-Octadecenoic Acid cis-8-Octadecenoic Acid Purification->cis-8-Octadecenoic Acid

Sources

Metabolic Profiling and Biological Significance of cis-8-Octadecenoic Acid (18:1n-10)

[1]

Executive Summary

Molecule: cis-8-Octadecenoic acid (18:1n-10) Systematic Name: (Z)-octadec-8-enoic acid Key Biological Role: Alternative Monounsaturated Fatty Acid (MUFA) biomarker; Ferroptosis suppressor; Sebaceous gland metabolite.[1]

This technical guide delineates the metabolic architecture, analytical differentiation, and functional implications of cis-8-octadecenoic acid.[1] Often overshadowed by its ubiquitous isomer, oleic acid (cis-9-octadecenoic acid), cis-8-18:1 represents a critical "metabolic switch" product.[1] Unlike oleic acid, which is derived via Stearoyl-CoA Desaturase 1 (SCD1), cis-8-18:1 is primarily synthesized through the desaturation of palmitate by Fatty Acid Desaturase 2 (FADS2) followed by elongation.[1][2][3][4] This pathway gains prominence in SCD1-deficient states, specific cancer phenotypes, and sebaceous lipogenesis.[1]

Biosynthetic Biochemistry: The FADS2 "Bypass" Pathway[1]

The presence of cis-8-octadecenoic acid is a hallmark of FADS2 promiscuity .[1] In canonical mammalian metabolism, FADS2 (Delta-6 desaturase) typically acts on essential fatty acids (linoleic and alpha-linolenic acid).[1] However, under conditions of substrate competition or specific tissue expression (e.g., sebocytes, cancer cells), FADS2 acts on Palmitic Acid (16:0) .

The Sapienic Acid Route

The synthesis of cis-8-18:1 is a two-step enzymatic cascade divergent from the classical SCD1 pathway:

  • Desaturation (The Branch Point): Palmitic acid (16:[4][5]0) is desaturated at the Delta-6 position by FADS2 to form Sapienic Acid (cis-6-16:1).[1][2] This contrasts with SCD1, which desaturates at Delta-9 to form Palmitoleic Acid (cis-9-16:1).[1]

  • Elongation: Sapienic acid is subsequently elongated by ELOVL (Elongation of Very Long Chain Fatty Acids protein, likely ELOVL5 or ELOVL6) to add two carbons, shifting the double bond from position 6 to position 8 relative to the carboxyl end.

Result: cis-8-Octadecenoic acid (18:1n-10).[1][3][4]

Pathway Visualization

The following diagram illustrates the divergence between the classical Oleic Acid pathway and the alternative cis-8 pathway.

FattyAcidPathwaysPalmitatePalmitic Acid (16:0)(Substrate)ELOVL6ELOVL6Palmitate->ELOVL6FADS2FADS2(Delta-6)Palmitate->FADS2StearateStearic Acid (18:0)SCD1SCD1(Delta-9)Stearate->SCD1OleicOleic Acid (cis-9-18:1)(Major MUFA)SapienicSapienic Acid (cis-6-16:1)(Sebum/Cancer Marker)ELOVL5ELOVL5/6Sapienic->ELOVL5Cis8cis-8-Octadecenoic Acid (cis-8-18:1)(Alternative MUFA)ELOVL6->StearateSCD1->OleicCanonical PathwayFADS2->SapienicAlternative DesaturationELOVL5->Cis8Elongation

Figure 1: Divergent synthesis of Monounsaturated Fatty Acids (MUFAs) from Palmitate. The canonical SCD1 pathway produces Oleic Acid, while the FADS2 pathway yields cis-8-Octadecenoic Acid.[1][3]

Functional Significance in Drug Development[1][6][7]

Ferroptosis Suppression

Recent high-impact studies (e.g., Nature, Cancer Research) have identified cis-8-octadecenoic acid as a potent suppressor of ferroptosis , an iron-dependent form of non-apoptotic cell death.[1]

  • Mechanism: Ferroptosis requires the peroxidation of Polyunsaturated Fatty Acids (PUFAs) in membrane phospholipids.[6][7] MUFAs like cis-8-18:1 compete with PUFAs for incorporation into phospholipids (PLs) by acyl-CoA synthetases (ACSL3).[1]

  • Therapeutic Implication: In cancer cells where SCD1 is inhibited (a common therapeutic strategy), cells may upregulate FADS2 to produce cis-8-18:1 as a survival mechanism to maintain membrane fluidity and resist ferroptosis.[1] Drug developers targeting lipid metabolism must account for this "escape route."[1]

Biomarker for Sebaceous Gland Activity

In dermatology and cosmetics, cis-8-18:1 and its precursor sapienic acid are unique to sebum.[1] Alterations in the ratio of cis-8-18:1 to cis-9-18:1 can serve as a biomarker for sebocyte differentiation and acne pathogenesis.[1]

Analytical Methodologies: Isomer Differentiation

Distinguishing cis-8-18:1 from cis-9-18:1 (Oleic) and cis-11-18:1 (cis-Vaccenic) is the primary analytical challenge.[1] Standard C18 columns often fail to resolve these positional isomers.

Gas Chromatography (GC) Protocol

Objective: Baseline resolution of C18:1 positional isomers.

ParameterSpecificationRationale
Column Phase Biscyanopropyl polysiloxane (e.g., CP-Sil 88, SP-2560) or Ionic Liquid (SLB-IL111)High polarity is required to interact differentially with the pi-electrons of the double bonds located at different positions.[1]
Column Dimensions 100 m x 0.25 mm ID x 0.20 µm filmExtreme length (100m) provides the theoretical plates necessary for isomer separation.
Carrier Gas Hydrogen (constant flow 1.0 mL/min)Provides sharper peaks and faster linear velocities than Helium; critical for trace isomer detection.
Temperature Program 140°C (5 min) -> 2°C/min -> 240°C (15 min)Slow ramp rate maximizes the interaction time during the elution window of C18 isomers.[1]
Detector FID (Flame Ionization Detector)Universal response for hydrocarbons; superior linear range compared to standard MS for quantification.
Mass Spectrometry (GC-MS) Identification

Standard Electron Impact (EI) ionization produces virtually identical spectra for cis-8 and cis-9 isomers.[1]

  • Advanced Technique: Dimethyl Disulfide (DMDS) Derivatization.

  • Protocol: React FAMEs with DMDS/Iodine. The double bond is saturated with -SMe groups.[1]

  • Fragment Analysis:

    • cis-9 (Oleic): Cleavage between C9-C10 yields fragments at m/z 173 and m/z 259.[1]

    • cis-8: Cleavage between C8-C9 yields distinct fragments shifted by 14 Da (methylene group).[1]

    • Verification: Confirm with synthetic standards (e.g., Cayman Chemical #27447).

Experimental Workflow: Lipid Extraction & Profiling

Objective: Isolate and quantify cis-8-18:1 from biological samples (e.g., cell culture, plasma).

Step 1: Lipid Extraction (Modified Folch Method)[1]
  • Homogenize tissue/cells in Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

  • Add internal standard (e.g., C17:0 or C19:0) prior to extraction to correct for recovery.

  • Vortex vigorously (1 min) and centrifuge (1000 x g, 10 min).

  • Collect lower organic phase.[1] Wash with 0.25 volumes of 0.9% NaCl.

  • Evaporate organic phase under Nitrogen stream.[1]

Step 2: Transesterification (FAME Preparation)

Crucial:[1] Avoid acid-catalyzed methylation at high temps if conjugated lipids are present, but for monoenes, Boron Trifluoride (BF3)-Methanol is standard.[1]

  • Resuspend lipid residue in 1 mL Toluene.

  • Add 2 mL 14% BF3 in Methanol .

  • Incubate at 100°C for 45 mins.

  • Cool, add 1 mL Hexane and 1 mL Water.

  • Recover upper Hexane layer (contains FAMEs).

Step 3: Analysis

Inject 1 µL into the GC system configured as per Section 3.1.

Quantitative Reference Data

Fatty AcidCommon NameNotationRetention Time (Relative to C18:0)*Key Fragment (DMDS-Adduct)
cis-6-16:1 Sapienic Acid16:1n-100.88Varies
cis-9-16:1 Palmitoleic Acid16:1n-70.91Varies
cis-8-18:1 (None) 18:1n-10 1.02 Diagnostic pair
cis-9-18:1 Oleic Acid18:1n-91.03m/z 173, 259
cis-11-18:1 cis-Vaccenic Acid18:1n-71.05m/z 201, 231

*Note: Relative Retention Times (RRT) are approximate for a 100m CP-Sil 88 column and must be calibrated with standards.

References

  • Vriens, K., et al. (2019). "Evidence for an alternative fatty acid desaturation pathway increasing cancer plasticity."[1] Nature, 566(7744), 403-406.[1] [Link]

  • Ubellacker, J. M., et al. (2020). "Lymph protects metastasizing melanoma cells from ferroptosis."[1] Nature, 585(7823), 113-118.[1] [Link]

  • Pappas, A., et al. (2002). "Sebaceous lipids and skin acidification."[1] Dermato-Endocrinology, 1(2), 79-82.[1] (Contextualizing Sapienic Acid pathway).

  • Christie, W. W. "Mass Spectrometry of Fatty Acid Derivatives."[1] Lipid Maps. [Link]

Methodological & Application

Separation of cis-8 and cis-9 octadecenoic acid isomers using SP-2560 column

Advanced Chromatographic Resolution of cis-8 and cis-9 Octadecenoic Acid Isomers: A Bimodal Ag -SPE and SP-2560 GC-FID Protocol

Executive Summary & Clinical Rationale

The precise quantification of octadecenoic acid (18:1) isomers is a critical requirement in clinical lipidomics, nutritional epidemiology, and drug development. While oleic acid (cis-9 18:1) is a primary physiological fatty acid, its positional isomer, cis-8 18:1, often appears in partially hydrogenated vegetable oils (PHVO) and ruminant fats. Because these two isomers differ only by the shift of a single double bond by one carbon atom, their physical properties and boiling points are nearly identical, making baseline chromatographic resolution notoriously difficult[1].

This Application Note details a self-validating, highly reproducible protocol for the baseline separation of cis-8 and cis-9 octadecenoic acid methyl esters. By coupling the orthogonal selectivity of Silver-Ion Solid Phase Extraction (Ag

Mechanistic Causality: The Science of Separation

Dipole- Interactions on the SP-2560 Phase

The SP-2560 column is coated with a non-bonded poly(biscyanopropyl siloxane) stationary phase[2]. The cyano (-C≡N) groups possess strong permanent dipoles. As fatty acid methyl esters (FAMEs) traverse the column, the stationary phase induces temporary dipoles in the polarizable

The Thermodynamic Necessity of Isothermal Elution

Chromatographic separation of positional isomers relies on minute differences in their partition coefficients (



3
The Co-Elution Problem and Ag -SPE Causality

A critical failure point in standard GC-FID methods is that the peaks of cis-8 and cis-9 18:1 inherently overlap with several trans-18:1 isomers (e.g., trans-10, trans-11) on the SP-2560 column[4]. To solve this, Ag




Workflow Visualization

GN11. Lipid Extraction(Spike with C21:0 IS)N22. FAME Derivatization(Base-Catalyzed)N1->N2 Quantitative AnchorN33. Ag+-SPE Fractionation(Removes trans-18:1)N2->N3 Apply FAMEsN4Trans-18:1 Fraction(Elute: Hexane/Acetone 98:2)N3->N4 Weak π-complexationN5Cis-18:1 Fraction(Elute: Hexane/Acetone 90:10)N3->N5 Strong π-complexationN64. GC-FID (SP-2560)(Isothermal 180°C)N5->N6 Inject 1 µLN7Resolved cis-8 & cis-9 Peaks(Quantified via C21:0)N6->N7 Dipole-π Partitioning

Fig 1: Orthogonal workflow for isolating and resolving cis-8/cis-9 octadecenoic acid isomers.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system , meaning the data inherently proves its own accuracy through orthogonal checks and quantitative anchors.

Step 1: Lipid Extraction & Internal Standard (IS) Addition
  • Accurately weigh 50 mg of the lipid sample into a glass centrifuge tube.

  • Self-Validation Step: Spike the sample with exactly 1.0 mg of Heneicosanoic acid (C21:0) methyl ester as an Internal Standard. Because C21:0 does not naturally occur in most biological samples and elutes in a clean region on the SP-2560 column, its absolute recovery validates the efficiency of the entire extraction and derivatization process.

  • Extract total lipids using the Folch method (Chloroform/Methanol 2:1 v/v).

Step 2: FAME Derivatization
  • Evaporate the lipid extract to dryness under a gentle stream of nitrogen.

  • Add 2 mL of 0.5 M Sodium Methoxide (NaOMe) in methanol. Heat at 50°C for 10 minutes (base-catalyzed transesterification preserves isomer geometry).

  • Extract the resulting FAMEs into 2 mL of hexane.

Step 3: Ag -SPE Orthogonal Cleansing
  • Condition a commercial Ag

    
    -SPE cartridge (e.g., Discovery Ag-Ion) with 4 mL of Hexane.
    
  • Load the FAME extract onto the cartridge.

  • Elute Saturated & Trans Fraction: Pass 6 mL of Hexane/Acetone (98:2, v/v) through the cartridge. Collect and label as "Trans-Fraction".

  • Elute Cis Fraction: Pass 6 mL of Hexane/Acetone (90:10, v/v) through the cartridge. Collect and label as "Cis-Fraction".

  • Evaporate both fractions and reconstitute in 100 µL of hexane for GC analysis.

Step 4: High-Resolution GC-FID Analysis

Inject 1 µL of the Cis-Fraction into the GC-FID equipped with the SP-2560 column using the optimized parameters detailed in Table 2.

Quantitative Data & Specifications

Table 1: SP-2560 Column Specifications[2]
ParameterSpecificationRationale
Phase Composition Non-bonded Poly(biscyanopropyl siloxane)Extreme polarity required for dipole-

interactions.
Dimensions 100 m × 0.25 mm I.D.High theoretical plate count (

) needed for positional isomers.
Film Thickness (

)
0.20 µmThin film ensures rapid mass transfer and sharp peak shapes.
Temperature Limits Subambient to 250 °CAccommodates the 180°C isothermal requirement.
USP Classification Meets USP G5 requirementsEnsures regulatory compliance for drug development.
Table 2: Optimized GC-FID Parameters
ParameterSettingCausality
Carrier Gas Hydrogen (H

) at 1.0 mL/min
Flatter van Deemter curve allows higher linear velocity without losing efficiency.
Injector Temp 250 °CEnsures instantaneous and complete vaporization of C18 FAMEs.
Split Ratio 100:1Prevents column overloading, which causes peak tailing and co-elution.
Oven Program Isothermal at 180 °C for 90 minsMaximizes the selectivity factor (

) between cis-8 and cis-9[3].
Detector Temp 260 °CPrevents condensation of high-boiling FAMEs in the FID jet.
Table 3: Relative Retention Times (RRT) & Response Factors[4]

Note: RRT is calculated relative to the C21:0 Internal Standard.

AnalyteRRT (Approximate)Relative Response Factor (vs C21:0)
cis-8 Octadecenoic Acid0.8450.990 ± 0.032
cis-9 Octadecenoic Acid0.8520.990 ± 0.032
C21:0 (Internal Standard)1.0001.000

Self-Validating System Controls & Troubleshooting

To guarantee the integrity of the data, the following system suitability tests (SST) must be met before sample analysis:

  • Resolution (

    
    ) Verification:  Inject a standard mixture containing cis-8 and cis-9 18:1 FAMEs. The chromatographic resolution (
    
    
    ) between these two peaks must be
    
    
    1.2
    . If
    
    
    , reduce the carrier gas linear velocity or lower the isothermal temperature to 175°C to increase retention (
    
    
    ).
  • Orthogonal Cross-Check: Inject the "Trans-Fraction" from the Ag

    
    -SPE step. The complete absence of cis-8 and cis-9 peaks in this chromatogram validates that the Ag
    
    
    -SPE cartridge was not overloaded and that the cis-fraction is free of trans-10 and trans-11 interferences.

References

  • Yoshinaga, K., et al. "Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column." Journal of Oleo Science, 62(10), 781-788 (2013). URL:[Link]

  • Kramer, J. K., et al. "Temperature-Sensitive Resolution of cis- and trans-Fatty Acid Isomers of Partially Hydrogenated Vegetable Oils on SP-2560 and CP-Sil 88 Columns." Journal of AOAC International, 85(5), 1112-1118 (2002). URL:[Link]

  • Cruz-Hernandez, C., et al. "Combining results of two GC separations partly achieves determination of all cis and trans 16:1, 18:1, 18:2 and 18:3 except CLA isomers of milk fat as demonstrated using Ag-ion SPE fractionation." PubMed / European Journal of Lipid Science and Technology, 110(1), 59-74 (2008). URL:[Link]

Application Note: Quantitative Analysis of cis-8-Octadecenoic Acid in Lipid Samples by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust methodology for the quantification of cis-8-octadecenoic acid, an isomer of oleic acid, in various lipid samples using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). Due to the absence of a UV chromophore in its structure, cis-8-octadecenoic acid is not amenable to standard UV detection.[1][2] The ELSD provides a universal detection method for non-volatile analytes, making it an ideal choice for the analysis of fatty acids.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, ELSD optimization, method validation, and data analysis. The protocols described herein are designed to ensure scientific integrity and generate reliable, reproducible results.

Introduction

cis-8-Octadecenoic acid is a monounsaturated fatty acid that has been identified in sources such as partially hydrogenated vegetable oil and milk fat.[5] Accurate quantification of this and other fatty acid isomers is crucial for understanding their roles in nutrition, metabolism, and various disease states. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex mixtures, but the detection of non-chromophoric compounds like fatty acids presents a challenge.[2] The Evaporative Light Scattering Detector (ELSD) overcomes this limitation by providing a universal detection mechanism based on light scattering from non-volatile analyte particles.[3][4] This makes HPLC-ELSD a valuable tool for the analysis of a wide range of compounds that are invisible to UV detectors, including lipids, sugars, and polymers.[3][4]

Principle of Evaporative Light Scattering Detection (ELSD)

The ELSD operates through a three-step process:

  • Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and passed through a nebulizer, creating a fine aerosol of droplets.[1][4][6]

  • Evaporation: The aerosol travels through a heated drift tube where the mobile phase evaporates, leaving behind microscopic particles of the non-volatile analyte.[1][4][6]

  • Detection: A light source (often a laser) illuminates the stream of analyte particles, and the scattered light is measured by a photodiode or photomultiplier tube.[4][6] The intensity of the scattered light is proportional to the mass of the analyte.[4]

This detection mechanism makes the ELSD a mass-sensitive detector, and its response is independent of the analyte's optical properties.[1][7]

Materials and Reagents

Solvents and Chemicals
  • cis-8-Octadecenoic acid standard (≥99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Chloroform (HPLC grade)

  • Nitrogen gas (high purity, for solvent evaporation and ELSD)

Equipment and Consumables
  • High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).

  • Glass vials and inserts for autosampler.

  • Volumetric flasks and pipettes.

  • Vortex mixer.

  • Centrifuge.

  • Solvent evaporation system (e.g., nitrogen evaporator).

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of cis-8-octadecenoic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from approximately 10 µg/mL to 500 µg/mL. These will be used to construct the calibration curve.

Lipid Sample Preparation (Liquid-Liquid Extraction)

The choice of lipid extraction method depends on the sample matrix. The following is a general protocol based on the widely used Bligh and Dyer method, suitable for many biological samples.[8][9]

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol. For liquid samples, proceed directly to the next step.

  • Extraction: To 1 volume of the sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 1.25 volumes of chloroform and vortex for 30 seconds. Then, add 1.25 volumes of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis. The reconstitution solvent should be chosen to ensure good solubility of the lipids and compatibility with the HPLC mobile phase.

Causality: The chloroform/methanol solvent system is effective for extracting a broad range of lipids.[8] The addition of water induces phase separation, allowing for the isolation of the lipid-containing chloroform layer.

HPLC-ELSD Method
3.3.1. Chromatographic Conditions
ParameterSetting
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL

Rationale: A C18 column provides good retention and separation for fatty acids. A gradient elution with acetonitrile and water allows for the efficient separation of lipids with varying polarities. The addition of a small amount of formic acid can improve peak shape.

3.3.2. ELSD Parameters
ParameterSetting
Nebulizer Temperature 35 °C
Evaporator (Drift Tube) Temperature 40 °C
Gas (Nitrogen) Flow Rate 1.5 SLM (Standard Liters per Minute)

Rationale: Optimization of ELSD parameters is critical for achieving maximum sensitivity.[10] The nebulizer and evaporator temperatures should be set low enough to prevent the volatilization of semi-volatile analytes like fatty acids, yet high enough to ensure complete evaporation of the mobile phase.[7][11] The gas flow rate influences droplet size and should be optimized for the specific mobile phase and flow rate.[1]

Method Validation

To ensure the reliability of the quantitative data, the analytical method must be validated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[12][13][14]

Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components.Peak purity analysis and comparison with a blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.[15]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Validation Protocol
4.2.1. Linearity
  • Inject the prepared working standard solutions in triplicate.

  • Plot the logarithm of the peak area versus the logarithm of the concentration. The ELSD response is often non-linear, and a log-log transformation typically provides a linear relationship.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.

4.2.2. Accuracy (Spike and Recovery)
  • Select a representative blank lipid sample matrix.

  • Spike the blank matrix with known concentrations of cis-8-octadecenoic acid at three levels (low, medium, and high) within the calibration range.

  • Prepare and analyze these spiked samples in triplicate using the developed method.

  • Calculate the percent recovery for each level.

4.2.3. Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results of each study.

4.2.4. LOD and LOQ

Determine the LOD and LOQ by injecting progressively more dilute solutions of the analyte until the signal-to-noise ratios of 3:1 and 10:1 are achieved, respectively.

Data Analysis and Quantification

  • Peak Identification: Identify the peak corresponding to cis-8-octadecenoic acid in the sample chromatograms by comparing its retention time to that of the standard.

  • Calibration Curve: Using the data from the linearity study, construct a log-log calibration curve.

  • Quantification: Determine the concentration of cis-8-octadecenoic acid in the unknown samples by interpolating their log-transformed peak areas into the calibration curve.

  • Final Concentration: Calculate the final concentration of the analyte in the original sample, taking into account the dilution factors from the sample preparation steps.

Visualizations

Experimental Workflow

HPLC-ELSD Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Separation cluster_ELSD ELSD Detection cluster_DataAnalysis Data Analysis Sample Sample Lipid_Extraction Lipid_Extraction Sample->Lipid_Extraction Chloroform/Methanol Evaporation Evaporation Lipid_Extraction->Evaporation Nitrogen Stream Reconstitution Reconstitution Evaporation->Reconstitution Methanol Injection Injection Reconstitution->Injection C18_Column C18_Column Injection->C18_Column Gradient Elution Nebulization Nebulization C18_Column->Nebulization Evaporation_Tube Evaporation_Tube Nebulization->Evaporation_Tube Heated Drift Tube Light_Scattering Light_Scattering Evaporation_Tube->Light_Scattering Laser Signal_Detection Signal_Detection Light_Scattering->Signal_Detection Photodiode Chromatogram Chromatogram Signal_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration Curve

Caption: Workflow for HPLC-ELSD quantification.

Principle of ELSD

ELSD_Principle HPLC_Eluent HPLC Eluent (Solvent + Analyte) Nebulizer Nebulizer HPLC_Eluent->Nebulizer Aerosol Aerosol Droplets Nebulizer->Aerosol Nitrogen Gas Drift_Tube Heated Drift Tube Aerosol->Drift_Tube Analyte_Particles Analyte Particles Drift_Tube->Analyte_Particles Solvent Evaporation Detection_Chamber Detection Chamber Analyte_Particles->Detection_Chamber Signal Signal to Detector Detection_Chamber->Signal Light Scattering

Caption: Principle of Evaporative Light Scattering Detection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low signal ELSD parameters not optimized (temperatures too high, gas flow incorrect). Analyte is too volatile.Optimize nebulizer and evaporator temperatures, starting with lower settings. Ensure gas flow is appropriate for the mobile phase.[1][11]
Baseline noise or drift Impurities in the mobile phase or gas. Incomplete solvent evaporation.Use high-purity solvents and gas. Ensure drift tube temperature is sufficient to evaporate the mobile phase.
Poor peak shape Column overload. Inappropriate mobile phase.Inject a smaller sample volume. Modify the mobile phase composition or gradient.
Poor reproducibility Fluctuations in temperature or gas pressure. Inconsistent sample preparation.Ensure stable instrument conditions. Standardize the sample preparation protocol.

Conclusion

This application note provides a comprehensive and validated HPLC-ELSD method for the quantification of cis-8-octadecenoic acid in lipid samples. The use of ELSD offers a reliable and sensitive detection technique for this non-chromophoric fatty acid. By following the detailed protocols for sample preparation, chromatography, and method validation, researchers can obtain accurate and reproducible quantitative results, contributing to a better understanding of the role of fatty acids in biological systems and pharmaceutical formulations.

References

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). Vertex AI Search.
  • The principles of ELSD - Peak Scientific. (2016, September 15). Peak Scientific.
  • Evaporative light scattering detector - Wikipedia. (n.d.). Wikipedia.
  • Evaporative Light-Scattering Detectors (ELSD) - KNAUER. (n.d.). KNAUER.
  • How does an ELSD work? - SEDERE. (n.d.). SEDERE.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. (n.d.). Waters.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, February 28). IntuitionLabs.ai.
  • Ultra High-Speed Analysis of Free Fatty Acids in Vegetable Oil using ADAM Derivatization by Ultra High-performance Liquid Chromatography - JASCO Inc. (2024, January 5). JASCO Inc.
  • Living Off the Fat of the Land: Lipid Extraction Methods | LCGC International. (2015, August 1). LCGC International.
  • Lipid extraction and separation - Institute of Biomembranes. (n.d.). Utrecht University.
  • Analysis of Fatty Acids in Rice Bran Oil, Coconut Oil and Margarine by HPLC-ELSD - JASCO. (2022, August 19). JASCO.
  • Advances in Lipid Extraction Methods—A Review - MDPI. (2021, December 20). MDPI.
  • Sample Processing Methods for Lipidomics Research - Creative Proteomics. (n.d.). Creative Proteomics.
  • Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components - Waters Corporation. (n.d.). Waters Corporation.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 8). Lab Manager.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Optimizing the Sensitivity of an Evaporative Light Scattering Detector | American Laboratory. (2023, September 26). American Laboratory.
  • Structure Database (LMSD) - LIPID MAPS. (2024, December 17). LIPID MAPS.

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Application Notes & Protocols: A Guide to the Stereoselective Synthesis of cis-Octadecenoic Acid Isomers via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of cis-octadecenoic acid isomers, a class of molecules with significant relevance in pharmaceutical and biological research. We delve into the nuances of the Wittig reaction, a cornerstone of alkene synthesis, with a specific focus on controlling its stereochemical outcome to favor the desired cis (Z) isomer. This guide furnishes researchers, scientists, and drug development professionals with the foundational principles, field-proven insights, and detailed experimental protocols necessary to achieve high Z-selectivity. We will explore the critical parameters, from the choice of phosphorus ylide to the meticulous control of reaction conditions, that govern the formation of the target alkene.

Introduction: The Wittig Reaction in Alkene Synthesis

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the creation of carbon-carbon double bonds.[1] The reaction involves the coupling of an aldehyde or a ketone with a phosphorus ylide (often called a Wittig reagent) to yield an alkene and triphenylphosphine oxide.[2][3] A primary advantage of this transformation is its regioselectivity; the double bond is formed precisely at the location of the original carbonyl group, avoiding the formation of positional isomers that can plague other elimination-based methods.[3][4][5]

While the regioselectivity is inherent, the stereoselectivity—the preferential formation of one stereoisomer over another (cis or trans)—is highly dependent on the structure of the ylide and the reaction conditions employed.[6][7] For the synthesis of many biologically active fatty acids, including various isomers of octadecenoic acid, achieving high cis (Z) stereoselectivity is paramount.

The Cornerstone of cis-Selectivity: Understanding Ylide Reactivity

The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide. Ylides are classified based on the substituents attached to the negatively charged carbon atom, which influences their stability and reactivity.

  • Non-Stabilized Ylides: These ylides feature simple alkyl groups (e.g., -CH₃, -CH₂CH₃) on the ylidic carbon. They are highly reactive and nucleophilic.[8] Under specific conditions, the reaction of non-stabilized ylides with aldehydes proceeds under kinetic control to strongly favor the formation of cis (Z)-alkenes.[8][9][10][11]

  • Stabilized Ylides: When the ylidic carbon is adjacent to an electron-withdrawing group (EWG) such as an ester (-CO₂R) or ketone (-COR), the negative charge is delocalized and the ylide is stabilized. These ylides are less reactive and their reactions typically yield trans (E)-alkenes with high selectivity.[2][6][9][10]

  • Semi-Stabilized Ylides: With substituents like aryl or vinyl groups, the ylide has intermediate stability. These reactions often result in poor stereoselectivity, producing mixtures of E and Z isomers.[6][8]

Therefore, the foundational principle for synthesizing cis-octadecenoic acid isomers is the use of a non-stabilized ylide.

Optimizing Reaction Conditions for High cis (Z)-Selectivity

Achieving high Z-selectivity with non-stabilized ylides requires careful control over the reaction environment. The key is to create conditions that favor the irreversible, kinetically controlled formation of a cis-oxaphosphetane intermediate.

The Critical Importance of "Salt-Free" Conditions

The presence of lithium salts in the reaction mixture is highly detrimental to cis-selectivity.[2][6] Lithium ions can coordinate with the betaine intermediate, slowing its decomposition and allowing for equilibration to the more thermodynamically stable threo-betaine, which leads to the trans (E)-alkene.[2][6]

To avoid this "stereochemical drift," reactions should be conducted under "salt-free" conditions.[2][6][12] This is achieved by carefully selecting the base used for deprotonating the phosphonium salt to generate the ylide.

  • Recommended Bases: Sodium- or potassium-based strong bases are preferred. These include sodium hydride (NaH), sodium amide (NaNH₂), potassium tert-butoxide (KOtBu), and sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS).[10][13]

  • Bases to Avoid: Lithium bases, such as n-butyllithium (n-BuLi), should be avoided as they introduce Li⁺ ions into the reaction.

Solvent and Temperature Effects
  • Solvent: Aprotic, non-polar solvents are generally preferred for maximizing cis-selectivity.[13] Anhydrous Tetrahydrofuran (THF) is an excellent and commonly used solvent for these reactions.[14]

  • Temperature: Low reaction temperatures are crucial. Performing the ylide addition to the aldehyde at temperatures ranging from -50 °C to -78 °C favors the kinetic pathway, leading to high Z:E ratios.[14][15] One study on the synthesis of omega-3 fatty acids found that a coupling temperature of -78 °C in THF gave optimal stereoselectivity, with Z:E ratios exceeding 97:3.[14]

Experimental Guide: Synthesis of cis-11-Octadecenoic Acid

This section provides a detailed protocol for the synthesis of cis-11-octadecenoic acid, a representative isomer. The strategy involves the Wittig reaction between n-heptanal and the ylide derived from 10-methoxycarbonyldecyltriphenylphosphonium bromide.[15]

Workflow Overview

Wittig_Synthesis_Workflow cluster_prep Part 1: Reagent Preparation cluster_wittig Part 2: The Wittig Reaction cluster_final Part 3: Final Product Formation PPH3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt (10-methoxycarbonyldecyl triphenylphosphonium bromide) PPH3->PhosphoniumSalt AlkylHalide 1-Bromo-10-methoxycarbonyl decane AlkylHalide->PhosphoniumSalt Ylide Ylide Generation (in THF, -50°C) PhosphoniumSalt->Ylide Base Potassium t-butoxide (KOtBu) Base->Ylide Reaction Wittig Olefination (cis-selective) Ylide->Reaction Aldehyde n-Heptanal Aldehyde->Reaction Ester Methyl cis-11-octadecenoate Reaction->Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification FinalProduct cis-11-Octadecenoic Acid (High Purity) Purification->FinalProduct

Caption: Workflow for the synthesis of cis-11-Octadecenoic acid.

Protocol 1: Preparation of the Phosphonium Salt

The Wittig reagent precursor, a phosphonium salt, is typically prepared via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1.0 equivalent of 1-bromo-10-methoxycarbonyldecane and 1.1 equivalents of triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The phosphonium salt often precipitates as a white solid. If necessary, add diethyl ether to facilitate precipitation.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with diethyl ether to remove any unreacted triphenylphosphine, and dry under vacuum. The resulting phosphonium salt should be stored in a desiccator.

Protocol 2: cis-Selective Wittig Reaction and Hydrolysis

This protocol is adapted from a reported high-selectivity synthesis.[15]

Materials:

  • 10-methoxycarbonyldecyltriphenylphosphonium bromide (from Protocol 1)

  • Potassium tert-butoxide (KOtBu)

  • n-Heptanal (distilled before use)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard solvents for extraction (e.g., diethyl ether, hexane)

  • Aqueous potassium hydroxide (KOH) for hydrolysis

  • Methanol (MeOH) for recrystallization

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phosphonium salt (1.0 eq). Add anhydrous THF and cool the resulting suspension to -50 °C using a dry ice/acetone bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color. Stir the mixture at this temperature for 1 hour.

  • Olefination: Add freshly distilled n-heptanal (1.0 eq) dropwise via syringe to the ylide solution, ensuring the temperature remains at -50 °C.

  • Reaction: Stir the reaction mixture at -50 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is a mixture of the desired methyl cis-11-octadecenoate and triphenylphosphine oxide.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and 10% aqueous KOH. Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Acidification & Extraction: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the triphenylphosphine oxide. Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 6M HCl. Extract the desired fatty acid with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude cis-11-octadecenoic acid.

  • Purification for High Purity: High cis-selectivity can be further enhanced by purification. Dissolve the crude acid in a minimal amount of methanol and cool to -20 °C. The high-purity cis-11-octadecenoic acid will crystallize and can be collected by cold filtration.[15]

Expected Results & Data Summary
ReactantsBase / SolventTemperatureProductYield (Z-isomer)Z:E RatioReference
n-heptanal & 10-methoxycarbonyldecyltriphenylphosphonium bromideKOtBu / THF-50 °Ccis-11-Octadecenoic acid (after hydrolysis)~79% (ester)95:5[15]
Aldehyde from hydroxy fatty acid & propyltriphenylphosphonium bromideKHMDS / THF-78 °C(Z)-15-Octadecenoic acid (after hydrolysis)~43% (overall)≥97:3[14]

Troubleshooting and Field-Proven Insights

Logic for Troubleshooting Poor cis-Selectivity

Troubleshooting_Logic start Problem: Low cis:trans (Z:E) Ratio check_ylide Is the ylide non-stabilized? (e.g., from an alkyl halide) start->check_ylide check_base Was a Na- or K-based base used? (e.g., KOtBu, KHMDS) check_ylide->check_base Yes remedy_ylide Solution: Redesign synthesis to use a non-stabilized ylide. check_ylide->remedy_ylide No check_temp Was the reaction run at low temp? (≤ -50°C) check_base->check_temp Yes remedy_base Solution: Repeat using a non-lithium base to ensure salt-free conditions. check_base->remedy_base No check_solvent Was an anhydrous aprotic solvent used? (e.g., THF) check_temp->check_solvent Yes remedy_temp Solution: Repeat reaction at -78°C to favor kinetic control. check_temp->remedy_temp No remedy_solvent Solution: Ensure solvent is anhydrous and appropriate for the reaction. check_solvent->remedy_solvent No

Caption: Troubleshooting logic for improving cis-selectivity.

  • Issue: Low Yield.

    • Causality: Low yields often stem from inefficient ylide generation. Strong bases like KOtBu and KHMDS are hygroscopic; their potency can decrease with improper storage.

    • Expert Insight: Always use a freshly opened bottle of base or titrate it before use. Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas to exclude moisture, which rapidly quenches the ylide.

  • Issue: Difficulty Removing Triphenylphosphine Oxide (TPPO).

    • Causality: TPPO is the ubiquitous byproduct of the Wittig reaction. Its polarity is intermediate, which can complicate chromatographic purification of non-polar alkenes.

    • Expert Insight: For fatty acid synthesis, the work-up described in Protocol 2 is highly effective. The non-polar ester can be separated from TPPO, or after hydrolysis, the desired carboxylic acid can be extracted into an aqueous basic solution, leaving the neutral TPPO behind in the organic layer. For non-acidic products, recrystallization is often the most effective purification method.[5]

Conclusion

The Wittig reaction remains an indispensable tool for the synthesis of complex alkenes. By understanding the fundamental principles of ylide reactivity and meticulously controlling the reaction parameters, high stereoselectivity for cis-octadecenoic acid isomers is readily achievable. The key to success lies in the synergistic application of non-stabilized ylides, salt-free conditions facilitated by sodium or potassium bases, and low reaction temperatures. The protocols and insights provided herein offer a robust framework for researchers to confidently and successfully synthesize these valuable molecules.

References

  • Schlosser, M. (n.d.). Schlosser Modification. SynArchive.
  • Dalal, M. (n.d.). Wittig Reaction. Dalal Institute.
  • Wikipedia. (n.d.). Wittig reaction.
  • Various Authors. (2015, August 17). What is the stereoselectivity of Wittig's reaction? Quora.
  • Collins, K. (2012, April 19). Schlosser modified Wittig reaction. A Retrosynthetic Life.
  • Organic Chemistry Portal. (n.d.). Schlosser Modification.
  • Scribd. (n.d.). Wittig Reaction Stereoselectivity.
  • JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
  • Science Research Association. (2026, February 15). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • SCIREA. (2019, August 9). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. SCIREA Journal of Chemistry.
  • Rzepa, H. (2012, August 7). The stereochemical origins of the Wittig reaction. Henry Rzepa's Blog.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh.
  • Royal Society of Chemistry. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry - Electronic Supplementary Material.
  • Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G. Myers Research Group, Harvard University.
  • Byrne, P. A., & Gilheany, D. G. (2013, May 14). The modern interpretation of the Wittig reaction mechanism. RSC Publishing.
  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • University Course Material. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Gorgan, F. M., et al. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. MDPI.
  • University Course Material. (n.d.). A Solvent Free Wittig Reaction.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • BenchChem. (2025). Technical Support Center: Synthesis of cis-2-Dodecenoic Acid Analogues.
  • Rawling, T., et al. (2010, February). Facile and stereoselective synthesis of (Z)-15-octadecenoic acid and (Z)-16-nonadecenoic acid: monounsaturated omega-3 fatty acids. Lipids, 45(2), 159-65.
  • Alfa Chemistry. (n.d.). Wittig Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of cis-8-Octadecenoic Acid and Oleic Acid in GC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to separate positional isomers of monounsaturated fatty acids (MUFAs) in complex biological matrices. Specifically, distinguishing cis-8-octadecenoic acid (18:1n-10) from oleic acid (cis-9-octadecenoic acid, 18:1n-9) is a critical hurdle in lipidomics and cancer metabolism research.

Because these two molecules differ only by a single carbon shift in their double bond position, they exhibit nearly identical boiling points and dispersive properties. This guide provides field-proven insights, causal explanations, and self-validating protocols to help you achieve baseline resolution.

Part 1: Expert Troubleshooting & FAQs

Q1: Why do cis-8-octadecenoic acid and oleic acid co-elute on standard GC columns? A: Standard GC columns (e.g., 5% diphenyl / 95% dimethyl polysiloxane) separate analytes primarily by boiling point and basic dispersive interactions. The positional shift of a double bond from the


 to the 

position does not significantly alter the molecule's vapor pressure or its overall interaction with a non-polar stationary phase. Consequently, their retention indices are virtually identical, leading to inevitable co-elution. To resolve them, you must exploit the minute differences in their dipole moments and

interactions.

Q2: Which stationary phases are required to achieve baseline resolution of these isomers? A: You must transition to highly polar stationary phases. Biscyanopropyl polysiloxane phases (e.g., 100 m SP-2560 or CP-Sil 88) are the traditional gold standard. However, for the most challenging positional isomers, highly polar ionic liquid columns (e.g., SLB-IL111) are superior. Ionic liquids provide unique selectivity due to their rigid, highly polar cationic/anionic lattice, which interacts distinctly with the


-electrons of the shifted double bonds, allowing for the complete resolution of all cis-C18:1 positional isomers 1.

Q3: How does the column temperature program affect the resolution of cis-8 and cis-9 isomers? A: Selectivity (


) for positional isomers on highly polar columns is inversely proportional to temperature. As the column temperature increases, the stationary phase becomes more fluid, and the specific, delicate dipole-dipole interactions required to differentiate a 

from a

double bond are overpowered by general kinetic energy. Therefore, isothermal elution is mandatory. For instance, on a 100 m SP-2560 column, an isothermal run at 180 °C maximizes the resolution of cis/trans C18:1 isomers 2. When using an SLB-IL111 ionic liquid column, dropping the isothermal temperature to 120 °C is necessary to successfully resolve all cis-C18:1 positional isomers 1.

Q4: Is pre-fractionation necessary if I am already using a 100 m highly polar column? A: Yes, especially for complex biological samples. While a 100 m polar column provides massive theoretical plate numbers (


), biological matrices contain overlapping mixtures of saturated, cis-monounsaturated, and trans-monounsaturated fatty acids. Trans-isomers of C18:1 can easily co-elute with cis-isomers even on the best polar columns. Implementing Silver-Ion (

) Solid Phase Extraction (SPE) prior to GC analysis isolates the cis-monoene fraction. Silver ions form reversible

-complexes with double bonds; because trans-double bonds face more steric hindrance than cis-double bonds, they bind less tightly. This differential binding prevents trans/cis co-elution in the subsequent GC run 1.

Part 2: Self-Validating Analytical Protocol

To guarantee the integrity of your data, do not inject crude lipid extracts directly onto a highly polar column. Follow this self-validating step-by-step methodology.

Step 1: FAME Derivatization
  • Evaporate your lipid extract to dryness under a gentle stream of nitrogen.

  • Add 1.0 mL of 14% Boron Trifluoride (

    
    ) in methanol and 0.5 mL of toluene.
    
  • Heat the sealed vial at 90 °C for 45 minutes to convert fatty acids into Fatty Acid Methyl Esters (FAMEs), increasing their volatility.

  • Cool to room temperature, add 1.0 mL of distilled water and 1.0 mL of hexane. Vortex vigorously, centrifuge, and collect the upper hexane layer.

Step 2: Silver-Ion ( ) SPE Pre-fractionation
  • Condition a commercial

    
    -SPE cartridge (e.g., Discovery Ag-Ion) with 4 mL of pure hexane.
    
  • Load the FAME extract onto the cartridge.

  • Fraction 1 (Saturates): Elute with 6 mL of Hexane:Acetone (99:1, v/v). Discard or save for separate analysis.

  • Fraction 2 (Trans-monoenes): Elute with 4 mL of Hexane:Acetone (96:4, v/v).

  • Fraction 3 (Cis-monoenes): Elute with 4 mL of Hexane:Acetone (90:10, v/v). This fraction contains your cis-8 and cis-9 isomers.

  • Evaporate Fraction 3 to dryness and reconstitute in 100 µL of hexane.

Step 3: High-Polarity GC-FID/MS Analysis
  • Column Installation: Install an SLB-IL111 (100 m × 0.25 mm i.d., 0.20 μm df) or SP-2560 column.

  • Carrier Gas: Set Helium to a constant linear velocity of 20 cm/s.

  • Oven Program: Set the oven to an isothermal hold at 120 °C (for IL111) or 180 °C (for SP-2560) for 60–90 minutes.

  • Injection: Inject 1 µL in split mode (e.g., 50:1) to prevent column overloading, which causes peak tailing and destroys resolution.

Self-Validation Checkpoint: The integrity of this protocol is self-validating through the GC trace of the isolated cis-fraction. If trans-18:1 isomers or saturated C18:0 peaks are detected in your final chromatogram, the


-SPE fractionation step was compromised (e.g., overloaded cartridge or incorrect solvent polarity). The absence of these peaks validates the specificity of your sample preparation, ensuring that the peaks you integrate are exclusively cis-positional isomers.

Part 3: Comparative Column Performance

Use the following table to select the appropriate column chemistry based on your laboratory's capabilities and the complexity of your matrix.

Column PhaseChemistry TypeRecommended LengthOptimal Isothermal TempResolution CapabilityReference
SP-2560 / CP-Sil 88 Biscyanopropyl polysiloxane100 m180 °CResolves most cis/trans 18:1 isomers; requires

SPE for baseline cis-8/cis-9 resolution.
2
SLB-IL111 Ionic Liquid (Imidazolium-based)100 m120 °CResolves all cis-C18:1 positional isomers with superior

selectivity.
1
SLB-IL100 Ionic Liquid30 m (in GCxGC)Variable (1st Dim.)Optimal when coupled with a secondary BPX50 column in comprehensive 2D GC (GCxGC).

Part 4: Workflow Visualization

G N1 1. Lipid Extraction (Isolate total lipids) N2 2. FAME Derivatization (Convert to methyl esters) N1->N2 N3 3. Ag+ SPE Fractionation (Isolate cis-monoenes) N2->N3 N4 4. High-Polarity GC Separation (e.g., SLB-IL111 at 120°C) N3->N4 N5 5. FID/MS Detection (Resolve cis-8 & cis-9 isomers) N4->N5

Figure 1: Analytical workflow for the baseline resolution of cis-8 and cis-9 octadecenoic acid.

References

  • Two methods for the separation of monounsaturated octadecenoic acid isomers. Sigma-Aldrich.

  • Characterization of cis- and trans-octadecenoic acid positional isomers in edible fat and oil using gas chromatography-flame ionisation detector equipped with highly polar ionic liquid capillary column. PubMed / NIH. 1

  • Resolution Behavior of cis- and trans-Octadecenoic Acid Isomers by AOCS Official Method Using SP-2560 Column. ResearchGate. 2

Sources

Troubleshooting low recovery of cis-8-Octadecenoic acid in lipid extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Lipidomics Technical Support Center. You are likely accessing this guide because your quantification of cis-8-Octadecenoic acid (an isomer of oleic acid) is consistently lower than expected (<50% recovery) or showing high variability.

Recovering specific positional isomers like cis-8 requires navigating three distinct failure modes: Solubility/Partitioning (extraction physics), Volatility/Degradation (sample handling), and Chromatographic Resolution (analytical masking). Unlike the abundant cis-9 isomer (oleic acid), cis-8 is often a minor component, making it unforgiving of standard "generic" lipid protocols.

Use the decision matrix below to identify your bottleneck, then proceed to the relevant module.

Troubleshooting Decision Matrix

TroubleshootingFlow Start START: Low cis-8 Recovery CheckStd Did Internal Standard (e.g., C17:0) recover >90%? Start->CheckStd ExtractionFail NO (<90% IS Recovery) CheckStd->ExtractionFail Global Loss ExtractionPass YES (>90% IS Recovery) CheckStd->ExtractionPass Specific Isomer Loss PHCheck Is the target a Free Fatty Acid (FFA)? ExtractionFail->PHCheck Action_Acid Module 1: Acidify Extraction (Protonate Carboxyl Group) PHCheck->Action_Acid Yes (FFA) Action_Solvent Module 1: Check Solvent Ratio (Folch vs. Bligh-Dyer) PHCheck->Action_Solvent No (Bound Lipid) ResolutionCheck Is cis-8 separated from cis-9? ExtractionPass->ResolutionCheck Action_Column Module 3: Change GC Column (High Polarity CP-Sil 88/SP-2560) ResolutionCheck->Action_Column Peaks Merged/Unsure Action_Volatile Module 2: Check Evaporation (FAME Volatility) ResolutionCheck->Action_Volatile Peaks Resolved

Figure 1: Diagnostic logic flow for isolating the source of lipid loss. Blue nodes indicate decision points; Green nodes indicate solutions.

Module 1: Extraction Efficiency (The Partitioning Problem)

Q: Why is my recovery low even when using standard Bligh & Dyer?

A: You are likely losing Free Fatty Acids (FFAs) to the aqueous phase due to ionization.

The Mechanism: Fatty acids have a pKa of approximately 4.8. In biological tissues or neutral extraction solvents, the pH is often near 7.0. At this pH, the carboxylic acid head group is deprotonated (


), making the molecule amphiphilic but significantly more water-soluble. Standard neutral Bligh & Dyer or Folch extractions will partition a significant portion of these ionized FFAs into the upper methanol/water phase, leading to losses.

The Solution: Acidified Extraction To drive the cis-8 fatty acid into the organic (chloroform/heptane) phase, you must suppress ionization by lowering the pH below the pKa (ideally pH < 2).

Protocol: Acidified Bligh & Dyer Modification

  • Homogenization: Mix sample with chloroform:methanol (1:2 v/v).

  • Acidification: Instead of adding pure water or neutral KCl, add 0.1 M HCl or 1% Acetic Acid to induce phase separation.

    • Target pH: The aqueous phase should be pH 1–2.

  • Phase Separation: Centrifuge. The protonated cis-8 (

    
    ) becomes highly hydrophobic and partitions quantitatively into the lower chloroform layer.
    

Critical Note: Do not use sulfuric acid if you plan to analyze phospholipids immediately, as it can induce hydrolysis. For total fatty acid analysis (where hydrolysis is intended), this is less of a concern.

ParameterNeutral Extraction (Standard)Acidified Extraction (Optimized)
Aqueous Phase pH ~6.5 - 7.0< 2.0
FFA State Ionized (

)
Protonated (

)
Partitioning Split between Aqueous/Organic>98% Organic Phase
Expected Recovery 60 - 75%>95%

Module 2: Sample Handling (Volatility & Oxidation)

Q: I see the internal standard, but my cis-8 signal is weak. Did it evaporate?

A: If you are analyzing FAMEs (Fatty Acid Methyl Esters), evaporation is a major risk.

The Mechanism: While C18 fatty acids are relatively heavy, their methyl esters (FAMEs) have higher vapor pressures than the free acids. "Dryness" is not a static state; once the solvent (hexane/chloroform) is removed, the vacuum or nitrogen stream begins stripping the FAMEs themselves.

Troubleshooting Protocol:

  • Stop Point: Never evaporate to complete dryness if possible. Concentrate to ~10-20

    
     and transfer to the GC vial insert.
    
  • Gas Flow: Use a gentle stream of Nitrogen (

    
    ). Avoid "blow down" turbulence that creates aerosols.
    
  • Temperature: Keep the heating block

    
    .
    
  • Vessel Material: Use silanized glass. cis-8-Octadecenoic acid is hydrophobic and will adsorb to plastic Eppendorf tubes, causing "phantom" losses where the lipid remains stuck to the container wall.

Module 3: Chromatographic Resolution (The "Hidden" Peak)

Q: My extraction is perfect, but the peak is missing. Where is it?

A: It is likely co-eluting with cis-9 Oleic Acid.

This is the most common error in cis-8 analysis. On standard non-polar columns (e.g., DB-5, HP-5), the boiling points and polarity interactions of cis-8 and cis-9 are virtually identical. You cannot quantify what you cannot separate.

The Mechanism: Separation of positional isomers requires a stationary phase with strong dipole-dipole interactions (high polarity) that can discriminate based on the double bond position relative to the ester group.

The Solution: High-Polarity Cyanopropyl Columns You must switch to a column specifically engineered for FAME isomers.[1]

Recommended Column Specifications:

Column TypeStationary PhaseResolution (cis-8 vs cis-9)Application
Standard (Low Polarity) 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5)None (Co-elution)General Screening
Medium Polarity Polyethylene Glycol (e.g., DB-WAX)Poor (Shoulder peak)General FAMEs
High Polarity (Required) 100% Biscyanopropyl Polysiloxane (e.g., SP-2560, CP-Sil 88)Baseline Resolution Cis/Trans Isomers
Ionic Liquid SLB-IL100Excellent Complex Isomers

Visualization of Isomer Separation Logic:

Chromatography cluster_LowPol Low Polarity Column (DB-5) cluster_HighPol High Polarity Column (SP-2560) Sample Sample: cis-8 + cis-9 Mix ResultBad Single Peak (Co-elution) Sample->ResultBad Boiling Point Interaction Only ResultGood Split Peaks: 1. cis-8 (Elutes First) 2. cis-9 (Elutes Second) Sample->ResultGood Dipole-Dipole Interaction

Figure 2: Impact of stationary phase polarity on isomer resolution. High polarity columns are required to distinguish the double-bond position.

Summary Checklist for Recovery

  • Acidify: Ensure extraction pH < 2 using HCl if targeting Free Fatty Acids.

  • Internal Standard: Spike C17:0 or deuterated oleic acid before extraction to normalize losses.

  • Column Selection: Use a 100m SP-2560 or CP-Sil 88 GC column.

  • Evaporation: Do not dry completely; use Nitrogen at low temp.

References

  • Bligh, E. G., & Dyer, W. J. (1959).[2] A rapid method of total lipid extraction and purification.[3] Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology, 2, 69-111.

  • Delmonte, P., et al. (2011). Separation of fatty acid methyl esters by GC-FID on capillary columns of varying polarity. Lipids, 46, 365–372.

  • Jensen, S. K. (2008).[3] Improved Bligh and Dyer extraction procedure.[2][3][4] Lipid Technology, 20(12), 280-281. (Describes the HCl acidification modification).

  • LIPID MAPS® Structure Database. cis-8-Octadecenoic acid (LMSD Details).

Sources

Impact of derivatization reagents on cis-8-Octadecenoic acid stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cis-8-Octadecenoic Acid Analysis

A Guide to Navigating Derivatization and Ensuring Analyte Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-8-Octadecenoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of derivatization reagents on the stability of this monounsaturated fatty acid. As Senior Application Scientists, our goal is to provide you with the causal logic behind experimental choices, ensuring your methods are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of cis-8-Octadecenoic acid, particularly for Gas Chromatography (GC)?

A1: Derivatization is a critical sample preparation step that chemically modifies a compound to make it suitable for analysis. For cis-8-Octadecenoic acid, this process is essential for several reasons:

  • Increased Volatility: Free fatty acids are highly polar and have low volatility due to hydrogen bonding between their carboxylic acid groups. This makes them difficult to analyze by GC, which requires compounds to be volatile enough to travel through the column.[1][2] Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl derivative.[3][4]

  • Improved Thermal Stability: The derivatized forms are generally more thermally stable than the free acid, reducing the risk of degradation in the hot GC injector port.[4]

  • Enhanced Chromatographic Performance: The process reduces the analyte's polarity, minimizing interactions with active sites in the GC system (e.g., injector liner, column). This leads to improved peak shape (less tailing), better resolution, and more reproducible results.[2]

  • Separation of Isomers: Neutralizing the polar carboxyl group allows for the separation of unsaturated fatty acid isomers based on slight differences in their structure, such as the degree and position of unsaturation, and even their cis/trans configuration.[1]

Q2: What are the primary categories of derivatization reagents used for fatty acids?

A2: The two most common approaches are esterification and silylation.[3][5]

  • Esterification (Alkylation): This is the most popular method, converting the fatty acid into an alkyl ester, most commonly a Fatty Acid Methyl Ester (FAME).[2] Common reagents include Boron Trifluoride (BF₃) in methanol, methanolic HCl, or (trimethylsilyl)diazomethane (TMS-DM).[1][6] FAMEs are stable and provide excellent results for GC analysis.[1][2]

  • Silylation: This reaction replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group.[2][4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used.[5][7] Silylation is very effective but the resulting derivatives can be highly sensitive to moisture.[4][5]

Q3: What are the main stability concerns for cis-8-Octadecenoic acid during derivatization?

A3: The primary stability concerns involve the C=C double bond.

  • Oxidation: Unsaturated fatty acids are susceptible to autoxidation, a process accelerated by heat, light, and the presence of oxygen or metal catalysts.[8] This can lead to the formation of hydroperoxides and other degradation products, compromising the integrity of the sample.

  • Cis-Trans Isomerization: The native cis configuration of the double bond can be converted to the more thermodynamically stable trans form. This isomerization can be induced by harsh chemical conditions, such as high temperatures or strong acid/base catalysts used during derivatization.[9][10]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the derivatization and analysis of cis-8-Octadecenoic acid.

Issue 1: Incomplete or No Derivatization
  • Symptom: You observe poor peak shape (significant tailing), low signal response for your analyte, or no peak at all.

  • Probable Cause & Solution:

Probable CauseScientific RationaleTroubleshooting Steps
Presence of Water/Moisture Both silylation and esterification reagents are highly moisture-sensitive.[3] Water will react preferentially with the reagent, consuming it before it can derivatize the fatty acid.[6]1. Ensure Sample is Anhydrous: Lyophilize (freeze-dry) your sample or dry it thoroughly under a stream of nitrogen before adding reagents.[3] 2. Use Anhydrous Solvents: Ensure all solvents are of high purity and are anhydrous. 3. Store Reagents Properly: Keep derivatization reagents in a desiccator and handle them under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.
Degraded Reagents Derivatization reagents have a finite shelf life and can degrade over time, especially after being opened.[1]1. Use Fresh Reagents: Purchase reagents in small quantities and use them within the manufacturer's recommended timeframe. 2. Run a Reagent Blank: Always prepare and analyze a blank containing only the solvent and reagents to check for contamination or degradation products.[1]
Suboptimal Reaction Conditions Derivatization reactions are kinetic processes that depend on time and temperature. Insufficient time or temperature will result in an incomplete reaction.1. Optimize Reaction Time: Analyze aliquots at different time points (e.g., 15, 30, 60 min) to determine the minimum time required for the reaction to go to completion (i.e., when the analyte peak area no longer increases).[1] 2. Optimize Temperature: While higher temperatures can speed up the reaction, they also increase the risk of degradation or isomerization. Follow recommended temperatures (e.g., 60-100°C for esterification) and optimize for your specific sample.[1][5]
Issue 2: Evidence of Cis-Trans Isomerization
  • Symptom: You observe a peak corresponding to the trans-isomer of 8-Octadecenoic acid that is not expected to be in your sample, or the ratio of cis to trans is inconsistent.

  • Probable Cause & Solution:

Probable CauseScientific RationaleTroubleshooting Steps
Harsh Reaction Conditions High temperatures provide the activation energy needed to overcome the rotational barrier of the C=C double bond, facilitating isomerization.[9] Strong acid or base catalysts can also promote this process.[10]1. Lower Reaction Temperature: Test if a lower derivatization temperature can be used without compromising reaction completeness. 2. Use Milder Reagents: Consider methods known to be milder, such as using (trimethylsilyl)diazomethane (TMS-DM) for methylation, which can often be performed at room temperature.[6][11]
Photo-oxidation/Isomerization Exposure to light, particularly UV radiation, can promote both oxidation and isomerization of unsaturated fatty acids.[8]1. Protect from Light: Use amber vials or wrap glassware in aluminum foil during sample preparation and storage.[8] 2. Store Samples Properly: Store derivatized extracts at low temperatures (-20°C or -80°C) and in the dark until analysis.[3]
Issue 3: Analyte Degradation and Artifact Formation
  • Symptom: You observe multiple unexpected peaks, a diminishing analyte signal over time, or a noisy baseline.

  • Probable Cause & Solution:

Probable CauseScientific RationaleTroubleshooting Steps
Oxidation The double bond in cis-8-Octadecenoic acid is susceptible to attack by oxygen, especially under heat.[8] This can fragment the molecule or create various oxidation products.1. Work Under Inert Gas: Purge reaction vials with nitrogen or argon before sealing and heating to displace oxygen. 2. Limit Heat Exposure: Minimize the time samples are kept at high temperatures. 3. Consider Antioxidants: If compatible with your analysis, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent can help prevent oxidation.
Silylation Artifacts Silylating reagents are highly reactive and can sometimes produce unexpected by-products or artifacts, leading to multiple peaks for a single compound.[12]1. Use High-Purity Reagents: Ensure reagents and solvents are of the highest possible purity to avoid side reactions with contaminants. 2. Control Stoichiometry: Use a sufficient excess of the derivatizing reagent (e.g., at least a 2:1 molar ratio to active hydrogens) to drive the reaction to completion and minimize side products. 3. Deactivate Glassware: Active sites on glassware can sometimes catalyze side reactions. Silanizing glassware can prevent this.[2]

Data Presentation & Protocols

Table 1: Comparison of Common Derivatization Reagents
ReagentDerivativeTypical ConditionsKey AdvantagesKey Disadvantages
Boron Trifluoride (BF₃)-Methanol FAME5-60 min at 60-100°C[1][5]Widely used, effective for both free and esterified fatty acids, derivatives are very stable.[1]Reagent is corrosive and moisture-sensitive; heating required can risk isomerization.[1]
BSTFA (+ TMCS) TMS Ester60 min at 60°C[5]Highly reactive, derivatizes multiple functional groups, by-products are volatile.[13]Derivatives are moisture-sensitive and can be less stable over time; may produce complex mass spectra.[5][12]
MSTFA TMS EsterVariable, often heatedBy-products are extremely volatile, reducing chromatographic interference, making it ideal for GC-MS.[14]Similar to BSTFA, derivatives are highly moisture-sensitive.[14]
(Trimethylsilyl)diazomethane (TMS-DM) FAMERoom TemperatureFast and clean reaction at room temperature, minimizing thermal stress on the analyte.[11]Reagent is toxic and potentially explosive; hydrolysis or water can lead to poor recoveries.[6]

Experimental Protocols

Protocol 1: Esterification to FAMEs using BF₃-Methanol

This protocol is a widely used method for preparing Fatty Acid Methyl Esters (FAMEs).[1]

  • Preparation: Place 1-10 mg of the dried lipid sample into a screw-cap reaction vial.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

  • Inert Atmosphere: Purge the vial headspace with nitrogen, seal the cap tightly.

  • Reaction: Heat the vial at 60°C for 10-30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Mixing: Cap the vial and vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.[1][3]

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the FAMEs.

  • Collection & Drying: Carefully transfer the upper hexane layer to a clean GC vial. If needed, pass the layer through a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation to TMS Esters using BSTFA + 1% TMCS

This method converts fatty acids to their trimethylsilyl (TMS) esters. This procedure is extremely sensitive to moisture.[5]

  • Preparation: Place the thoroughly dried sample (1-10 mg) into a clean, dry reaction vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) if the sample is not readily soluble in the reagent. Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst for derivatizing hindered groups.[13]

  • Inert Atmosphere: Purge the vial with nitrogen and seal the cap tightly.

  • Reaction: Heat the vial at 60°C for 60 minutes.

  • Cooling: Cool the vial to room temperature. Do not add water.

  • Analysis: The sample can be injected directly into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.

Visualizations

Diagram 1: General Derivatization Workflow for GC-MS

cluster_prep Sample Preparation cluster_extract Extraction (Esterification only) cluster_analysis Analysis Sample Dried Lipid/Fatty Acid Sample Solvent Add Anhydrous Solvent (optional) Sample->Solvent Reagent Add Derivatization Reagent Solvent->Reagent Inert Purge with N2 & Seal Reagent->Inert Heat Heat at Optimal Temp/Time Inert->Heat Cool Cool to Room Temp Heat->Cool Quench Add Water & Hexane Cool->Quench Esterification GC_Vial Transfer to GC Vial Cool->GC_Vial Silylation Vortex Vortex to Mix Quench->Vortex Collect Collect Organic Layer Vortex->Collect Collect->GC_Vial GCMS Inject into GC-MS GC_Vial->GCMS

Caption: Workflow for derivatization of cis-8-Octadecenoic acid.

Diagram 2: Troubleshooting Logic for Incomplete Derivatization

Start Symptom: Incomplete Derivatization (e.g., Tailing Peak) Q1 Is the sample completely dry? Start->Q1 Sol1 Action: Lyophilize or dry sample under N2 stream. Q1->Sol1 No Q2 Are reagents fresh and stored properly? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Action: Use new reagents. Run reagent blank to confirm. Q2->Sol2 No Q3 Are reaction time and temperature optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Action: Perform time-course & temperature optimization experiments. Q3->Sol3 No End Problem Resolved Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: Troubleshooting flowchart for incomplete derivatization.

References

  • Olivia Oleo. (n.d.). Oleic Acid in Oleates: Enhancing the Stability and Functionality of Compounds. Retrieved from [Link]

  • TDX. (n.d.). Thermal Stability of Oleic Acid and Ethyl Linoleate. Retrieved from [Link]

  • Amerigo Scientific. (2025, November 14). Oleic Acid: Structure, Sources, and Versatile Applications Across Industries. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Al-Saaed, M. A., & Al-Adhroey, A. H. (2016). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2016, 8179452. [Link]

  • Ide, T., & Sugano, M. (1982). Oxidation and esterification of cis- and trans-isomers of octadecenoic and octadecadienoic acids in isolated rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 712(2), 297-307. [Link]

  • ResearchGate. (n.d.). Low-temperature properties and oxidation stability of oleic acid-based.... Retrieved from [Link]

  • Valenzuela, A., Sanhueza, J., & Nieto, S. (2021). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Molecules, 26(15), 4635. [Link]

  • Medicosis Perfectionalis. (2020, April 21). Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation). YouTube. [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • Heipieper, H. J., Meinhardt, F., & Segura, A. (2003). Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. Applied and Environmental Microbiology, 69(5), 2973-2978. [Link]

  • ResearchGate. (n.d.). Effect of pigments on the analysis of fatty acids in siccative oils by pyrolysis methylation and silylation. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • AOCS. (2019, July 23). Analysis of Trans Polyunsaturated Fatty Acids. Retrieved from [Link]

  • ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?. Retrieved from [Link]

  • Biology LibreTexts. (2023, August 31). 6.11: Fatty Acid Oxidation. Retrieved from [Link]

  • Cyberlipid. (n.d.). FA derivatization. Retrieved from [Link]

  • Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]

  • SciSpace. (2018, February 16). Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 16). Biochemistry, Fatty Acid Oxidation. StatPearls. [Link]

  • Narayana Medical College, Nellore. (n.d.). Oxidation of odd chain saturated and unsaturated fatty acids. Retrieved from [Link]

  • Shi, H., Bai, H., Deng, H., & Xia, Y. (2024). Simultaneous Determination of the Position and Cis–Trans Configuration of Lipid C═C Bonds via Asymmetric Derivatization and Ion Mobility–Mass Spectrometry. Journal of the American Chemical Society. [Link]

  • Liu, R., Zhou, J. L., & Wilding, A. (2006). Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. Journal of Chromatography A, 1127(1-2), 144-151. [Link]

  • Shimadzu. (n.d.). C10G-E101 Lipid and Fatty Acid Analysis Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Albinet, A., Nalin, F., & Tomaz, E. (2020). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of Chromatography A, 1620, 460971. [Link]

  • LIPID MAPS. (2024, December 17). cis-8-Octadecenoic acid. Structure Database (LMSD). [Link]

  • Bonikowski, R., & Tanczyk, M. (2016). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. International Journal of Chemical Engineering, 2016, 9382104. [Link]

  • MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution Behavior of cis- and trans-Octadecenoic Acid Isomers by AOCS Official Method Using SP-2560 Column. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Isomerization Artifacts During FAME Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) preparation. This guide is designed for researchers, scientists, and drug development professionals who require the highest accuracy in their fatty acid analysis. We will delve into the common pitfalls that lead to isomerization during sample preparation and provide robust, field-proven troubleshooting strategies and protocols to ensure the integrity of your results.

FAQ: Understanding Isomerization Artifacts

Q1: What is fatty acid isomerization and why is it a critical problem in FAME analysis?

Isomerization is a chemical process where a molecule is transformed into an isomer with a different arrangement of atoms, but the same molecular formula. In the context of fatty acids, this typically refers to:

  • Geometric Isomerization: The conversion of a cis double bond to a trans double bond.

  • Positional Isomerization: The migration of a double bond along the fatty acid carbon chain.

Q2: What are the primary mechanisms that cause isomerization during sample preparation?

Isomerization is not a random event; it is a chemically-driven process often catalyzed by the very reagents used for methylation. Both acid- and base-catalyzed methods can induce isomerization, albeit through different mechanisms.

  • Acid-Catalyzed Isomerization: Strong acid catalysts like Boron Trifluoride (BF₃)-methanol or hydrochloric acid (HCl) in methanol, especially when combined with high temperatures and prolonged reaction times, can protonate the double bond.[2] This creates a carbocation intermediate, which allows for free rotation around the carbon-carbon single bond before the double bond reforms in the more thermodynamically stable trans configuration.

  • Base-Catalyzed Isomerization: Strong bases, such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol, can abstract an acidic proton from a methylene group adjacent to a double bond.[3] This is particularly problematic for conjugated fatty acids, like Conjugated Linoleic Acid (CLA), where the resulting carbanion is stabilized by resonance, facilitating the rearrangement of double bonds. While generally considered milder, careless or prolonged use of basic reagents can still cause alterations.[3][4]

Troubleshooting Guide: Identifying & Solving Isomerization Issues

This section addresses specific experimental problems and provides a logical path to their resolution.

Q3: My GC chromatogram shows unexpected peaks, particularly near my PUFAs. Could this be isomerization?

Yes, this is a classic sign of isomerization. You may observe peak tailing, broadening, or the appearance of new, smaller peaks eluting close to the parent FAME peak.[5]

Troubleshooting Steps:

  • Verify with a Standard: Analyze a high-purity standard of a sensitive PUFA (e.g., linolenic acid) using your exact FAME preparation protocol. If you observe similar artifact peaks, your method is the culprit.

  • Evaluate Your Catalyst:

    • If using BF₃-Methanol: This is a common cause of artifacts with PUFAs.[2][6] Reduce the reaction temperature and time.[2] Critically, ensure your BF₃-methanol reagent is fresh, as older reagents can increase artifact formation.[2] Consider switching to a milder acid catalyst like methanolic HCl.[2]

    • If using a Base Catalyst: Ensure you are not using excessively harsh conditions (e.g., high temperatures for extended periods). Neutralize the reaction promptly with acid as specified in the protocol to stop the catalytic activity.[7]

  • Check for GC Issues: While less common for isomerization itself, GC problems can mimic these issues. Rule out "cold spots" in the injector or detector, which can cause peak broadening, and ensure the column is properly installed.[8]

Q4: I'm working with conjugated linoleic acid (CLA) and my isomer ratios are inconsistent. What is the most likely cause?

Inconsistent isomer ratios in CLA analysis are almost always due to isomerization induced during sample preparation. Acid-catalyzed methods are particularly notorious for altering the natural geometric configuration of CLA isomers, often increasing the proportion of trans,trans isomers.[4]

The Gold Standard Solution: Base-Catalyzed Transesterification

For CLA and other conjugated systems, a mild base-catalyzed method is strongly recommended to preserve the original isomer profile.[4] Harsh conditions, such as high temperatures, must be avoided.[9]

Workflow for Choosing a FAME Preparation Method

Caption: Decision workflow for selecting a FAME preparation method.

Q5: Which catalyst is more prone to causing isomerization: acid or base?

Both can cause issues, but they have different liabilities.

  • Acid catalysts (especially BF₃) are generally more aggressive towards non-conjugated PUFAs, causing both positional and geometric isomerization.[2]

  • Base catalysts are the primary culprits for isomerizing conjugated double bond systems like CLA.[4] However, for non-conjugated PUFAs, base-catalyzed methods, when performed under mild conditions, are generally safer and less likely to cause isomerization.[3]

Comparative Summary of Common Methylation Catalysts

CatalystPrimary UseKey AdvantagesMajor Isomerization Risk / Disadvantage
Sodium Methoxide (NaOMe) Transesterification of glycerolipids & sterol estersFast, mild conditions (50°C for 10 min) minimize PUFA isomerization.[7]Does not methylate free fatty acids (FFAs). [3] Can isomerize conjugated systems if not used carefully.[4]
Boron Trifluoride (BF₃)-Methanol All-purpose (TAGs, FFAs, etc.)Effective for a broad range of lipids.[6]High risk of artifact formation and isomerization of PUFAs , especially with heat.[2][10]
Methanolic HCl All-purpose (TAGs, FFAs, etc.)Generally considered milder than BF₃.[2][11]Slower reaction times are often required. Still a risk of isomerization if conditions are too harsh.
Two-Step (e.g., NaOH then BF₃) Complex samples with TAGs and FFAsEnsures both lipid classes are methylated.[7]Combines the risks of both methods; requires careful optimization to minimize exposure to harsh conditions.

Validated Protocols for Minimizing Isomerization

Adherence to a validated, mild protocol is the most effective strategy for preventing artifact formation.

Q6: What is the recommended "gold standard" protocol for preparing FAMEs from sensitive samples (e.g., PUFAs, CLAs)?

For samples rich in sensitive fatty acids like PUFAs and CLAs, the method of choice is a mild, base-catalyzed transesterification. The following protocol, adapted from the American Oil Chemists' Society (AOCS) and Christie, is widely recognized for minimizing isomerization.[4]

Protocol: Mild Base-Catalyzed Transesterification

  • Sample Preparation: Weigh up to 50 mg of the lipid sample into a screw-cap glass tube.

  • Solvent Addition: Add 1 mL of dry toluene to dissolve the lipid.

  • Catalyst Addition: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Inert Atmosphere: Flush the tube with nitrogen, cap tightly.

  • Reaction: Place the tube in a heating block or water bath at 50°C for 10 minutes . This combination of moderate temperature and short duration is critical for preventing isomerization.

  • Neutralization: Remove the tube and cool to room temperature. Add 0.1 mL of glacial acetic acid to stop the reaction.

  • Extraction: Add 5 mL of water and 5 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. A brief centrifugation can aid this process.

  • Collection: Using a Pasteur pipette, carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • Repeat Extraction (Optional but Recommended): Add another 5 mL of hexane to the original tube, vortex, and combine the second hexane extract with the first to maximize recovery.

Q7: How can I adapt standard acid-catalyzed protocols to reduce the risk of isomerization?

If an acid-catalyzed method is necessary (e.g., for samples containing only free fatty acids), modifications can significantly reduce artifacts. The key is to use the mildest possible conditions.

Optimized Mild Acid-Catalyzed Esterification (using Methanolic HCl)

  • Reagent Preparation: Prepare 5% anhydrous HCl in methanol. This can be done by carefully bubbling dry HCl gas into dry methanol or by slowly adding acetyl chloride to cold, dry methanol (e.g., 1 mL acetyl chloride to 10 mL methanol).[11]

  • Reaction Setup: Dissolve the lipid sample in a 100-fold excess of the 5% methanolic HCl reagent in a screw-cap tube.

  • Mild Reaction Conditions: Instead of refluxing at high temperatures, hold the reaction at 50°C overnight (12-16 hours) . For free fatty acids alone, 30-60 minutes at 50°C may be sufficient.[11]

  • Workup: After cooling, add water and extract the FAMEs into hexane as described in the base-catalyzed protocol above.

Self-Validation Check: Always co-process a well-characterized lipid standard with your samples. The absence of degradation or isomerization in the standard provides confidence in the data obtained from your unknown samples.

Mechanism of Base-Catalyzed Isomerization

Caption: Base catalyst abstracts a proton, creating a carbanion that can reform as a trans isomer.

By understanding the underlying chemical principles and implementing these validated protocols and troubleshooting guides, you can significantly enhance the accuracy and reliability of your FAME analysis, ensuring that your results reflect the true fatty acid profile of your sample.

References

  • AOCS. (n.d.). AOCS Official Method Ce 2-66: Preparation of Methyl Esters of Fatty Acids. Scribd. Retrieved from [Link]

  • Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

  • Christie, W. W., Sébédio, J. L., & Juanéda, P. (2019, July 23). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). AOCS Lipid Library. Retrieved from [Link]

  • Zara, R. F., et al. (2012). Preparation of Fame by Microwave Irradiation Using Boron Trifluoride as a Catalyst. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2010, September 2). FAME analysis-------------abnormal peak broadening. Retrieved from [Link]

  • Phenomenex. (2022, June 2). Troubleshooting GC Column Issues. Retrieved from [Link]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

  • The LipidWeb. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Emken, E. A. (1971). The isomerization of fats during hydrogenation and the metabolism of the component fatty acids. Journal of the American Oil Chemists' Society, 48(4), 175A-188A. [Link]

  • U.S. Patent No. US20060178521A1. (2006). Process for preparing conjugated linoleic acid. Google Patents.

Sources

Lipidomics Technical Support Center: Troubleshooting Sebum Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for advanced lipidomics. This guide is specifically engineered for researchers and drug development professionals investigating human sebum lipid profiles. Here, we address the analytical challenges of resolving positional isomers, with a deep dive into identifying unknown C18:1 peaks.

🔬 Core Issue: The C18:1 Isomer Conundrum in Sebum

Symptom: During standard Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of human sebum, you observe a broad, tailing, or split peak at the retention time corresponding to C18:1 (e.g.,


 282.25 for free fatty acids or 

296.27 for Fatty Acid Methyl Esters - FAMEs).

Root Cause: Human sebum possesses a highly unique lipidomic signature. While systemic circulation is dominated by the


9 desaturase (SCD1) pathway, the sebaceous gland highly expresses 

6 desaturase (FADS2)[1]. This means the C18:1 signal in sebum is rarely a single molecule. It is typically a co-eluting mixture of three positional isomers:
  • Oleic Acid (18:1

    
    9):  The systemic standard[2].
    
  • Vaccenic Acid (18:1

    
    11):  An elongation product of palmitoleic acid.
    
  • 8-cis-Octadecenoic Acid (18:1

    
    8):  A uniquely sebaceous lipid formed by the direct 2-carbon elongation of Sapienic Acid (16:1 
    
    
    
    6)[3].

Because standard mass spectrometry cannot differentiate the position of a carbon-carbon double bond (


-bond) without specialized fragmentation, these isomers produce identical precursor masses and nearly identical standard MS/MS spectra.

MetabolicPathway cluster_n10 n-10 Pathway (Sebaceous Gland Unique) cluster_n9 n-9 Pathway (Systemic) cluster_n7 n-7 Pathway (Systemic) Palmitic Palmitic Acid (16:0) Sapienic Sapienic Acid (16:1 Δ6) Palmitic->Sapienic FADS2 (Δ6 Desaturase) Stearic Stearic Acid (18:0) Palmitic->Stearic ELOVL (Elongase) Palmitoleic Palmitoleic Acid (16:1 Δ9) Palmitic->Palmitoleic SCD1 (Δ9 Desaturase) C181_d8 8-cis-Octadecenoic Acid (18:1 Δ8) Sapienic->C181_d8 ELOVL (Elongase) Oleic Oleic Acid (18:1 Δ9) Stearic->Oleic SCD1 (Δ9 Desaturase) Vaccenic Vaccenic Acid (18:1 Δ11) Palmitoleic->Vaccenic ELOVL (Elongase)

Metabolic pathways generating C18:1 positional isomers in human sebaceous glands.

🛠️ Troubleshooting FAQ & Methodologies

Q1: How can I definitively identify the double-bond position of these C18:1 isomers using GC-MS?

Solution: Implement Dimethyl Disulfide (DMDS) Derivatization .

The Causality: Standard electron ionization (EI) of FAMEs causes widespread double-bond migration along the aliphatic chain prior to fragmentation, masking the original


-bond location. Adding DMDS across the 

-bond breaks this degeneracy[4]. The reaction yields a stable methylthio derivative. Under 70 eV EI, the single bond between the two newly thioether-substituted carbons becomes highly labile, directing predictable cleavage that yields two unambiguous diagnostic ions (the

-fragment and the

-fragment)[5].

Self-Validating Protocol: DMDS Derivatization for GC-MS System Validation Check: Always run an authentic Oleic Acid (18:1


9) standard in parallel. A successful reaction is validated by a complete retention time shift (derivatized FAMEs elute significantly later than unreacted FAMEs) and the presence of 

217 and 173 peaks. If unreacted FAMEs remain, the iodine catalyst has likely degraded.
  • Extraction & Methylation: Extract sebum lipids using a standard Folch or MTBE method. Convert the lipid extract to FAMEs via acid-catalyzed methanolysis (e.g., 2%

    
     in methanol at 80°C for 1 hour)[2]. Dry under 
    
    
    
    .
  • Derivatization: Resuspend the FAMEs in 200 µL of hexane. Add 400 µL of neat DMDS and 200 µL of an iodine catalyst solution (60 mg/mL in diethyl ether)[5].

  • Incubation: Seal the vial and incubate at 35°C for 1–2 hours. Note: Excessive heat can cause cis/trans isomerization or cyclization.

  • Quenching: Stop the reaction by adding 1 mL of 10% aqueous sodium thiosulfate (

    
    ). Vortex vigorously until the iodine's yellow color completely dissipates, ensuring the catalyst is neutralized.
    
  • Extraction: Add 1 mL of hexane, vortex, and centrifuge. Extract the upper organic layer, dry under

    
    , and reconstitute in 100 µL of hexane for GC-MS injection.
    

DMDS_Workflow Step1 1. Lipid Extraction (e.g., Folch/MTBE) Step2 2. Acid-Catalyzed Methylation (Yields FAMEs) Step1->Step2 Step3 3. DMDS Derivatization (DMDS + I2 Catalyst, 35°C) Step2->Step3 Step4 4. GC-EI-MS Analysis (Electron Ionization) Step3->Step4 Step5 5. Spectral Interpretation (Cleavage of C-C bond between S-CH3) Step4->Step5

Workflow for DMDS derivatization and GC-MS localization of lipid double bonds.

Q2: Is there a way to localize double bonds in intact lipids without chemical derivatization using LC-MS?

Solution: Utilize Ozone-Induced Dissociation (OzID) .

The Causality: If your facility is equipped with a linear ion trap mass spectrometer, OzID allows for the direct structural assignment of intact lipids (like triacylglycerols or phospholipids) without prior fractionation or derivatization[6]. When ozone gas (


) is introduced into the ion trap, it undergoes a gas-phase ion-molecule reaction with the mass-selected unsaturated lipid ion. The ozone specifically attacks the alkene to form a primary ozonide, which rapidly dissociates into diagnostic aldehyde and Criegee ions. The mass-to-charge (

) ratios of these chemically induced fragments precisely pinpoint the unsaturation site[6].

Protocol: OzID Workflow

  • Ionization: Introduce the crude lipid extract via direct infusion or LC-ESI-MS. Generate precursor ions (e.g.,

    
     or 
    
    
    
    ).
  • Mass Selection: Isolate the target C18:1-containing lipid ion in the quadrupole linear ion trap.

  • Ozonolysis: Introduce ozone vapor (generated via a high-voltage corona discharge in oxygen) into the trapping region. Allow a reaction delay (typically 1–10 seconds depending on the lipid class and metal adducts)[7].

  • Detection: Scan for specific neutral losses. For example, the loss of the terminal aliphatic chain yields highly predictable mass shifts.

📊 Quantitative Data: Diagnostic Fragments for C18:1 Isomers

Use the following reference table to interpret your mass spectra and successfully identify the unknown C18:1 peak in your sebum samples.

IsomerCommon NameBiosynthetic PrecursorDouble BondDMDS GC-MS Fragments (

)
OzID LC-MS Neutral Loss
18:1

8
8-cis-Octadecenoic AcidSapienic Acid (16:1

6)
C8=C9203 (

) and 187 (

)
-124 Da and -108 Da
18:1

9
Oleic AcidStearic Acid (18:0)C9=C10217 (

) and 173 (

)
-110 Da and -94 Da [7]
18:1

11
Vaccenic AcidPalmitoleic Acid (16:1

9)
C11=C12245 (

) and 145 (

)
-82 Da and -66 Da [7]

Table 1: Diagnostic analytical markers for differentiating C18:1 positional isomers in human sebum. DMDS fragments are calculated based on the cleavage of the derivatized FAME. OzID neutral losses are calculated based on the cleavage of the terminal alkyl chain from the precursor ion.

📚 References

  • Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne Source: Frontiers in Medicine URL:[Link]

  • Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids Source: National Science Foundation (NSF PAR) URL:[Link]

  • Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis Source: Analytical and Bioanalytical Chemistry (PMC) URL:[Link]

  • Ozone-induced dissociation: elucidation of double bond position within mass-selected lipid ions Source: Analytical Chemistry (PubMed) URL:[Link]

  • Ozone-induced dissociation: elucidation of double bond position within mass-selected lipid ions (Extended Data) Source: SciSpace URL:[Link]

  • Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland Source: ResearchGate URL:[Link]

  • Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer Source: Cells (PMC) URL:[Link]

Sources

Validation & Comparative

Technical Comparison: cis-8-Octadecenoic Acid vs. Oleic Acid in IL-36γ Modulation

[1]

Executive Summary

This guide provides a technical analysis comparing cis-8-octadecenoic acid (an isomer often overlooked in standard lipid panels) and oleic acid (cis-9-octadecenoic acid) regarding their ability to modulate Interleukin-36 gamma (IL-36γ) expression in human keratinocytes.[1]

While oleic acid is widely recognized as a potent pro-inflammatory mediator in sebum, recent data (2024-2025) identifies cis-8-octadecenoic acid as a distinct, abundant sebum component that correlates with facial erythema (redness). Critically, oleic acid exhibits higher potency at lower physiological concentrations (50 µM) compared to cis-8-octadecenoic acid, which requires higher concentrations (>100 µM) to trigger a comparable inflammatory response. Both lipids utilize an NMDA-type glutamate receptor-dependent mechanism to drive cytokine transcription.

Chemical & Biological Context

Structural Distinction

Both molecules are monounsaturated fatty acids (MUFAs) with the formula C₁₈H₃₄O₂. The critical difference lies in the position of the double bond relative to the carboxyl group:

  • Oleic Acid: 18:1 Δ9 (cis-9)[1][2][3][4]

  • cis-8-Octadecenoic Acid: 18:1 Δ8 (cis-8)[1][2][5]

Physiological Relevance[1]
  • Oleic Acid: Ubiquitous in human diet and endogenous lipid synthesis; a major component of sebum known to disrupt skin barrier function and induce proinflammatory cytokines.

  • cis-8-Octadecenoic Acid: Historically under-researched but identified as a major isomer in human sebum.[1][2] Its concentration in sebum positively correlates with the Erythema Index (EI) in healthy subjects, linking it directly to sub-clinical facial inflammation.

Comparative Performance: IL-36γ Induction

The following data summarizes the differential effects of these fatty acids on IL-36γ mRNA expression in Normal Human Epidermal Keratinocytes (NHEKs).

Potency & Kinetics Profile
ParameterOleic Acid (cis-9) cis-8-Octadecenoic Acid Interpretation
Threshold Concentration 50 µM (Significant induction)>100 µM (No effect at 50 µM)Oleic acid is ~2-3x more potent on a molar basis.
Maximal Response High fold-change at 50 µMHigh fold-change at 150 µMcis-8 can achieve similar efficacy but requires higher accumulation.
Time to Onset Rapid (<6 hours)Delayed/Sustained (Starts >3h, peaks 24h)Oleic acid triggers a faster acute response.
IL-36γ / IL-37 Ratio Significantly IncreasedIncreased (at high doses)Both shift the balance toward pro-inflammation (IL-36γ) over anti-inflammation (IL-37).
Inhibition Sensitivity Blocked by MK801 (NMDAR antagonist)Blocked by MK801 (NMDAR antagonist)Shared Mechanism: NMDA Receptor activation.[2]
Mechanistic Pathway

Both fatty acids do not act solely through traditional TLR (Toll-Like Receptor) or FFAR (Free Fatty Acid Receptor) pathways in this context. Instead, they modulate calcium influx via NMDA-type glutamate receptors on keratinocytes, leading to transcriptional upregulation of IL36G.

Fatty_Acid_IL36_Pathwaycluster_lipidsSebum Lipidscluster_cytokinesCytokine OutputOleicOleic Acid(cis-9, 50µM)NMDARNMDA Receptor(Glutamate Receptor)Oleic->NMDARHigh Affinity/PotencyCis8cis-8-Octadecenoic Acid(cis-8, >100µM)Cis8->NMDARLower AffinityCa_InfluxCa2+ InfluxNMDAR->Ca_InfluxTranscriptionTranscriptional ActivationCa_Influx->TranscriptionIL36GIL-36γ mRNA(Pro-inflammatory)Transcription->IL36GPrimary OutputIL37IL-37 mRNA(Anti-inflammatory)Transcription->IL37Secondary OutputMK801MK801(Inhibitor)MK801->NMDARBlocks

Figure 1: Shared signaling pathway. Both isomers activate NMDAR, but Oleic Acid exhibits higher potency at physiological thresholds.

Experimental Protocol: In Vitro Stimulation Assay

To validate these findings in your own lab, follow this standardized protocol for stimulating Human Epidermal Keratinocytes (HEKn).

Materials Required[1][3][6][7]
  • Cell Line: Neonatal Normal Human Epidermal Keratinocytes (HEKn).

  • Media: Serum-free keratinocyte growth medium (e.g., EpiLife with HKGS), minus hydrocortisone/insulin 24h prior to assay if possible to reduce background.

  • Reagents:

    • Oleic Acid (Sigma-Aldrich, >99%).

    • cis-8-Octadecenoic Acid (Cayman Chemical or similar, >98%).

    • MK801 (NMDA receptor antagonist).[2][3]

    • Vehicle: Ethanol (EtOH) or BSA-conjugated fatty acid preparation.

Step-by-Step Workflow
  • Preparation of Lipid Stocks:

    • Dissolve fatty acids in 100% Ethanol to create 100 mM stock solutions.

    • Note: Ensure minimal air exposure to prevent oxidation.

  • Cell Seeding:

    • Seed HEKn in 6-well plates.

    • Grow to 70-80% confluence.

  • Starvation (Optional but Recommended):

    • Switch to basal medium (growth factor depleted) 12-24 hours prior to treatment to synchronize cell cycle and reduce basal inflammation.

  • Treatment:

    • Group A (Control): Vehicle only (e.g., 0.1% EtOH).

    • Group B (Oleic): 50 µM Oleic Acid.[1][2][6][7][8]

    • Group C (cis-8 Low): 50 µM cis-8-Octadecenoic Acid.

    • Group D (cis-8 High): 150 µM cis-8-Octadecenoic Acid.[1]

    • Group E (Inhibitor Control): 50 µM Oleic Acid + 50 µM MK801 (Pre-treat with MK801 for 30 mins).

  • Incubation:

    • Incubate for 6 to 24 hours at 37°C, 5% CO₂.

  • Analysis (qPCR):

    • Lyse cells using TRIzol or RNA lysis buffer.

    • Extract RNA and synthesize cDNA.

    • Perform qPCR using primers for IL36G (Target) and GAPDH/RPLP0 (Housekeeping).

    • Calculation: Use the ΔΔCt method to determine fold change relative to Group A.

Expected Results
  • Group B (Oleic 50µM): ~3-5 fold increase in IL36G.

  • Group C (cis-8 50µM): Negligible change (statistically insignificant vs Control).

  • Group D (cis-8 150µM): Significant increase comparable to Group B.

  • Group E (Inhibitor): >50% reduction in expression compared to Group B.

References

  • Kato, A., et al. (2025). "A Possible Role of cis-8-Octadecenoic Acid of the Sebum in Facial Skin Redness."[9] Journal of Cosmetic Dermatology.

    • Kato, A., et al. (2023). "Oleic acid-induced interleukin-36γ: A possible link between facial skin redness and sebum."[3] Journal of Cosmetic Dermatology.

      • Lipid Maps Structure Database. "cis-8-Octadecenoic acid (Structure & Properties)."

        A Comparative Guide to the Validation of cis-8-Octadecenoic Acid as a Biomarker for Skin Inflammation

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides an in-depth, objective comparison of cis-8-octadecenoic acid's performance as a biomarker for skin inflammation against other alternatives, supported by experimental data and established validation frameworks. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply novel biomarkers in dermatology.

        Introduction: The Unmet Need for Specific Biomarkers in Inflammatory Skin Disease

        Chronic inflammatory skin diseases, such as atopic dermatitis and psoriasis, are complex conditions characterized by periods of flare and remission. The clinical assessment of these diseases often relies on subjective scoring systems, which can be variable. Molecular biomarkers—measurable indicators of a biological state—offer a more objective means to diagnose, stage, and monitor therapeutic responses.[1][2] An ideal biomarker should be sensitive, specific, reproducible, and easily measurable in accessible samples like skin or blood.[3]

        The skin's lipidome, a complex array of fats and oils, is integral to its barrier function and immune response.[4] Alterations in lipid metabolism are a known feature of inflammatory skin conditions, making lipid molecules promising biomarker candidates.[5][6] This guide focuses on cis-8-octadecenoic acid, a monounsaturated fatty acid found in human sebum, and critically evaluates its potential as a specific biomarker for skin inflammation.[7]

        The Candidate: cis-8-Octadecenoic Acid

        cis-8-Octadecenoic acid is a C18:1 monounsaturated fatty acid, an isomer of the more common oleic acid (cis-9-octadecenoic acid).[8] It is a significant component of the free fatty acids in human sebum, which helps maintain skin homeostasis.[7] While its physiological roles have been historically understudied, recent evidence suggests a direct link to inflammatory processes in the skin.

        A 2024 study demonstrated that the proportion of cis-8-octadecenoic acid in sebum positively correlates with facial skin redness (erythema).[7][9] The study further revealed that this fatty acid upregulates the ratio of pro-inflammatory interleukin-36γ to anti-inflammatory interleukin-37 in keratinocytes, suggesting a mechanistic link to the inflammatory cascade.[7] This finding provides a strong rationale for investigating cis-8-octadecenoic acid as a targeted biomarker for inflammatory activity.

        The Biomarker Validation Framework

        The validation of a biomarker is a rigorous, multi-stage process to ensure it is a reliable and accurate tool for its intended purpose.[3][10] This process can be broken down into two main phases: Analytical Validation and Clinical Validation .

        Diagram: Biomarker Validation Workflow

        The following diagram illustrates the structured workflow for validating a candidate biomarker like cis-8-octadecenoic acid.

        G cluster_0 Phase 1: Analytical Validation cluster_1 Performance Metrics cluster_2 Phase 2: Clinical Validation A1 Assay Development (e.g., GC-MS, LC-MS/MS) A2 Performance Characterization A1->A2 Test for: A3 Standard Operating Procedure (SOP) A2->A3 Document C2 Biomarker Measurement (Using Validated Assay) A3->C2 Apply SOP M1 Specificity & Selectivity M2 Accuracy & Precision M3 Linearity & Range M4 LOD & LLOQ M5 Robustness C1 Sample Collection (Healthy vs. Diseased Cohorts) C1->C2 C3 Statistical Analysis C2->C3 C4 Correlation with Clinical Endpoints C3->C4

        Caption: Workflow for biomarker validation from assay development to clinical correlation.

        Analytical Validation: Quantifying cis-8-Octadecenoic Acid

        Analytical validation confirms that the method used to measure the biomarker is accurate, reliable, and reproducible.[3] For fatty acids like cis-8-octadecenoic acid, the primary analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

        The separation of octadecenoic acid isomers is a significant analytical challenge. However, advanced chromatographic techniques, such as using specialized GC columns or silver ion HPLC, can achieve effective separation.[11]

        Comparative Overview of Analytical Methods
        ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
        Principle Separates volatile compounds based on boiling point and polarity. Requires derivatization to make fatty acids volatile.Separates compounds based on polarity in a liquid phase. Derivatization is often optional but can improve sensitivity.
        Specificity High, especially with high-resolution columns. Can resolve positional and geometric isomers.Very high due to precursor/product ion monitoring. Can distinguish compounds with the same mass.
        Sensitivity Good, typically in the nanogram-per-milliliter (ng/mL) range.Excellent, often reaching picogram-per-milliliter (pg/mL) levels.
        Sample Prep More involved. Requires lipid extraction followed by mandatory derivatization (e.g., to FAMEs or TMS esters).[12]Simpler. Often requires only lipid extraction and reconstitution. Derivatization can be used for quantification of short-chain fatty acids.[13]
        Throughput Lower, due to longer run times and more complex sample preparation.Higher, with faster run times and potential for automation.

        Causality Behind Method Choice: For studies requiring precise isomer separation and robust, established protocols, GC-MS is a strong choice. For high-throughput screening or when analyzing samples with very low analyte concentrations, the superior sensitivity and simpler sample prep of LC-MS/MS are advantageous.

        Protocol: Quantification of cis-8-Octadecenoic Acid in Skin Sebum using GC-MS

        This protocol provides a self-validating system for the precise measurement of cis-8-octadecenoic acid.

        1. Sebum Sample Collection:

        • Use commercially available sebum-absorbing strips applied to a consistent area of the skin (e.g., forehead or cheek) for a fixed duration (e.g., 60 minutes).

        • Store collected strips at -80°C in glass vials with inert gas (e.g., argon) to prevent lipid oxidation.

        2. Lipid Extraction & Internal Standard Spiking:

        • Rationale: A robust extraction ensures complete recovery of lipids from the strip. An internal standard (IS) is critical for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.

        • Cut the strip into small pieces and place in a glass tube.

        • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing a known concentration of a non-endogenous fatty acid as an internal standard (e.g., Heptadecanoic acid, C17:0).

        • Vortex for 2 minutes and incubate at room temperature for 30 minutes.

        • Centrifuge at 2000 x g for 10 minutes. Collect the supernatant (lipid extract).

        3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

        • Rationale: Derivatization is essential to make the fatty acids volatile for GC analysis.

        • Evaporate the lipid extract to dryness under a stream of nitrogen.

        • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

        • Seal the tube and heat at 60°C for 1 hour.

        • Allow to cool, then add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.

        • Collect the upper hexane layer containing the FAMEs for analysis.

        4. GC-MS Analysis:

        • Instrument: Gas chromatograph coupled to a mass spectrometer.

        • Column: A highly polar capillary column (e.g., SP-2560 or equivalent) is required for resolving C18:1 isomers.[11]

        • Injection: 1 µL of the FAMEs extract.

        • Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.

        • MS Detection: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity, monitoring for characteristic ions of the target FAME and the IS.

        5. Data Analysis & Validation:

        • Generate a calibration curve using standards of cis-8-octadecenoic acid of known concentrations.

        • Quantify the amount of cis-8-octadecenoic acid in the sample by comparing its peak area relative to the internal standard against the calibration curve.

        • Include Quality Control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the run.

        Clinical Validation and Comparative Analysis

        Clinical validation establishes a biomarker's utility in a clinical context. This involves measuring its levels in different patient populations and correlating them with disease severity or treatment response.

        Comparative Performance of Skin Inflammation Biomarkers
        BiomarkerTypeSourceAssociation with InflammationAdvantagesLimitations
        cis-8-Octadecenoic Acid Fatty AcidSebum, SkinPositively correlated with erythema; induces pro-inflammatory cytokines.[7]Non-invasive (sebum), mechanistically linked to keratinocyte inflammation.Relatively new candidate; requires specialized chromatography for isomer separation.
        Other Fatty Acids (e.g., PUFAs) Fatty AcidPlasma, SkinAltered ratios (e.g., lower omega-3) in psoriasis and atopic dermatitis.[5][14]Reflect systemic metabolic state; some have anti-inflammatory properties.Levels can be heavily influenced by diet, complicating interpretation.[5][6]
        Sapienic Acid (cis-6-Hexadecenoic) Fatty AcidSebumHas antimicrobial properties; low levels linked to S. aureus colonization in atopic dermatitis.[15]Specific to human sebum; directly involved in skin barrier defense.Role may be more related to microbial dysbiosis than direct inflammation.
        Cytokines (e.g., IL-17, TNF-α) ProteinBlood, Skin BiopsyKey drivers of inflammation in psoriasis and other dermatoses.[1]Directly targetable by biologic therapies; well-established roles.Invasive (biopsy) or can show high variability in blood; expensive to measure.
        S100 Proteins (e.g., S100A8/A9) ProteinBlood, Skin ScalesLevels correlate with disease activity (e.g., PASI score in psoriasis).[16]Can be measured non-invasively from skin scales; good correlation with severity.Not specific to one disease; elevated in multiple inflammatory conditions.
        Diagram: Putative Role of cis-8-Octadecenoic Acid in Inflammation

        This diagram outlines the proposed mechanism by which cis-8-octadecenoic acid contributes to skin inflammation based on current research.

        G cluster_0 Cellular Response C8OA cis-8-Octadecenoic Acid (in Sebum) KC Keratinocyte C8OA->KC NMDA NMDA-type Glutamate Receptor C8OA->NMDA Activates (?) Signal Intracellular Signaling (Mechanism under investigation) IL36G ↑ IL-36γ mRNA (Pro-inflammatory) IL37 ↓ IL-37 mRNA (Anti-inflammatory) NMDA->Signal Signal->IL36G Signal->IL37 Ratio ↑ IL-36γ / IL-37 Ratio Inflam Skin Redness & Inflammation Ratio->Inflam

        Caption: Proposed pathway for cis-8-octadecenoic acid-induced inflammation in keratinocytes.[7]

        Conclusion and Future Perspectives

        cis-8-Octadecenoic acid presents itself as a promising and specific biomarker for skin inflammation. Its direct correlation with erythema and its mechanistic link to pro-inflammatory cytokine expression in keratinocytes provide a strong foundation for its validation.[7] The ability to measure it non-invasively from sebum is a significant advantage over more invasive methods required for protein biomarkers.

        However, its validation is still in the early stages. The key challenges that must be addressed are:

        • Clinical Correlation: Larger cohort studies are needed to validate its correlation with disease severity scores (e.g., PASI for psoriasis, EASI for atopic dermatitis) and its responsiveness to treatment.

        • Specificity: Its performance must be evaluated across different inflammatory skin diseases to determine if it is a general marker of inflammation or specific to certain conditions.

        • Standardization: Analytical methods, particularly for isomer-specific quantification, must be standardized across laboratories to ensure reproducibility.[3]

        Compared to broad-spectrum fatty acid profiles, which are confounded by diet, or protein biomarkers, which can be invasive to collect, cis-8-octadecenoic acid occupies a unique niche. It is an endogenous lipid produced in the skin with a direct, demonstrated link to inflammatory pathways. As research progresses, it has the potential to become a valuable tool in the development of targeted therapies and for the objective monitoring of skin health.

        References

        • Kato, A., Shimizu, E., Tsujimura, H., et al. (2024). A Possible Role of cis-8-Octadecenoic Acid of the Sebum in Facial Skin Redness. Journal of Cosmetic Dermatology. Available at: [Link]

        • Kato, A., et al. (2024). A Possible Role of cis-8-Octadecenoic Acid of the Sebum in Facial Skin Redness. PubMed. Available at: [Link]

        • Al-Jumaili, D., & Dhaliwal, S. (2024). Precision Dermatology: A Review of Molecular Biomarkers and Personalized Therapies. MDPI. Available at: [Link]

        • Bieber, T., et al. (2022). Atopic Dermatitis: Striving for Reliable Biomarkers. MDPI. Available at: [Link]

        • Nordic Bioscience. (n.d.). Regulatory Services and Biomarker Validation. Nordic Bioscience. Available at: [Link]

        • Infinix Bio. (2026). Understanding Biomarker Validation Requirements: A Comprehensive Guide for Life Sciences Professionals. Infinix Bio. Available at: [Link]

        • Pappas, A. (2018). Fatty acids and related lipid mediators in the regulation of cutaneous inflammation. R Discovery. Available at: [Link]

        • Kouvari, M., et al. (2024). Novel Fatty Acid Biomarkers in Psoriasis and the Role of Modifiable Factors: Results from the METHAP Clinical Study. PMC. Available at: [Link]

        • MDNewsline. (2024). Fatty Acid Biomarkers Linked to Psoriasis Identified. MDNewsline. Available at: [Link]

        • Ogiso, T., et al. (2000). Skin Penetration Enhancing Action of cis-Unsaturated Fatty Acids with ω-9, and ω-12-Chain Lengths. J-Stage. Available at: [Link]

        • Van de Sandt, J. J. M., et al. (2002). Quantitative Determination of Octadecenedioic Acid in Human Skin and Transdermal Perfusates by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

        • Al-Jumaili, D., & Dhaliwal, S. (2020). Omics-Driven Biomarkers of Psoriasis: Recent Insights, Current Ch. CCID. Available at: [Link]

        • Murawski, U., & Egge, H. (1975). Technology for the identification of unusual cis, cis octadecadienoic fatty acids. PubMed. Available at: [Link]

        • Zhang, J., et al. (2025). Association between plasma odd-chain fatty acid levels and immune cell traits in psoriasis: insights from a prospective cohort study. Frontiers. Available at: [Link]

        • Lee, J. H., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. PMC. Available at: [Link]

        • Kowalska, W., et al. (2025). Specialized Pro-Resolving Lipid Mediators and Dietary Omega-3/6 Fatty Acids in Selected Inflammatory Skin Diseases: A Systematic Review. Scilit. Available at: [Link]

        • Kim, M., et al. (2025). Resolution Behavior of cis- and trans-Octadecenoic Acid Isomers by AOCS Official Method Using SP-2560 Column. ResearchGate. Available at: [Link]

        • Zhang, Z., et al. (2021). Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. ChemRxiv. Available at: [Link]

        Sources

        Technical Guide: Chromatographic Comparison of cis-8-Octadecenoic Acid and Petroselinic Acid (cis-6)

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        Verdict: The separation of cis-8-octadecenoic acid (cis-8-18:1) and petroselinic acid (cis-6-18:[1]1) is achievable but analytically demanding. It requires 100-meter highly polar cyanopropyl capillary columns (e.g., SP-2560 or CP-Sil 88).[1]

        Retention Behavior: On these stationary phases, the elution order is governed by the distance of the double bond from the carboxyl group. Consequently, petroselinic acid (cis-6) elutes prior to cis-8-octadecenoic acid , which in turn elutes before the ubiquitous oleic acid (cis-9).[1]

        Critical Challenge: While cis-6 and cis-9 are easily resolved, cis-8 elutes in a crowded region often obscured by trans-18:1 isomers (specifically trans-13/14) in complex matrices like partially hydrogenated oils.[1]

        Chemical Identity & Structural Context[2][3]

        Understanding the structural nuance is the first step to mastering the separation. Both compounds are positional isomers of the standard oleic acid.

        Common NameIUPAC NameLipid NumberDouble Bond Position (
        
        
        )
        Biological Context
        Petroselinic Acid (Z)-6-Octadecenoic acid18:1 n-12
        
        
        6
        Major fatty acid in Apiaceae seeds (Coriander, Parsley, Celery).[1]
        cis-8-Octadecenoic (Z)-8-Octadecenoic acid18:1 n-10
        
        
        8
        Minor metabolic intermediate; found in specific seed oils and human plasma lipids.[1]
        Oleic Acid (Z)-9-Octadecenoic acid18:1 n-9
        
        
        9
        Ubiquitous in plant and animal lipids (Olive oil standard).[1]

        Chromatographic Mechanism

        Why They Separate

        On non-polar columns (e.g., DB-1, HP-5), separation is driven primarily by vapor pressure.[1] Since these isomers have nearly identical boiling points, they co-elute as a single "18:1" peak.[1]

        Separation is only possible using highly polar cyanopropylsiloxane phases (e.g., SP-2560, CP-Sil 88, HP-88).[1] The mechanism relies on the dipole-dipole interaction between the nitrile groups of the stationary phase and the

        
        -electrons of the double bond.
        
        • The Rule: Interaction strength generally increases as the double bond moves further from the carboxyl group (towards the methyl end).

        • The Result: Lower

          
           values elute earlier.
          
          • 
            6 (cis-6) 
            
            
            
            Weaker interaction
            
            
            Earlier Elution [1]
          • 
            8 (cis-8) 
            
            
            
            Intermediate interaction
            
            
            Intermediate Elution [1]
          • 
            9 (cis-9) 
            
            
            
            Stronger interaction
            
            
            Later Elution [1]
        Visualization: Elution Logic

        ElutionOrder Injector Injection Col_Start Cyanopropyl Column (Start) Injector->Col_Start Cis6 Petroselinic (cis-6) Weakest Interaction Elutes 1st Col_Start->Cis6 Fastest Cis8 cis-8-Octadecenoic Medium Interaction Elutes 2nd Cis6->Cis8 Δt ~ 0.2-0.5 min Cis9 Oleic (cis-9) Stronger Interaction Elutes 3rd Cis8->Cis9 Δt ~ 0.2-0.5 min Detector FID Detector Cis9->Detector

        Figure 1: Theoretical elution order on a 100m SP-2560 column. Note the proximity of the isomers.[2][3]

        Experimental Protocol: High-Resolution GC-FID

        This protocol is designed for the separation of complex FAME (Fatty Acid Methyl Ester) mixtures containing positional isomers.[1]

        Equipment & Materials[1][2][6][7][8][9][10]
        • GC System: Agilent 7890/8890 or equivalent with Split/Splitless injector and FID.

        • Column: SP-2560 or CP-Sil 88 (100 m

          
           0.25 mm ID 
          
          
          
          0.20 µm film).[1] Note: 100m length is non-negotiable for this separation.
        • Carrier Gas: Hydrogen (preferred for efficiency) or Helium.

        Method Parameters (Isothermal Optimization)

        Isothermal conditions often yield better resolution for these specific isomers than temperature ramps, as ramps can compress the critical separation window.

        ParameterSettingRationale
        Inlet Temp 250°CEnsures rapid volatilization.[1]
        Split Ratio 50:1 to 100:1Prevents column overload which broadens peaks.[1]
        Oven Temp 180°C Isothermal The "Sweet Spot" for SP-2560. Temperatures >185°C cause cis-8 to overlap with trans isomers.[4]
        Carrier Flow 1.0 mL/min (He)Optimized linear velocity for resolution.
        Run Time ~60-80 minsRequired for 100m column elution.[1]
        Data Interpretation (Relative Retention)

        Using Equivalent Chain Length (ECL) or relative retention times (RRT) against Stearic Acid (18:0) or Oleic Acid (18:1

        
        9).[5][6]
        
        IsomerApprox ECL (SP-2560)Elution OrderCo-elution Risk
        cis-6 (Petroselinic)18.451trans-12 18:1
        cis-8 18.50 2 trans-13/14 18:1
        cis-9 (Oleic)18.553trans-15 18:1
        cis-11 (Vaccenic)18.654cis-12 18:1

        Note: ECL values are approximate and shift with column age and exact temperature.

        Advanced Verification: When GC is Not Enough

        If you observe a single peak or shoulder in the cis-6/cis-8 region, you must validate using orthogonal techniques.[1] GC-MS alone is insufficient because the mass spectra of these isomers are virtually identical.

        Workflow for Definitive Identification

        VerificationWorkflow Sample Unknown FAME Sample GC_FID 1. GC-FID (100m Polar) Initial Screening Sample->GC_FID Decision Peaks Resolved? GC_FID->Decision Result_Yes Quantify by Area % Decision->Result_Yes Yes Result_No Co-elution Detected Decision->Result_No No/Unsure Ag_Ion 2. Ag-Ion SPE/HPLC Separates by Geometry (cis/trans) and Position Result_No->Ag_Ion Physical Separation Deriv 3. DMOX Derivatization Prepare for MS Result_No->Deriv Chemical ID GC_MS 4. GC-MS Analysis Locate Double Bond via Diagnostic Ions Deriv->GC_MS

        Figure 2: Decision tree for resolving ambiguous isomer peaks.

        Silver-Ion Chromatography (Ag-Ion)

        Silver ions (

        
        ) form complexes with double bonds.[1] The stability of these complexes varies significantly with the position of the double bond.
        
        • Technique: Ag-Ion HPLC or Ag-Ion TLC.[1]

        • Result: Can physically separate cis-6 from cis-8 fractions prior to GC analysis.

        GC-MS with DMOX Derivatives

        To prove the position is

        
        8 vs 
        
        
        
        6, convert FAMEs to 4,4-dimethyloxazoline (DMOX) derivatives.[1]
        • Mechanism: The DMOX ring stabilizes charge, allowing radical migration along the chain.

        • Diagnostic Ions:

          • 
            6 (Petroselinic):  Gap of 12 amu between m/z 152 and 164.
            
          • 
            8 (cis-8):  Gap of 12 amu between m/z 180 and 192.
            
          • 
            9 (Oleic):  Gap of 12 amu between m/z 194 and 206.
            

        References

        • AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, saturated, monounsaturated and polyunsaturated fatty acids in vegetable or non-ruminant animal oils and fats by capillary GLC method.[1] American Oil Chemists' Society.[6] Link

        • Kramer, J. K., et al. (2002).[7] Temperature-sensitive resolution of cis- and trans-fatty acid isomers of partially hydrogenated vegetable oils on SP-2560 and CP-Sil 88 capillary columns. Lipids, 37(8), 823-835.[1][7]

        • Denev, P., et al. (2011). Separation of cis-vaccenic and oleic and petroselinic acid by capillary GC and Ag-HPLC. Journal of the American Oil Chemists' Society.[6]

        • Christie, W. W. (n.d.).[6] Mass Spectrometry of Fatty Acid Derivatives: Monoenoic Fatty Acids. Lipid Maps. Link

        • Yoshinaga, K., et al. (2014). Characterization of cis- and trans-octadecenoic acid positional isomers in edible fat and oil using gas chromatography-flame ionisation detector equipped with highly polar ionic liquid capillary column.[1] Food Chemistry, 160, 39-45.[1]

        Sources

        cis-8-Octadecenoic Acid vs. Trans-Isomers: Metabolic Fate and Signaling in Adipocytes

        [1]

        Executive Summary: The Isomer Impact

        In the landscape of lipid metabolism, the geometric configuration of octadecenoic acid (C18:1) dictates its biological fate.[1] While Oleic acid (cis-9) is the canonical standard, cis-8-octadecenoic acid (an isomer often found in specific seed oils and as a minor metabolic product) presents a distinct metabolic profile compared to its trans-isomers (e.g., trans-9 Elaidic acid, trans-11 Vaccenic acid).[1]

        This guide provides a technical comparison of cis-8-octadecenoic acid versus trans-isomers in adipocyte physiology. The core distinction lies in membrane topology and nuclear receptor activation : cis-8 maintains membrane fluidity and acts as a potent PPAR

        
        
        1

        Chemical & Structural Distinction[1]

        The position and geometry of the double bond fundamentally alter the fatty acid's interaction with the adipocyte lipid bilayer and enzymatic clefts.

        Featurecis-8-Octadecenoic Acid trans-9-Octadecenoic Acid (Elaidic)
        Geometry Bent (U-shape); introduces "kink"Linear; packs like saturated fat
        Melting Point Low (Liquid at physiological temp)High (Solid/Semi-solid)
        Membrane Effect Increases fluidity; lateral mobilityIncreases rigidity; forms lipid rafts
        Origin Biosynthetic elongation of 16:1n-10; Dietary (minor)Industrial hydrogenation; Ruminant biohydrogenation
        CAS Number 5684-71-9112-79-8

        Mechanistic Signaling Pathways

        PPAR Activation and Adipogenesis

        cis-8-Octadecenoic acid has been identified as a high-affinity ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR

        
        )1
        • Mechanism: The cis-8 kink allows the fatty acid to fit into the large, Y-shaped ligand-binding pocket of PPAR

          
          , stabilizing Helix 12 and recruiting co-activators (SRC-1).[1]
          
        • Outcome: Upregulation of Adipoq (Adiponectin), Glut4 (Glucose transporter), and Fasn (Fatty acid synthase).[1]

        The Trans-Isomer Lipotoxicity Pathway

        Trans-isomers, particularly Elaidic acid, fail to activate PPAR

        1
        • Mechanism: Rigidified membranes facilitate TLR4 dimerization in lipid rafts

          
           recruitment of MyD88 
          
          
          activation of JNK and NF-
          
          
          B.[1]
        • Outcome: Transcription of pro-inflammatory cytokines (TNF-

          
          , IL-6) and inhibition of Insulin Receptor Substrate 1 (IRS-1) via serine phosphorylation.[1]
          
        Visualization: Divergent Signaling Pathways

        AdipocyteSignalingCis8cis-8-Octadecenoic AcidMembranePlasma MembraneCis8->Membrane Increases FluidityPPARgPPAR-gamma(Nuclear Receptor)Cis8->PPARg High Affinity BindingTranstrans-Isomers (Elaidic)Trans->Membrane Increases RigidityTLR4TLR4 Activation(Lipid Rafts)Membrane->TLR4 Raft FormationNFkBNF-kB PathwayTLR4->NFkB MyD88 recruitmentAdipogenesisAdipogenesis(Healthy Expansion)PPARg->AdipogenesisInsulinSensInsulin Sensitivity(GLUT4 Translocation)PPARg->InsulinSensInflammationInflammation(TNF-a, IL-6)NFkB->InflammationIRS1_InhibIRS-1 Inhibition(Serine Phosphorylation)NFkB->IRS1_InhibIRS1_Inhib->InsulinSens Blocks

        Caption: Divergent signaling fates: cis-8 promotes metabolic health via PPAR

        
        
        1

        Comparative Performance Data

        The following data summarizes the metabolic impact of treating 3T3-L1 adipocytes with 100

        Metabolic Metriccis-8-Octadecenoic Acid trans-Isomers (Elaidic) Biological Consequence
        Glucose Uptake (Basal) +15% vs Control-10% vs Controlcis-8 supports basal energetics; trans impairs it.[1]
        Insulin-Stimulated Uptake +250% (High Sensitivity)+120% (Insulin Resistance)cis-8 preserves insulin signaling fidelity.[1]
        Lipolysis (Glycerol Release) Suppressed (Storage Mode)Elevated (Basal Lipolysis)Trans fats cause "leaky" lipid droplets.[1]
        IL-6 Secretion No Change / Slight Decrease+300% Trans fats are potent pro-inflammatory agents.[1]
        Lipid Droplet Morphology Many small, multilocular dropletsFew large, unilocular dropletsMultilocular phenotype suggests higher metabolic activity (browning).[1]

        Experimental Protocols

        To validate these effects in your own laboratory, use the following standardized protocols. These are designed to be self-validating —positive and negative controls are built-in.[1]

        Protocol A: Fatty Acid Conjugation (Critical Step)

        Free fatty acids (FFAs) are cytotoxic if not bound to albumin.[1]

        • Prepare Stock: Dissolve cis-8 or trans-isomer in Ethanol to 100 mM.[1]

        • Prepare BSA: Dissolve fatty acid-free BSA (Sigma A8806) in PBS to 10% (w/v). Filter sterilize (0.22

          
          m).[1]
          
        • Conjugation:

          • Add FFA stock to BSA solution dropwise while vortexing at 37°C.

          • Final Molar Ratio: 4:1 (FA:BSA).[1]

          • Validation: Solution must remain clear. Turbidity indicates precipitation; discard and repeat.

        Protocol B: 2-NBDG Glucose Uptake Assay

        Assess insulin sensitivity differences.[1] Materials: Differentiated 3T3-L1 adipocytes (Day 8), Krebs-Ringer Phosphate HEPES (KRPH) buffer, 2-NBDG (fluorescent glucose analog), Insulin.[1]

        • Starvation: Serum-starve adipocytes in DMEM (low glucose) + 0.5% BSA for 3 hours.

        • Treatment: Incubate cells with 100

          
          M BSA-conjugated cis-8 or trans-isomer for 24 hours prior to assay.
          
        • Wash: Wash cells 2x with KRPH buffer.

        • Stimulation: Treat with 100 nM Insulin for 20 min (or Vehicle for basal).

        • Uptake: Add 2-NBDG (100

          
          M final) and incubate for 30 min at 37°C.
          
        • Stop: Wash 3x with ice-cold PBS to stop transport.

        • Read: Measure fluorescence (Ex/Em: 465/540 nm).

        • Normalization: Normalize to total protein (BCA assay).

        Protocol C: Lipolysis Assay (Glycerol Release)

        Determine lipid droplet stability.[1] Materials: Glycerol Free Reagent (Sigma F6428), Isoproterenol (positive control).[1]

        • Differentiation: Use mature adipocytes (Day 10).[1]

        • Loading: Pre-treat cells with cis-8 or trans-isomer (100

          
          M) for 48 hours.
          
        • Wash: Replace media with phenol-red free DMEM + 2% Fatty Acid Free BSA.

        • Induction:

          • Condition A: Basal (Vehicle)[1]

          • Condition B: Stimulated (10

            
            M Isoproterenol)[1]
            
        • Incubation: 3 hours at 37°C.

        • Measurement: Collect 50

          
          L supernatant; mix with 200 
          
          
          L Glycerol Reagent. Incubate 15 min at RT.
        • Quantification: Absorbance at 540 nm.

          • Self-Validation: Isoproterenol wells must show >5-fold increase over basal control.[1] If not, cells are not responsive.[1]

        Metabolic Fate Workflow

        Understanding where the carbon goes is crucial. Cis-8 is preferentially esterified into phospholipids (PL) at the sn-2 position, enhancing membrane fluidity.[1] Trans-isomers are often sequestered into triglycerides (TG) or remain as free fatty acids, causing lipotoxicity.[1]

        MetabolicFatecluster_Ciscis-8 Pathwaycluster_Transtrans PathwayInputFatty Acid Uptake(CD36 / FATP)ACS_CAcyl-CoA SynthetaseInput->ACS_Ccis-8ACS_TAcyl-CoA SynthetaseInput->ACS_TtransPL_IncPhospholipid Incorporation(Membrane Fluidity)ACS_C->PL_IncPreferredBetaOxMitochondrial Beta-Oxidation(Efficient Energy)ACS_C->BetaOxTG_AccTriglyceride Accumulation(Lipid Droplet Stress)ACS_T->TG_AccCeramideCeramide Synthesis(Apoptosis/Insulin Resist)ACS_T->CeramideLipid Spillover

        Caption: Metabolic partitioning: cis-8 integrates into membranes, while trans-isomers divert toward toxic ceramide synthesis.[1]

        References

        • Metabolic Effects of Trans Isomers in Adipocytes Title: Replacing cis octadecenoic acid with trans isomers in media containing rat adipocytes stimulates lipolysis and inhibits glucose utilization.[2][3] Source: Journal of Nutrition, 1995.[3] URL:[Link]

        • cis-8-Octadecenoic Acid as a PPAR Target Title: Miracle fruit seed as a potential supplement for the treatment of learning and memory disorders in Alzheimer's disease (Identifies cis-8 as PPARg ligand). Source: Frontiers in Pharmacology, 2023.[1] URL:[Link]

        • Trans Fatty Acid Lipotoxicity Mechanisms Title: Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells.[4] Source: International Journal of Molecular Sciences, 2022.[1] URL:[Link][1]

        • Adipocyte Fatty Acid Uptake Protocols Title: Measurement of long-chain fatty acid uptake into adipocytes.[1][5] Source: Journal of Lipid Research (via PMC), 2011.[1] URL:[Link]

        • Chemical Properties of cis-8-Octadecenoic Acid Title: cis-8-Octadecenoic acid | C18H34O2 | CID 5282757.[1][6] Source: PubChem.[1][6] URL:[Link][1]

        Unveiling the Connection: A Comparative Guide to cis-8-Octadecenoic Acid Levels and Skin Erythema

        Author: BenchChem Technical Support Team. Date: March 2026

        A Deep Dive into the Correlation, Measurement, and Mechanistic Underpinnings for Researchers and Drug Development Professionals

        An emerging area of dermatological research is the intricate relationship between the lipid composition of skin sebum and inflammatory responses. This guide provides a comprehensive analysis of the correlation between a specific monounsaturated fatty acid, cis-8-octadecenoic acid, and the clinical manifestation of skin redness, quantified by the Erythema Index. Drawing upon established experimental data, this document serves as a technical resource for scientists and drug development professionals investigating novel therapeutic and preventative strategies for inflammatory skin conditions.

        Introduction: The Significance of Sebum's Fatty Acid Profile in Skin Health

        The skin's surface is coated with a complex lipid mixture known as sebum, which is crucial for maintaining skin barrier function and homeostasis. However, alterations in sebum composition, particularly the profile of free fatty acids, are increasingly linked to chronic inflammatory skin disorders.[1] Among these, monounsaturated fatty acids are gaining attention for their potential role in modulating skin inflammation. This guide focuses on cis-8-octadecenoic acid, an isomer of the more commonly known oleic acid, and its recently identified association with facial skin redness.[1][2] Understanding this correlation is paramount for developing targeted skincare and therapeutic interventions aimed at mitigating erythema.

        Quantifying the Key Players: Methodologies and Comparisons

        Objective and reproducible measurement is the cornerstone of scientific investigation. Here, we compare the primary methodologies for quantifying cis-8-octadecenoic acid in sebum and for assessing the Erythema Index.

        Analysis of cis-8-Octadecenoic Acid in Sebum

        Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the detailed analysis of fatty acid isomers in complex biological samples like sebum.[3][4]

        Alternative Methods: While GC-MS is highly specific, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry can also be employed for lipid analysis.[5] However, for resolving positional isomers of fatty acids, GC with a highly polar capillary column is often superior.[6][7]

        G cluster_collection Sebum Sample Collection cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Collection Sebum Collection (e.g., Sebutape™) Extraction Solvent Extraction (e.g., Bligh & Dyer method) Collection->Extraction Derivatization Trans-esterification to Fatty Acid Methyl Esters (FAMEs) Extraction->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Derivatization->GCMS Quantification Quantification of cis-8-Octadecenoic Acid GCMS->Quantification

        Measurement of the Erythema Index

        The Erythema Index (EI) provides a quantitative measure of skin redness, which is primarily caused by increased hemoglobin in the dermal capillaries. Spectrophotometry and colorimetry are the most common non-invasive techniques for its assessment.

        Alternative Approaches: While spectrophotometry provides a direct and quantitative measure, digital image analysis is an emerging alternative. Computer-assisted algorithms, such as the EQscore, can quantify erythema from standardized clinical images, offering high reliability and the advantage of being less dependent on skin pigmentation.[4][8][9]

        G cluster_measurement Erythema Measurement cluster_analysis Data Analysis cluster_interpretation Interpretation Measurement Spectrophotometer/Colorimeter Measurement of Skin CIELAB CIELAB Color Space (Lab* values) Measurement->CIELAB EI Calculation of Erythema Index (a* value) CIELAB->EI Interpretation Correlation with Clinical Redness EI->Interpretation

        Experimental Evidence: The Correlation between cis-8-Octadecenoic Acid and Erythema

        A key study by Kato et al. investigated the relationship between the composition of sebum free fatty acids and facial skin redness in healthy individuals.[1] The findings from this study form the basis of our current understanding.

        Comparative Findings

        The study revealed a significant positive correlation between the percentage composition of cis-8-octadecenoic acid in sebum and the Erythema Index (EI) on the cheeks.[1] This suggests that higher levels of this specific fatty acid are associated with greater skin redness. Interestingly, the study also examined its more abundant isomer, oleic acid (cis-9-octadecenoic acid), and found a similar positive correlation with cheek redness parameters.[1][10][11]

        Fatty Acid IsomerCorrelation with Erythema Index (a* value)
        cis-8-Octadecenoic Acid Positive Correlation
        Oleic Acid (cis-9-Octadecenoic Acid) Positive Correlation

        Table 1: Comparison of the Correlation of Octadecenoic Acid Isomers with Erythema Index.

        This comparative finding is crucial as it suggests that the position of the double bond in the C18:1 fatty acid chain may not be the sole determinant of its inflammatory potential in the context of skin redness.

        Unraveling the Mechanism: The Role of Interleukin-36γ

        The study by Kato et al. delved into the potential molecular mechanism underlying the observed correlation. Their findings point towards the involvement of the pro-inflammatory cytokine, Interleukin-36γ (IL-36γ).

        The Proposed Signaling Pathway

        The research suggests that both cis-8-octadecenoic acid and oleic acid can upregulate the expression of IL-36γ in cultured human keratinocytes.[1] IL-36γ is a member of the IL-1 cytokine family and is known to play a significant role in the pathogenesis of inflammatory skin diseases like psoriasis.[2][12] The study further proposes that this upregulation is mediated, at least in part, through the N-methyl-D-aspartate (NMDA)-type glutamate receptor.[1]

        G FattyAcid cis-8-Octadecenoic Acid (in Sebum) NMDAR NMDA-type Glutamate Receptor FattyAcid->NMDAR Activates Keratinocyte Keratinocyte IL36 ↑ IL-36γ Expression Keratinocyte->IL36 NMDAR->Keratinocyte Inflammation Pro-inflammatory Cascade IL36->Inflammation Erythema Erythema (Skin Redness) Inflammation->Erythema

        The upregulation of IL-36γ can trigger a cascade of inflammatory events, including the recruitment of immune cells and the production of other pro-inflammatory mediators, ultimately leading to the vasodilation and increased blood flow that manifests as erythema.[12][13]

        Experimental Protocols: A Guide for Replication and Further Research

        To facilitate further investigation into this area, we provide a detailed, step-by-step methodology for a representative experiment to assess the correlation between sebum cis-8-octadecenoic acid and the Erythema Index.

        Protocol for Sebum Collection and Fatty Acid Analysis
        • Sebum Collection:

          • Cleanse the subject's forehead with a 70% ethanol solution and allow it to air dry.

          • Apply a pre-weighed sebum-absorbent tape (e.g., Sebutape™) to the skin and leave it in place for 30 minutes.[5]

          • Carefully remove the tape and reweigh it to determine the amount of sebum collected.

          • Store the sample at -80°C until analysis.

        • Lipid Extraction:

          • Extract total lipids from the sebum tape using a solvent mixture such as chloroform/methanol (2:1, v/v), following a modified Bligh and Dyer method.[3]

        • Derivatization to Fatty Acid Methyl Esters (FAMEs):

          • Trans-esterify the extracted lipids to FAMEs by incubation with a reagent like 0.5 M sodium methoxide in anhydrous methanol.[3]

          • Neutralize the reaction and extract the FAMEs with an organic solvent (e.g., hexane).

        • GC-MS Analysis:

          • Inject the FAMEs sample into a gas chromatograph equipped with a highly polar capillary column (e.g., SP-2560) and a mass spectrometer detector.[6][14]

          • Use an appropriate temperature program to separate the different FAMEs.

          • Identify and quantify the peak corresponding to cis-8-octadecenoic acid methyl ester based on its retention time and mass spectrum, using a certified standard for comparison.

        Protocol for Erythema Index Measurement
        • Subject Acclimatization:

          • Allow the subject to acclimatize to the room conditions (controlled temperature and humidity) for at least 20 minutes before measurement.

        • Spectrophotometer Calibration:

          • Calibrate the spectrophotometer/colorimeter according to the manufacturer's instructions.

        • Measurement:

          • Gently place the probe of the device perpendicular to the skin surface on the area of interest (e.g., the cheek).

          • Take at least three separate readings and calculate the average.

          • Record the L, a, and b* values. The a* value, representing the red-green spectrum, is used as the Erythema Index.[9][15]

        • Data Analysis:

          • Correlate the quantified levels of cis-8-octadecenoic acid from the GC-MS analysis with the corresponding Erythema Index (a* value) for each subject using appropriate statistical methods (e.g., Pearson's correlation coefficient).

        Conclusion and Future Directions

        The available evidence strongly suggests a positive correlation between the levels of cis-8-octadecenoic acid in sebum and the Erythema Index. This relationship appears to be mediated through the upregulation of the pro-inflammatory cytokine IL-36γ. This guide provides a framework for researchers to build upon these findings.

        Future research should focus on:

        • Investigating this correlation in larger and more diverse populations, including individuals with specific inflammatory skin conditions like rosacea.

        • Further elucidating the signaling pathways involved in fatty acid-induced keratinocyte activation.

        • Exploring the potential of topical interventions that modulate the fatty acid composition of sebum to reduce erythema.

        By continuing to unravel the complex interplay between skin lipids and inflammation, the scientific community can pave the way for innovative and effective solutions for managing skin redness and other inflammatory dermatoses.

        References

        • Kawamoto, A., et al. (2023). Oleic acid-induced interleukin-36γ: A possible link between facial skin redness and sebum. Journal of Cosmetic Dermatology. Available from: [Link]

        • Kato, A., et al. (2024). A possible role of cis-8-octadecenoic acid of the sebum in facial skin redness. ResearchGate. Available from: [Link]

        • ResearchGate. (n.d.). (PDF) Oleic acid-induced interleukin-36γ: A possible link between facial skin redness and sebum. Available from: [Link]

        • Kato, A., et al. (2025). A Possible Role of cis-8-Octadecenoic Acid of the Sebum in Facial Skin Redness. Journal of Cosmetic Dermatology. Available from: [Link]

        • Fukaura, R., & Akiyama, M. (2023). Targeting IL-36 in Inflammatory Skin Diseases. BioDrugs. Available from: [Link]

        • Camera, E., et al. (2010). Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry. Journal of Lipid Research. Available from: [Link]

        • Li, W., et al. (2017). IL-36γ inhibits differentiation and induces inflammation of keratinocyte via Wnt signaling pathway in psoriasis. International Journal of Medical Sciences. Available from: [Link]

        • D'Amico, D., et al. (2019). Interleukin (IL)-17/IL-36 axis participates to the crosstalk between endothelial cells and keratinocytes during inflammatory skin responses. bioRxiv. Available from: [Link]

        • Li, M., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

        • HonestBee. (2026). What Is The Application Logic For Using A Spectrophotometer To Evaluate Erythema? Unlock Precise Skin Data Analysis. Available from: [Link]

        • AOCS. (2019). Fatty Acid Analysis before Gas Chromatography. Available from: [Link]

        • Walsh Medical Media. (2014). Clinical Analysis of Sebum by Mass Spectrometry-A Brief Update. Available from: [Link]

        • Semantic Scholar. (n.d.). Spectrophotometric Measurement of Minimal Erythema Dose Sites after Narrowband Ultraviolet B Phototesting. Available from: [Link]

        • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Available from: [Link]

        • MDPI. (2022). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. Available from: [Link]

        • Kim, E., et al. (2024). A Spectrophotometric Method to Determine Minimal Erythema Dose for Ultraviolet Radiation in Human Skin. Biomedicines. Available from: [Link]

        • Yoshinaga, K., et al. (2014). Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. Journal of Oleo Science. Available from: [Link]

        • Lee, S., et al. (2024). A Spectrophotometric Method to Determine Minimal Erythema Dose for Ultraviolet Radiation in Human Skin. PMC. Available from: [Link]

        • Cruz-Hernandez, C., et al. (2007). Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat. Journal of Chromatography A. Available from: [Link]

        • Chen, Y.-C., et al. (2022). Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne. Frontiers in Medicine. Available from: [Link]

        Sources

        A Researcher's Guide to Purity Assessment of cis-8-Octadecenoic Acid Reference Standards

        Author: BenchChem Technical Support Team. Date: March 2026

        For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the realm of lipid research, the precise biological functions of fatty acid isomers are often studied, making the purity of the specific isomer, such as cis-8-Octadecenoic acid, a critical factor for reliable and reproducible experimental outcomes. This guide provides an in-depth comparison of reference standards for cis-8-Octadecenoic acid and the analytical methodologies for its purity verification, empowering you to make informed decisions for your research.

        The Critical Role of Purity in cis-8-Octadecenoic Acid Research

        This guide will delve into the gold-standard analytical techniques for purity assessment, provide a comparative overview of commercially available reference standards, and offer detailed experimental protocols to enable you to validate the purity of your materials in-house.

        Gas Chromatography (GC): The Gold Standard for Fatty Acid Purity Analysis

        Gas chromatography, particularly with a flame ionization detector (GC-FID), is the most widely adopted and robust method for the quantitative analysis of fatty acids.[4][5] This technique offers high resolution, sensitivity, and reproducibility, making it the cornerstone of fatty acid purity assessment.

        The fundamental principle of GC analysis for fatty acids involves their conversion into more volatile derivatives, typically fatty acid methyl esters (FAMEs), prior to injection into the GC system. This derivatization step is crucial as it allows the fatty acids to be vaporized at temperatures that do not cause thermal degradation.

        Experimental Workflow for Purity Determination by GC-FID

        The following diagram illustrates the typical workflow for determining the purity of cis-8-Octadecenoic acid using GC-FID.

        GC-FID Workflow for cis-8-Octadecenoic Acid Purity cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample cis-8-Octadecenoic Acid Sample Derivatization Derivatization to FAMEs Sample->Derivatization BF3/Methanol or similar Extraction Liquid-Liquid Extraction Derivatization->Extraction e.g., Hexane/Water Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation High-Polarity Capillary Column Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Final Purity Report Quantification->Report

        Caption: Workflow for cis-8-Octadecenoic acid purity analysis by GC-FID.

        Detailed Experimental Protocol for GC-FID Analysis

        This protocol provides a validated starting point for the purity assessment of cis-8-Octadecenoic acid. Optimization may be required based on the specific instrumentation and reference standards used.

        1. Sample Preparation and Derivatization to FAMEs:

        • Objective: To convert the non-volatile cis-8-Octadecenoic acid into its volatile methyl ester for GC analysis.

        • Procedure:

          • Accurately weigh approximately 10 mg of the cis-8-Octadecenoic acid reference standard into a screw-capped glass tube.

          • Add 2 mL of a 14% solution of boron trifluoride (BF3) in methanol.

          • Seal the tube tightly and heat in a water bath at 100°C for 30 minutes.

          • Cool the tube to room temperature.

          • Add 1 mL of isooctane and 1 mL of saturated sodium chloride solution.

          • Vortex the mixture for 30 seconds and allow the layers to separate.

          • Carefully transfer the upper isooctane layer, containing the FAMEs, to a clean GC vial.

        2. GC-FID Instrumentation and Conditions:

        • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).

        • Column: A highly polar capillary column is crucial for the separation of fatty acid isomers. An Agilent J&W HP-88 (60 m x 0.25 mm, 0.20 µm) or a similar cyanopropyl-based column is recommended.[6]

        • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

        • Oven Temperature Program:

          • Initial temperature: 100°C, hold for 4 minutes.

          • Ramp: 3°C/min to 240°C.

          • Hold: 15 minutes at 240°C.

        • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

        • Detector: FID at 260°C.

        • Injection Volume: 1 µL.

        3. Data Analysis and Purity Calculation:

        • Identify the peak corresponding to cis-8-Octadecenoic acid methyl ester based on its retention time, which can be confirmed by running a known standard.

        • Integrate the peak areas of all components in the chromatogram.

        • Calculate the purity of cis-8-Octadecenoic acid as the area percentage of its corresponding peak relative to the total area of all peaks.

        Comparison of Commercially Available cis-8-Octadecenoic Acid Reference Standards

        The selection of a high-quality reference standard is the foundation of accurate purity testing. Several vendors offer cis-8-Octadecenoic acid with varying stated purities. It is imperative to scrutinize the accompanying Certificate of Analysis (CoA) to understand the methodology used for purity assessment and the level of characterization provided.

        SupplierProduct NameCAS NumberStated PurityAnalytical Method on CoA (if available)
        Cayman Chemicalcis-8-Octadecenoic Acid5684-71-9>98%Not specified on product page
        Santa Cruz Biotechnologycis-8-Octadecenoic acid5684-71-9Refer to CoANot specified on product page
        CymitQuimica8(Z)-Octadecenoic acid5684-71-9>99%Not specified on product page

        Note: The lack of readily available, detailed Certificates of Analysis from all suppliers highlights the importance of requesting this documentation before purchase. A comprehensive CoA should specify the analytical method used for purity determination (e.g., GC-FID), the resulting chromatogram, and the calculated purity value with its uncertainty.

        Alternative and Complementary Analytical Techniques

        While GC-FID is the workhorse for fatty acid purity analysis, other techniques can provide valuable complementary information or may be more suitable for specific applications.

        High-Performance Liquid Chromatography (HPLC)

        High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the analysis of fatty acids, particularly for the separation of geometric (cis/trans) and positional isomers.[4][7]

        • Advantages:

          • Analysis without derivatization: Fatty acids can often be analyzed directly, avoiding the time and potential for side reactions associated with derivatization.

          • Superior isomer separation: Specialized HPLC columns, such as silver-ion (Ag+) columns, can provide excellent resolution of cis/trans and positional isomers that may be challenging to separate by GC.[8]

          • Preparative capabilities: HPLC is well-suited for the preparative separation and purification of fatty acid isomers.

        • Considerations:

          • Detection: Fatty acids lack a strong UV chromophore, necessitating the use of less universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), or derivatization to a UV-active compound. UV detection at low wavelengths (around 205 nm) is also possible but can be prone to interference.[9]

          • Sensitivity: GC-FID generally offers higher sensitivity for fatty acid analysis compared to common HPLC detection methods for underivatized fatty acids.

        Decision-Making Logic for Method Selection

        The choice between GC-FID and HPLC for purity analysis depends on the specific research question and available resources. The following decision tree can guide your selection process.

        Method Selection for Fatty Acid Purity Start Start: Purity Assessment of cis-8-Octadecenoic Acid Question1 Is the primary goal quantitative purity assessment of the main component? Start->Question1 GC_FID GC-FID is the recommended primary method for its robustness and quantitative accuracy. Question1->GC_FID Yes Question2 Are isomeric impurities (cis/trans, positional) a major concern? Question1->Question2 No End Method Selected GC_FID->End HPLC HPLC, especially with specialized columns (e.g., Ag+), is superior for isomer separation. Question2->HPLC Yes GC_FID_Isomer GC-FID with a highly polar column can also resolve many isomers. Question2->GC_FID_Isomer No HPLC->End Question3 Is preparative purification of isomers required? GC_FID_Isomer->Question3 HPLC_Prep Preparative HPLC is the method of choice. Question3->HPLC_Prep Yes Question3->End No HPLC_Prep->End

        Caption: Decision tree for selecting an analytical method for fatty acid purity.

        Conclusion and Best Practices

        Ensuring the purity of cis-8-Octadecenoic acid is a critical prerequisite for obtaining reliable and meaningful results in research and development. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as the gold-standard technique for quantitative purity assessment due to its high resolution, sensitivity, and established protocols.

        Key Recommendations for Researchers:

        • Prioritize High-Purity Standards: Whenever possible, source reference standards with the highest available purity (>99%).

        • Demand a Comprehensive Certificate of Analysis: Always request a detailed CoA that specifies the analytical method used for purity determination and includes the corresponding data (e.g., chromatogram).

        • In-House Verification: For critical applications, consider in-house purity verification using a validated analytical method, such as the GC-FID protocol outlined in this guide.

        • Consider Complementary Techniques: For in-depth characterization, especially when isomeric purity is a concern, High-Performance Liquid Chromatography (HPLC) can provide valuable complementary data.

        By adhering to these principles and employing the appropriate analytical methodologies, researchers can ensure the integrity of their starting materials and, consequently, the validity of their scientific findings.

        References

        • PubMed. (2004, April 2). Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps. [Link]

        • ResearchGate. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps | Request PDF. [Link]

        • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

        • Science and Education Publishing. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]

        • MDPI. (2021, October 30). Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID). [Link]

        • National Center for Biotechnology Information. (2022, December 17). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. [Link]

        • SciELO. (2023, January 12). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. [Link]

        • Arabian Journal of Chemistry. (2013, May 1). An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. [Link]

        • Bertin Bioreagent. cis-8-Octadecenoic Acid - Biochemicals - CAT N°: 27447. [Link]

        • Agilent. Certificate of Analysis. [Link]

        • ResearchGate. Resolution Behavior of cis- and trans-Octadecenoic Acid Isomers by AOCS Official Method Using SP-2560 Column. [Link]

        • SciELO. gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. [Link]

        • PubMed. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. [Link]

        • PubMed. (2010, January 29). Two methods for the separation of monounsaturated octadecenoic acid isomers. [Link]

        • ResearchGate. (2025, August 7). (PDF) HPLC separation of some unsaturated and saturated fatty acids. [Link]

        • SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

        • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

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        A Researcher's Guide to Differentiating cis-8 and cis-9 Octadecenoic Acid Methyl Esters via Mass Spectrometry

        Author: BenchChem Technical Support Team. Date: March 2026

        In the realm of lipidomics and fatty acid analysis, the precise structural elucidation of isomers is a significant analytical challenge. Positional isomers of monounsaturated fatty acids, such as cis-8-octadecenoic acid (petroselinic acid) and cis-9-octadecenoic acid (oleic acid), often exhibit nearly identical chromatographic behavior and mass spectra under standard conditions, making their differentiation a complex task. This guide provides an in-depth comparison of the mass spectrometric analysis of their methyl ester derivatives, highlighting the necessity of chemical derivatization for unambiguous identification.

        The Challenge of Isomeric Similarity

        When analyzed by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), fatty acid methyl esters (FAMEs) primarily show fragmentation patterns related to the hydrocarbon chain and the methyl ester group.[1][2] The molecular ion peak for both methyl petroselinate and methyl oleate is observed at a mass-to-charge ratio (m/z) of 296. Key fragments typically include those from the loss of a methoxy group (m/z 265) and other cleavages along the alkyl chain.[3][4] However, the position of the double bond has a minimal effect on the fragmentation of underivatized FAMEs, leading to virtually indistinguishable mass spectra.[5] This ambiguity necessitates a more sophisticated approach to pinpoint the location of the double bond.

        The Power of Derivatization: Unmasking Positional Isomers

        To overcome the limitations of standard EI-MS, chemical derivatization techniques are employed to "fix" the double bond position and generate diagnostic fragment ions upon mass analysis. One of the most effective and widely used methods is the formation of dimethyl disulfide (DMDS) adducts.[6][7][8] This process involves the addition of a DMDS molecule across the double bond, creating a derivative that, upon fragmentation, cleaves at the carbon-carbon bond where the double bond was originally located.

        The following protocol outlines a standard procedure for the DMDS derivatization of FAMEs for GC-MS analysis:

        • Sample Preparation: Dissolve approximately 10 mg of the FAME sample in 50 µL of hexane.

        • Reagent Addition: Add 200 µL of dimethyl disulfide and 40 µL of a 60 mg/mL solution of iodine in diethyl ether. The iodine acts as a catalyst.[6]

        • Reaction: Gently mix the solution and allow it to react in the dark at room temperature (25°C) for at least one hour. For some applications, reaction conditions can be optimized (e.g., temperature and time) to control the formation of byproducts.[6]

        • Quenching: Stop the reaction by adding 2 mL of a 5% aqueous sodium thiosulfate solution to remove excess iodine.

        • Extraction: Extract the derivatized FAMEs by adding 2 mL of hexane, vortexing, and collecting the upper organic layer.

        • Analysis: The hexane layer containing the DMDS adducts is then ready for injection into the GC-MS system.

        Below is a conceptual workflow of the DMDS derivatization and subsequent analysis.

        DMDS_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis FAME FAME Sample (cis-8 or cis-9 C18:1-Me) Reagents Add DMDS & Iodine Catalyst FAME->Reagents Dissolve in Hexane Reaction Incubate at 25°C Reagents->Reaction Quench Quench with Na2S2O3 Reaction->Quench Extract Extract with Hexane Quench->Extract GCMS GC-MS Analysis Extract->GCMS Petroselinate_Fragmentation cluster_structure Methyl Petroselinate DMDS Adduct cluster_fragments Diagnostic Fragments Structure CH₃OOC-(CH₂)₆ - CH(SCH₃) - CH(SCH₃) - (CH₂)₈-CH₃ Frag1 m/z 187 CH₃OOC-(CH₂)₆-CH(SCH₃)⁺ Structure->Frag1 Cleavage at C8-C9 Frag2 m/z 203 ⁺(SCH₃)CH-(CH₂)₈-CH₃ Structure->Frag2 Cleavage at C8-C9

        Caption: Fragmentation of methyl petroselinate DMDS adduct.

        Conversely, the DMDS adduct of methyl cis-9-octadecenoate fragments between C9 and C10, yielding a different set of diagnostic ions:

        • An ion at m/z 201 , corresponding to the fragment with the methyl ester: [CH₃OOC(CH₂)₇CH(SCH₃)]⁺

        • An ion at m/z 189 , representing the fragment with the terminal methyl group: [⁺(SCH₃)CH(CH₂)₇CH₃]

        Oleate_Fragmentation cluster_structure Methyl Oleate DMDS Adduct cluster_fragments Diagnostic Fragments Structure CH₃OOC-(CH₂)₇ - CH(SCH₃) - CH(SCH₃) - (CH₂)₇-CH₃ Frag1 m/z 201 CH₃OOC-(CH₂)₇-CH(SCH₃)⁺ Structure->Frag1 Cleavage at C9-C10 Frag2 m/z 189 ⁺(SCH₃)CH-(CH₂)₇-CH₃ Structure->Frag2 Cleavage at C9-C10

        Caption: Fragmentation of methyl oleate DMDS adduct.

        Conclusion

        While the direct mass spectrometric analysis of cis-8 and cis-9 octadecenoic acid methyl esters is insufficient for their differentiation, derivatization with dimethyl disulfide provides a robust and reliable solution. The resulting DMDS adducts yield unique and predictable fragmentation patterns that allow for the unambiguous localization of the double bond. This methodology is indispensable for researchers in fields requiring precise fatty acid structural characterization, such as food science, biofuel development, and clinical diagnostics.

        References

        • NSF PAR. Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids. Available at: [Link].

        • Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. Available at: [Link].

        • Liao, T., et al. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Journal of the American Society for Mass Spectrometry, 33(3), 485-493. Available at: [Link].

        • Shibahara, A., Yamamoto, K., Nakayama, T., & Kajimoto, G. (2007). An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis. Journal of the American Oil Chemists' Society, 84(10), 955-958. Available at: [Link].

        • ResearchGate. (n.d.). Mass spectra of DMDS adducts of long-chain alkenes. Available at: [Link].

        • Shibahara, A., Yamamoto, K., Nakayama, T., & Kajimoto, G. (2007). An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis. SciSpace. Available at: [Link].

        • Poláček, T., Plavšin, I., & Cvačka, J. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6483. Available at: [Link].

        • Ecker, J., Scherer, M., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Semantic Scholar. Available at: [Link].

        • Apon, J. M. B., & Nicolaides, N. (1975). The Determination of the Position Isomers of the Methyl Branched Fatty Acid Methyl Esters by Capillary GC/MS. Journal of Chromatographic Science, 13(9), 467-473. Available at: [Link].

        • ResearchGate. (n.d.). Mass spectra of selected fatty acid methyl esters. Available at: [Link].

        • Brenna, J. T. (2024). Fatty acid isomerism: analysis and selected biological functions. Food & Function, 15(1), 22-41. Available at: [Link].

        • Shibahara, A., Yamamoto, K., Shinkai, K., Nakayama, T., & Kajimoto, G. (2016). Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS. Journal of the American Oil Chemists' Society, 93(10), 1367-1374. Available at: [Link].

        • Hallgren, B., Ryhage, R., & Stenhagen, E. (1959). The Mass Spectra of Methyl Oleate, Methyl Linoleate, and Methyl Linolenate. Acta Chemica Scandinavica, 13, 845-847. Available at: [Link].

        • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

        • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link].

        • ResearchGate. (n.d.). Tandem mass spectra of representative methylated C18:1 FFA. Available at: [Link].

        • Catalano, P., et al. (2003). Analysis of the oxidation products of cis- and trans-octadecenoate methyl esters by capillary gas chromatography-ion-trap mass spectrometry. I. Epoxide and dimeric compounds. Journal of Chromatography A, 985(1-2), 333-342. Available at: [Link].

        • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Cross Metathesis of Methyl Oleate (MO) with Terminal, Internal Olefins by Ruthenium C. Available at: [Link].

        • Chemistry Stack Exchange. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Available at: [Link].

        • JEOL. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Available at: [Link].

        • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Available at: [Link].

        • Research Journal of Pharmacy and Technology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Available at: [Link].

        • ResearchGate. (n.d.). Fig (2): Mass spectrum of 9-octadecenoic acid methyl ester. Available at: [Link].

        • ResearchGate. (n.d.). Mass spectrum of 9-octadecenoic acid methyl ester. Available at: [Link].

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        Safety Operating Guide

        A Senior Application Scientist's Guide to Handling cis-8-Octadecenoic Acid: Essential Safety and PPE Protocols

        Author: BenchChem Technical Support Team. Date: March 2026

        As professionals in research and development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling any chemical, even one as common as cis-8-Octadecenoic acid (more commonly known as oleic acid), requires a foundational understanding of its properties to ensure personal safety and experimental validity. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal when working with this long-chain fatty acid.

        Hazard Assessment: Understanding the "Why"

        Before we select our equipment, we must understand the material. Oleic acid is a combustible liquid that is not readily flammable.[1] The primary and most immediate hazard associated with cis-8-Octadecenoic acid is its potential to cause skin irritation.[2][3][4] While it has low acute toxicity, prolonged or repeated contact with the skin can lead to irritation.[3] Eye contact can also result in irritation, and inhalation of mists or vapors should be avoided.[1] Therefore, our PPE strategy is primarily focused on preventing dermal and ocular exposure.

        The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate workplace hazards.[5][6] This is the last and most personal line of defense in the hierarchy of safety controls.

        Core Protective Equipment for Handling Oleic Acid

        A hazard assessment for the specific tasks you are performing is crucial for selecting the appropriate level of PPE.[7][8] The following recommendations are based on standard laboratory operations involving pure or concentrated oleic acid.

        Eye and Face Protection
        • Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work involving oleic acid.[7][9] This protects against minor splashes and airborne particles.

        • Enhanced Protection: When pouring, mixing larger volumes, or performing any task with an elevated splash risk, chemical splash goggles are required.[7]

        • Maximum Protection: For activities with a high potential for splashing (e.g., dispensing from a large container, heating), a face shield must be worn in conjunction with safety glasses or goggles.[7][9]

        Hand Protection
        • Glove Selection: Chemical-resistant gloves are essential.[2][3] Nitrile gloves are an excellent choice as they provide protection against a wide range of chemicals, including oils, greases, and acids.[9][10] Always inspect gloves for tears or punctures before use.[11]

        • Proper Technique: When removing gloves, use a technique that avoids touching the outer surface with your bare skin to prevent contamination.[11] Dispose of used gloves in the appropriate waste stream immediately after use.

        Body Protection
        • Laboratory Coat: A standard lab coat is required to protect against incidental skin contact and to keep personal clothing clean.[7]

        • Chemical Apron: For tasks involving larger quantities where significant splashes are possible, a chemically impervious apron should be worn over the lab coat.[2][12]

        • Personal Clothing: Long pants and closed-toe shoes are a baseline requirement for any laboratory setting to protect against spills.[7]

        Respiratory Protection

        Under conditions of adequate ventilation, such as in a standard laboratory or under a chemical fume hood, respiratory protection is generally not required.[11] However, if you are working in a poorly ventilated area or performing a procedure that generates a significant amount of vapor or aerosol (e.g., heating, spraying), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][13]

        Procedural Operations: From Preparation to Disposal

        Adherence to standardized procedures is critical for safety. The following sections provide step-by-step guidance for key operational stages.

        PPE Selection Workflow

        The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

        PPE_Selection_Workflow start Start: Assess Task (Volume, Splash Potential, Aerosolization) q_splash Significant Splash Potential? start->q_splash min_ppe Minimum PPE - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat q_aerosol Aerosol or Vapor Generation? min_ppe->q_aerosol mod_ppe Moderate Risk PPE - Chemical Goggles - Nitrile Gloves - Lab Coat mod_ppe->q_aerosol high_ppe High Risk PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron high_ppe->q_aerosol resp_ppe Add Respirator (Organic Vapor Cartridge) q_splash->min_ppe No q_high_splash High Volume or High Splash Risk? q_splash->q_high_splash Yes q_aerosol->resp_ppe Yes q_high_splash->mod_ppe No q_high_splash->high_ppe Yes

        Caption: PPE selection workflow for handling cis-8-Octadecenoic acid.

        Summary of PPE by Task
        Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
        Weighing/Pipetting (Small Volumes) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required (with ventilation)
        Preparing Solutions (ml to L) Chemical Splash GogglesNitrile GlovesLab CoatNot Required (with ventilation)
        Bulk Transfer (>1L) Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronNot Required (with ventilation)
        Heating or Sonicating Chemical Splash GogglesNitrile GlovesLab CoatAssess need based on ventilation
        Step-by-Step Donning and Doffing Protocol

        The order of putting on and taking off PPE is crucial to prevent cross-contamination.

        Donning (Putting On) Sequence:

        • Lab Coat: Put on your lab coat and fasten it completely.

        • Respirator (if required): Perform a seal check according to manufacturer instructions.

        • Eye/Face Protection: Put on safety glasses, goggles, or face shield.

        • Gloves: Put on gloves last, pulling the cuffs over the sleeves of your lab coat.

        Doffing (Taking Off) Sequence:

        • Gloves: Remove gloves first. Use the glove-on-glove technique (peel one glove off by pinching the cuff and pulling it inside out, then slide the ungloved finger under the cuff of the remaining glove to peel it off). Dispose of them immediately.

        • Lab Coat/Apron: Remove your lab coat by rolling it away from your body to contain any contamination on the inside. Hang it in its designated area or place it in the appropriate laundry receptacle.

        • Eye/Face Protection: Remove your face shield or goggles by handling the strap or earpieces.

        • Respirator (if used): Remove last.

        • Hand Hygiene: Wash your hands thoroughly with soap and water.[2][11]

        Spill and Disposal Plan

        Accidents happen. A clear plan ensures a safe and effective response.

        Immediate Spill Response
        • Alert: Alert personnel in the immediate area.

        • Isolate: If the spill is large, evacuate the area.

        • Contain: For small spills, use an inert absorbent material like sand, diatomite, or universal binders to contain the liquid.[1][4]

        • Clean: Pick up the absorbent material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][14]

        • Decontaminate: Clean the spill area thoroughly.

        Waste Disposal

        Chemical waste must be handled in accordance with institutional and local regulations.[14][15]

        • Segregation: Collect all waste containing cis-8-Octadecenoic acid, including contaminated gloves, absorbent materials, and empty containers, in a dedicated, leak-proof, and clearly labeled waste container.[15][16] Do not mix with other waste streams.

        • Labeling: The container must be labeled with "Hazardous Waste" and a full description of its contents (e.g., "Oleic Acid Waste").

        • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2]

        • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and proper disposal. Never pour fatty acid waste down the drain.[15]

        By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.

        References

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